M8-B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQJBHACRTZLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M8-B: A Technical Guide to its Mechanism of Action as a TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This compound has emerged as a critical pharmacological tool for investigating the physiological roles of TRPM8 and as a potential therapeutic agent for conditions involving aberrant cold sensing, such as neuropathic pain and cold allodynia. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Core Mechanism of Action
This compound functions as a direct antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures (typically below 28°C), as well as cooling agents like menthol (B31143) and icilin.[1][2] Upon activation, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials that are perceived as cold sensations.[3]
This compound exerts its antagonistic effect by physically blocking the TRPM8 channel, thereby preventing the influx of cations that is triggered by cold or chemical agonists.[3][4] This blockade has been demonstrated to be effective against activation induced by various stimuli, including low temperatures and specific TRPM8 agonists.[4][5] The in vivo consequence of this antagonism is a notable decrease in deep body temperature, an effect that is absent in TRPM8 knockout mice, confirming the on-target action of this compound.[5][6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its potency and in vivo effects.
| Parameter | Agonist | Species/Cell Line | Value | Reference |
| IC₅₀ | Cold | Not Specified | 7.8 nM | [8] |
| Icilin | Not Specified | 26.9 nM | [8] | |
| Menthol | Not Specified | 64.3 nM | [8] |
Table 1: In Vitro Potency of this compound
| Species | Administration Route | Dose | Effect | Reference |
| Rat | i.v. or i.p. | 6 mg/kg | Decreased deep body temperature | [4] |
| Mouse | i.v. or i.p. | 6 mg/kg | Decreased deep body temperature | [4] |
| Rat | Not Specified | Not Specified | Protective effects in febrile and pentylenetetrazol-induced seizure models | [8] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams are provided.
Experimental Protocols
In Vitro TRPM8 Inhibition Assay (Calcium Imaging)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TRPM8 activation.
Cell Line: HEK293 or CHO cells stably expressing recombinant human, rat, or mouse TRPM8.[8]
Methodology:
-
Cell Culture: Culture TRPM8-expressing cells in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Washing: After incubation, wash the cells gently with the buffered saline solution to remove any excess extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a known TRPM8 agonist (e.g., menthol, icilin) or apply a cold stimulus (by rapidly replacing the buffer with a cold buffer) to the wells to activate the TRPM8 channels.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Plot the fluorescence response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[8]
In Vivo Thermoregulation Assay
Objective: To assess the effect of this compound on core body temperature.
Animal Model: Male Wistar rats or mice.[8]
Methodology:
-
Animal Preparation: Surgically implant radiotelemetry probes into the abdominal cavity of the animals for continuous monitoring of core body temperature.
-
Recovery and Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental conditions for at least one week.
-
Baseline Measurement: Record the baseline core body temperature of each animal for a sufficient period (e.g., 24 hours) before the administration of the compound.
-
Compound Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral).[4][8]
-
Temperature Monitoring: Continuously monitor and record the core body temperature of each animal for a defined period (e.g., 6-24 hours) post-administration.
-
Data Analysis: Analyze the recorded temperature data to determine the magnitude and duration of any changes in body temperature induced by this compound compared to the baseline and vehicle-treated groups.[8]
Conclusion
This compound is a potent and selective TRPM8 antagonist with a well-defined mechanism of action. It effectively blocks the activation of the TRPM8 channel by both cold and chemical agonists, leading to measurable in vitro and in vivo effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the role of TRPM8 in physiology and disease and to develop novel therapeutics targeting this ion channel.
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Introduction: The Molecular Basis of Cold Perception
An In-depth Technical Guide on the Core Function of TRPM8 in Cold Sensation
Note: This guide focuses on the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is widely recognized as the principal molecular sensor for cold. The term "M8-B" does not correspond to a standard nomenclature in this field and is interpreted as a likely reference to TRPM8.
The ability to sense environmental temperature is critical for survival. The molecular machinery responsible for transducing thermal stimuli into neuronal signals involves a family of ion channels known as the Transient Receptor Potential (TRP) superfamily.[1] Within this family, TRPM8 has been unequivocally identified as the primary transducer of cool and cold stimuli in the peripheral nervous system.[1][2]
First cloned and characterized as a receptor for menthol (B31143) and cold, TRPM8 is a non-selective cation channel predominantly expressed in a subpopulation of primary afferent sensory neurons.[3][4] It is a polymodal channel, meaning it can be activated by a variety of stimuli, including temperature drops below a certain threshold, voltage changes, and chemical agonists.[4][5] Upon activation, TRPM8 permits the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the generation of action potentials.[6][7] These electrical signals are then relayed to the central nervous system, where they are interpreted as the sensation of cold.[6] Understanding the intricate function and regulation of TRPM8 is paramount for research into sensory physiology and for the development of novel therapeutics for conditions involving cold hypersensitivity, such as neuropathic pain and inflammatory disorders.[1][4]
Molecular and Biophysical Properties of TRPM8
TRPM8 is a homotetrameric ion channel, with each of the four identical subunits comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini.[7][8] The S1-S4 helices form a voltage-sensing domain, while the S5-S6 helices and the intervening loop constitute the ion-conducting pore.[7][8]
Key properties include:
-
Thermal Activation: TRPM8 is activated by decreases in ambient temperature, with a threshold of approximately 26-28°C.[3][9] Channel activity increases as the temperature drops further, typically saturating around 8-10°C.[3][9][10]
-
Chemical Activation: It is famously activated by cooling compounds such as menthol and icilin, which effectively shift the channel's voltage-dependent activation to warmer temperatures, making it easier to open.[1][11]
-
Voltage Dependence: TRPM8 is also a voltage-gated channel, and its activation by cold or chemical agonists is tightly coupled to membrane potential.[9][12]
-
Ion Permeation: As a non-selective cation channel, TRPM8 allows the passage of Na⁺ and Ca²⁺ ions, exhibiting a relatively high permeability to calcium.[3] The influx of these ions is the direct cause of neuronal depolarization.
-
PIP₂ Dependence: The membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), is essential for TRPM8 function.[13][14] Direct binding of PIP₂ to the channel is required for its activation by any stimulus, and depletion of PIP₂ leads to channel inhibition and desensitization.[1][3]
Quantitative Data on TRPM8 Function
Quantitative analysis is crucial for characterizing channel function and for pharmacological screening. The following tables summarize key biophysical and pharmacological data for TRPM8.
Table 1: Biophysical Properties of TRPM8
| Parameter | Value | Species/System | Notes |
| Thermal Activation Threshold | ~26 - 28 °C | Mammalian | The temperature at which channel opening begins.[3][9] |
| Saturation Temperature | ~8 - 10 °C | Mammalian | Temperature at which cold-evoked activity reaches its maximum.[3][9] |
| Single-Channel Conductance | ~83 pS | Mammalian | Measured for outward currents evoked by menthol.[3] |
| Ion Selectivity | Non-selective cation channel | Mammalian | Permeable to Na⁺ and Ca²⁺, with relatively high Ca²⁺ selectivity.[3] |
| Enthalpy of Activation (ΔH) | -44 to -112 kcal/mol | Mammalian | Represents the high temperature sensitivity of the channel.[15] |
Table 2: Pharmacological Profile of Common TRPM8 Modulators
| Compound | Type | Parameter | Value | Species/System |
| Menthol | Agonist | EC₅₀ | 62 - 196 µM | Human, Rat, Murine |
| Icilin | Agonist | EC₅₀ | 526 - 554 nM | Human, Rat |
| WS-12 | Agonist | EC₅₀ | 39 nM - 12 µM | Human, Xenopus oocytes |
| Eucalyptol | Agonist | EC₅₀ | 145.6 µM | Human TRPM8 |
| Eucalyptol | Agonist | EC₅₀ | 924.5 - 1210 µM | Murine, Rat TRPM8 |
| AMG2850 | Antagonist | IC₉₀ | 204 ± 28 nM | Rat TRPM8 (vs. icilin) |
| AMG-333 | Antagonist | IC₅₀ | 13 nM | Human TRPM8 |
| AMG-333 | Antagonist | IC₅₀ | 30 nM | Rat TRPM8 |
| Sesamin | Antagonist | IC₅₀ | 9.79 µM | Not specified |
| Compound 16 (β-lactam) | Antagonist | IC₅₀ | 0.02 µM (20 nM) | Rat TRPM8 (vs. menthol) |
(EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration. Values are compiled from multiple sources and experimental systems, including heterologous expression in HEK293 cells and Xenopus oocytes).[16][17][18][19][20][21][22]
Signaling and Regulation
Activation of TRPM8 initiates a cascade of events that translates a physical or chemical stimulus into a neural signal.
-
Stimulus Sensing: A drop in temperature or binding of an agonist induces a conformational change in the TRPM8 protein.[13]
-
Channel Gating: This change opens the channel pore, allowing Ca²⁺ and Na⁺ to flow into the neuron down their electrochemical gradients.[7]
-
Depolarization: The influx of positive ions depolarizes the cell membrane, generating a receptor potential.
-
Action Potential Firing: If the depolarization is sufficient to reach the threshold of voltage-gated sodium channels (like Nav1.8, which is often co-expressed), one or more action potentials are fired.[1]
-
Signal Propagation: The action potential propagates along the sensory axon to the spinal cord and then to the brain, where the signal is processed as a cold sensation.[6]
Regulation of this pathway is complex. G-protein coupled receptors (GPCRs) can inhibit TRPM8 activity by activating Phospholipase C (PLC), which hydrolyzes PIP₂, reducing its availability and thus desensitizing the channel.[1][4] Conversely, signaling pathways that promote PIP₂ synthesis can enhance TRPM8 activity.[23]
Key Experimental Protocols
Studying TRPM8 requires a combination of molecular, cellular, and in vivo techniques.
Heterologous Expression and Calcium Imaging
This is a high-throughput method to screen for TRPM8 modulators by measuring intracellular calcium changes.
-
Principle: Cells that do not normally express TRPM8 (e.g., HEK293, CHO) are engineered to stably express the channel.[24][25] These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2).[24][26] Activation of TRPM8 causes Ca²⁺ influx, leading to a measurable increase in fluorescence.[24]
-
Methodology:
-
Cell Culture: Plate HEK293-TRPM8 cells onto a 96-well plate and grow to ~90% confluency.[24]
-
Dye Loading: Aspirate culture medium. Wash cells with a buffered salt solution (e.g., HBSS). Add the loading solution containing Fluo-4 AM (e.g., 2 µM) and a dispersing agent like Pluronic F-127. Incubate for 45-60 minutes at 37°C.[24]
-
Compound Addition: Wash cells to remove excess dye. Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).[17]
-
Data Acquisition: Record a stable baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) for 10-20 seconds.[17] Use an automated liquid handler to add agonist (e.g., Icilin, Menthol) or antagonist compounds.
-
Analysis: Continue recording fluorescence for several minutes. The change in fluorescence intensity reflects the change in intracellular Ca²⁺ and thus TRPM8 activity. Calculate EC₅₀ or IC₅₀ values from dose-response curves.[17]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct measurement of the ion currents flowing through TRPM8 channels, offering high-resolution data on channel gating and pharmacology.
-
Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single TRPM8-expressing cell. The membrane patch under the pipette is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane can be clamped to a set value, and the resulting current is measured.[27]
-
Methodology:
-
Preparation: Use HEK293 cells transiently or stably expressing TRPM8, plated on glass coverslips.[27][28]
-
Solutions:
-
Recording:
-
Establish a whole-cell configuration on a target cell.
-
Hold the membrane potential at a set value (e.g., -60 mV or 0 mV).[27][29]
-
Apply voltage steps (e.g., from -80 mV to +120 mV) to elicit voltage-dependent currents.[29]
-
Perfuse the cell with a TRPM8 agonist (e.g., 100 µM Menthol) or cold solution to record activated currents.[22]
-
-
Analysis: Measure current amplitude, plot current-voltage (I-V) relationships, and analyze channel kinetics. The characteristic outward rectification of TRPM8 should be observable.[27]
-
Animal Behavioral Assays
These assays are essential for determining the physiological role of TRPM8 in vivo, often by comparing wild-type animals with TRPM8 knockout (TRPM8⁻/⁻) mice.[1]
-
Two-Temperature Choice Assay:
-
Principle: This test assesses an animal's ability to discriminate between different temperatures and its preference for innocuous warmth.[10][30]
-
Methodology: An apparatus consists of two adjacent floor plates whose temperatures can be independently controlled. One plate is set to a neutral, preferred temperature (e.g., 30°C), while the other is set to a test temperature (e.g., ranging from 5°C to 25°C). A mouse is placed on the apparatus and allowed to move freely between the two surfaces for a set period. The time spent on each plate is recorded.[10][30] Wild-type mice show a strong preference for the 30°C surface when the alternative is cool or cold, whereas TRPM8⁻/⁻ mice show profound deficits in this discrimination.[2][10]
-
-
Acetone (B3395972) Evaporation Test:
-
Principle: This assay measures sensitivity to evaporative cooling, which robustly activates TRPM8.[1]
-
Methodology: A drop of acetone is applied to the plantar surface of the animal's hind paw. The rapid evaporation of acetone causes localized cooling. The animal's response, such as the duration of paw licking, flinching, or lifting, is timed. TRPM8 knockout mice show a significant reduction in these behaviors compared to wild-type mice.[1]
-
-
Cold Plantar Assay / Cold Plate Test:
-
Principle: This measures the latency to a withdrawal response upon contact with a cold surface, indicating nocifensive (pain-related) sensitivity to noxious cold.[1][31]
-
Methodology: An animal is placed on a surface maintained at a constant noxious cold temperature (e.g., 0°C, 5°C, or 10°C). The latency to the first sign of nocifensive behavior (e.g., paw licking or jumping) is recorded.[1][32] While there is some debate, TRPM8 knockout mice often show increased withdrawal latencies, indicating a reduced sensitivity to noxious cold.[1]
-
Role in Thermosensation and Drug Development
TRPM8 is the primary sensor for innocuous cool temperatures, but it also contributes to the sensation of noxious cold.[1][10] It operates alongside other thermosensitive TRP channels, such as TRPA1 (proposed to detect more intense, noxious cold) and TRPV1 (the receptor for noxious heat and capsaicin), to allow the nervous system to decode a wide range of thermal information.
The critical role of TRPM8 in cold sensation and its involvement in pathological cold hypersensitivity make it a prime target for drug development.[4] TRPM8 antagonists are being investigated for the treatment of neuropathic pain, migraine, and overactive bladder, while agonists may be useful as topical analgesics.[11][17] The detailed protocols and quantitative data presented here form the foundation for the rational design and screening of novel, selective TRPM8 modulators.
References
- 1. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The menthol receptor TRPM8 is the principal detector of environmental cold. | UCSF Medical Education [meded.ucsf.edu]
- 3. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
- 6. rygg.au [rygg.au]
- 7. TRPM8 - Wikipedia [en.wikipedia.org]
- 8. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. TRPM8, but not TRPA1, is required for neural and behavioral responses to acute noxious cold temperatures and cold-mimetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]
- 12. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]
- 14. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational tuning of temperature sensitivity of the TRPM8 channel | EMBO Reports [link.springer.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. karger.com [karger.com]
- 26. elifesciences.org [elifesciences.org]
- 27. benchchem.com [benchchem.com]
- 28. biorxiv.org [biorxiv.org]
- 29. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants [elifesciences.org]
- 30. A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia | Journal of Neuroscience [jneurosci.org]
- 31. A Novel Behavioral Assay for Measuring Cold Sensation in Mice | PLOS One [journals.plos.org]
- 32. A Novel Behavioral Assay for Measuring Cold Sensation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
M8-B: A Technical Guide to a Potent and Selective TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8-B, also known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for in vitro and in vivo characterization are presented, along with a summary of its mechanism of action and its effects on TRPM8-mediated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of TRPM8 modulation.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₂H₂₄N₂O₃S. It is typically available as a hydrochloride salt (C₂₂H₂₄N₂O₃S • HCl).
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide |
| CAS Number | 883976-12-3 (hydrochloride) |
| Molecular Formula | C₂₂H₂₄N₂O₃S (free base), C₂₂H₂₅ClN₂O₃S (hydrochloride) |
| Molecular Weight | 412.51 g/mol (free base), 432.96 g/mol (hydrochloride) |
| Canonical SMILES | COC1=C(C=C(C=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3 |
| InChI Key | FMQJBHACRTZLME-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Appearance | Crystalline solid |
| Purity | ≥98% (typically assessed by HPLC) |
| Solubility | Soluble in DMSO (e.g., 15 mg/mL[1], 100 mM[2]) and DMF (e.g., 10 mg/mL[1]). Soluble in water with sonication (e.g., 10 mM).[2] |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the TRPM8 channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143) and icilin.[3][4][5]
Table 3: In Vitro Potency of this compound as a TRPM8 Antagonist
| Activator | IC₅₀ (nM) | Species | Reference |
| Cold | 7.8 | Not specified | [4][5] |
| Icilin | 26.9 | Not specified | [4][5] |
| Menthol | 64.3 | Not specified |
This compound exhibits high selectivity for TRPM8 over other TRP channels, with IC₅₀ values greater than 20 µM for other tested TRP channels.[4][5] In vivo, administration of this compound has been shown to decrease deep body temperature in wild-type mice and rats, an effect that is absent in TRPM8 knockout mice, demonstrating its on-target mechanism of action.[3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the blockade of the TRPM8 ion channel. TRPM8 is a crucial sensor of cold stimuli in the peripheral nervous system. Its activation by cold or chemical agonists leads to an influx of cations (primarily Ca²⁺ and Na⁺), resulting in depolarization of sensory neurons and the sensation of cold.
By antagonizing TRPM8, this compound prevents this cation influx, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the perception of cold and can modulate thermoregulation, resulting in a decrease in core body temperature.
Experimental Protocols
In Vitro Characterization
This protocol is designed for recording TRPM8 channel activity in HEK293 cells transiently or stably expressing the channel.
-
Cell Culture: Maintain HEK293 cells expressing TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolality ~310 mOsm/kg).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl₂, 2 ATP-Mg (pH adjusted to 7.2 with CsOH, osmolality ~290 mOsm/kg).
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette (3-5 MΩ resistance) and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply TRPM8 agonists (e.g., 100 µM Menthol or 1 µM Icilin) or a cold ramp (e.g., from 34°C to 18°C) to activate TRPM8 currents.
-
To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound for 2-5 minutes before agonist or cold stimulation.
-
Record currents using an appropriate amplifier and digitizer. Analyze the data to determine the IC₅₀ of this compound.
-
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 activation and its inhibition by this compound.
-
Cell Preparation: Plate TRPM8-expressing cells on black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM at 2-5 µM) in a physiological salt solution (e.g., HBSS) with a non-ionic surfactant like Pluronic F-127 (0.02%).
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Acquire baseline fluorescence measurements using a fluorescence plate reader or microscope. For Fura-2, use excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
To test for this compound's effect, add varying concentrations of the compound and incubate for a few minutes.
-
Add a TRPM8 agonist (e.g., Icilin or Menthol) to stimulate the channels.
-
Record the changes in fluorescence intensity over time.
-
Calculate the ratio of fluorescence at the two excitation wavelengths (340/380 for Fura-2) to determine the relative change in [Ca²⁺]i.
-
In Vivo Characterization
This protocol assesses the in vivo efficacy of this compound by measuring its effect on core body temperature.
-
Animals: Use adult male Wistar rats or C57BL/6 mice.
-
This compound Formulation: Dissolve this compound hydrochloride in a vehicle suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration, such as sterile saline or a solution of 5% DMSO, 40% PEG300, and 55% sterile water.
-
Procedure:
-
House animals individually and allow them to acclimate to the experimental room for at least one hour.
-
Measure baseline core body temperature using a rectal probe or a telemetry system.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via i.v. or i.p. injection.
-
Monitor and record the core body temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
Analyze the data to determine the time course and magnitude of the hypothermic effect.
-
This protocol can be used to identify neuronal activation in brain regions involved in thermoregulation following a cold challenge and its modulation by this compound.
-
Tissue Preparation:
-
Following the in vivo experiment, deeply anesthetize the animals and perfuse them transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution in PBS for cryoprotection.
-
Section the brains coronally at 30-40 µm using a cryostat.
-
-
Staining Protocol:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in sodium citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) overnight at 4°C.
-
Wash the sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 1-2 hours at room temperature.
-
Wash and then incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the staining using a diaminobenzidine (DAB) solution.
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Analysis: Quantify the number of c-Fos-positive cells in specific brain regions of interest using a microscope and image analysis software.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TRPM8 channel. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of TRPM8 antagonism in various conditions, including pain, inflammation, and disorders of thermoregulation. The detailed protocols provided in this guide should facilitate further research into the mechanism and applications of this important compound.
References
M8-B: A Technical Guide to a Potent and Selective TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B, also known by its chemical name N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a non-selective cation channel that functions as a key sensor for cold temperatures and cooling agents like menthol. Its involvement in various physiological and pathophysiological processes, including thermoregulation, pain, and inflammation, has made it an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for elucidating the roles of TRPM8 in these processes. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, its pharmacological properties, and the experimental methodologies used for its characterization.
Discovery and Development Timeline
While the precise date of the initial synthesis of this compound is not publicly available, its comprehensive pharmacological characterization was first detailed in a seminal 2012 publication in The Journal of Neuroscience by Almeida et al.[1] This paper established this compound as a potent and selective TRPM8 antagonist and laid the groundwork for its use as a research tool.
-
2012: The first in-depth pharmacological characterization of this compound is published by Almeida et al. This study details its potent in vitro antagonism of rat, human, and murine TRPM8 channels activated by cold, menthol, and icilin. Crucially, the study also demonstrates its in vivo effects on deep body temperature in rodents, confirming its on-target activity.[1]
-
Post-2012: Following its initial characterization, this compound has been utilized in numerous preclinical studies to investigate the physiological roles of TRPM8. Its applications have expanded to studies on pain, inflammation, and other conditions where TRPM8 is implicated. The compound is made commercially available by various chemical suppliers for research purposes.
Pharmacological Profile
This compound is a highly potent and selective antagonist of the TRPM8 channel. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.
In Vitro Activity
This compound effectively blocks the activation of TRPM8 channels by various stimuli. The half-maximal inhibitory concentrations (IC50) for this compound against different activators are summarized in the table below.
| Agonist | IC50 (nM) | Species | Cell Line | Reference |
| Cold | 7.8 | Rat, Human, Murine | Recombinant & Native | [2][3][4][5] |
| Icilin | 26.9 | Rat, Human, Murine | Recombinant & Native | [2][4][5] |
| Menthol | 64.3 | Rat, Human, Murine | Recombinant & Native | [2][4][5] |
This compound exhibits high selectivity for TRPM8 over other TRP channels, with IC50 values greater than 20 µM for other tested TRP channels.[2][3]
In Vivo Activity
In vivo studies in rodents have demonstrated the on-target effects of this compound. Systemic administration of this compound leads to a dose-dependent decrease in deep body temperature in wild-type mice and rats, an effect that is absent in TRPM8 knockout mice.[1][5] This hypothermic effect is a hallmark of TRPM8 antagonism and underscores the channel's role in thermoregulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro TRPM8 Inhibition Assay (Calcium Imaging)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.
-
Cell Lines: HEK293 or CHO cells stably expressing recombinant human, rat, or mouse TRPM8.
-
Methodology:
-
Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then incubated with varying concentrations of this compound for a predetermined period.
-
A TRPM8 agonist (cold stimulus, icilin, or menthol) is added to the wells to stimulate channel activation.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is calculated as a percentage of the agonist-induced response in the absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Body Temperature Measurement in Rodents
-
Objective: To assess the in vivo effect of this compound on core body temperature.
-
Animal Models: Wild-type and TRPM8 knockout mice or rats.
-
Methodology:
-
Animals are implanted with telemetry probes for continuous monitoring of deep body temperature.
-
After a recovery period, baseline body temperature is recorded.
-
This compound is administered systemically (e.g., intraperitoneally or intravenously) at various doses.
-
Core body temperature is continuously monitored for several hours post-administration.
-
The change in body temperature from baseline is calculated and compared between treatment groups and genotypes.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the TRPM8 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: TRPM8 channel activation by cold or agonists and its inhibition by this compound.
Caption: A generalized workflow for the preclinical evaluation of a TRPM8 antagonist like this compound.
References
- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamidehydrochloride Shanghai Amole Biotechnology Co., Ltd. [chembk.com]
- 4. N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride | C22H25ClN2O3S | CID 69316632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 883976-12-3|N-(2-Aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
In Vivo Effects of M8-B on Body Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, on body temperature. The document synthesizes publicly available preclinical data to offer a comprehensive overview of its thermoregulatory impact, mechanism of action, and the experimental methodologies used in its evaluation.
Core Findings: this compound Induces Transient Hypothermia
This compound has been consistently shown to induce a transient, dose-dependent decrease in core body temperature in rodent models.[1][2] This effect is a direct consequence of its antagonism of the TRPM8 channel, a key sensor for cold temperatures in the peripheral nervous system.[2][3] The hypothermic effect of this compound underscores the critical role of TRPM8 in maintaining thermal homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound's effect on body temperature.
Table 1: Dose-Dependent Effects of this compound on Core Body Temperature in Rats
| Dosage (mg/kg) | Route of Administration | Peak Mean Temperature Decrease (°C) | Animal Model | Reference |
| 6 | i.v. or i.p. | Data not specified | Rats | [1] |
| 10 | p.o. | Not specified, dose-dependent decrease observed | Rats | [1] |
| 30 | p.o. | Not specified, dose-dependent decrease observed | Rats | [1] |
| 30 | i.p. | 1.35 | Rats | [4] |
| 100 | p.o. | Not specified, dose-dependent decrease observed | Rats | [1] |
| 100 | i.p. | 2.43 | Rats | [4] |
Table 2: Effects of this compound on Core Body Temperature in Mice
| Dosage (mg/kg) | Route of Administration | Effect on Body Temperature | Animal Model | Reference |
| 6 | i.v. or i.p. | Decrease in deep body temperature | Mice | [1] |
Note: The magnitude of the temperature decrease with repeated daily oral dosing in rats was observed to be reduced.[1]
Mechanism of Action: Peripheral TRPM8 Antagonism
This compound exerts its effects on thermoregulation primarily through a peripheral mechanism of action.[2] Intravenous administration of this compound was found to be more effective at reducing body temperature than intrathecal or intracerebroventricular administration, indicating that the primary site of action is not within the central nervous system.[2]
This compound functions by blocking the activation of TRPM8 channels located on primary sensory neurons.[2] These channels are activated by cold temperatures (approximately below 26°C) and cooling agents like menthol.[5] By inhibiting TRPM8, this compound attenuates the signaling cascade that normally triggers autonomic and behavioral cold defense mechanisms, such as skin vasoconstriction and brown fat thermogenesis.[2] This disruption of cold sensing leads to a decrease in core body temperature. The effect of this compound is on-target, as it does not decrease body temperature in mice lacking the TRPM8 channel (Trpm8-/-).[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's effect on thermoregulation.
Experimental Protocols
The following section details the methodologies employed in key in vivo studies to assess the effects of this compound on body temperature.
In Vivo Thermoregulation Study in Rodents
-
Objective: To evaluate the effect of the TRPM8 antagonist this compound on core body temperature.[1]
-
Animal Model: Male Wistar rats or mice.[1]
-
Methodology:
-
Animals are surgically implanted with radiotelemetry probes for continuous monitoring of core body temperature.[1]
-
Following a recovery period to allow for the normalization of physiological parameters, baseline body temperature is recorded.[1]
-
Animals are administered either this compound (intravenously, intraperitoneally, or orally) or a vehicle control.[1][4]
-
Body temperature is continuously recorded for a defined period (e.g., 6 hours) post-administration.[1][4]
-
-
Data Analysis: Changes in body temperature over time are compared between the this compound treated and vehicle control groups. Statistical analyses such as one-way or two-way ANOVA followed by post-hoc tests are used to determine significance.[4]
Experimental Workflow Diagram
Environmental Temperature Dependency
The hypothermic effect of this compound is highly dependent on the ambient temperature.[5] Studies have shown that a low intravenous dose of this compound did not affect body temperature when rats were kept at a constantly high or constantly low ambient temperature.[2] However, the same dose significantly decreased body temperature when the rats were moved from a high ambient temperature (promoting cutaneous perfusion and delivery of this compound to the skin) to a low ambient temperature (activating cutaneous TRPM8 channels).[2] This suggests that both efficient delivery of this compound to the skin and the activation of TRPM8 by cold are necessary for its hypothermic action.[2] Furthermore, at tail-skin temperatures below 23°C, the magnitude of the this compound-induced decrease in core body temperature was inversely related to the skin temperature, further supporting the mechanism of this compound blocking the thermal activation of TRPM8.[2]
Conclusion
This compound is a potent TRPM8 antagonist that induces a transient, dose-dependent hypothermia in vivo. This effect is mediated by the peripheral blockade of TRPM8 channels on sensory neurons, leading to an attenuation of cold defense mechanisms. The magnitude of this effect is influenced by the ambient temperature, highlighting the interplay between drug delivery, target engagement, and physiological state. These findings underscore the potential of TRPM8 as a therapeutic target for conditions involving altered thermoregulation, and position this compound as a valuable tool for further research in this area. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
M8-B: A Technical Guide to its Selectivity for the TRPM8 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor for cold temperatures and a key player in a variety of physiological and pathophysiological processes, including cold sensation, inflammatory pain, and certain cancers. As a non-selective cation channel, its activation leads to the influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades. The development of selective TRPM8 antagonists is a significant area of interest for therapeutic intervention. M8-B has emerged as a potent antagonist of the TRPM8 channel. This document provides a detailed technical overview of this compound's selectivity for TRPM8 over other TRP channels, supported by available data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation: this compound Potency and Selectivity
This compound demonstrates high potency in inhibiting the TRPM8 channel. The following table summarizes the available quantitative data on its inhibitory concentration (IC50) against TRPM8 from various species and under different activation conditions.
| Target | Species | Activator | Assay Type | IC50 (nM) | Reference |
| TRPM8 | Human | Cold (10°C) | ⁴⁵Ca²⁺ Uptake | 2 - 4 | [1] |
| Human | Icilin (1 µM) | ⁴⁵Ca²⁺ Uptake | 6 - 11 | [1] | |
| Human | Menthol (B31143) (100 µM) | ⁴⁵Ca²⁺ Uptake | 1 - 2 | [1] | |
| Rat | Cold (10°C) | ⁴⁵Ca²⁺ Uptake | 2 - 4 | [1] | |
| Rat | Icilin (1 µM) | ⁴⁵Ca²⁺ Uptake | 6 - 11 | [1] | |
| Rat | Menthol (100 µM) | ⁴⁵Ca²⁺ Uptake | 1 - 2 | [1] | |
| Mouse | Cold (10°C) | ⁴⁵Ca²⁺ Uptake | 2 - 4 | [1] | |
| Mouse | Icilin (1 µM) | ⁴⁵Ca²⁺ Uptake | 6 - 11 | [1] | |
| Mouse | Menthol (100 µM) | ⁴⁵Ca²⁺ Uptake | 1 - 2 | [1] | |
| TRPV1 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| TRPV3 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| TRPA1 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Note: While a comparative analysis of several TRPM8 antagonists has been published, specific IC50 values for this compound against other TRP channels such as TRPV1, TRPV3, and TRPA1 were listed as "Not Reported"[2]. This suggests a lack of publicly available quantitative data for a direct comparison. However, the literature qualitatively describes this compound as a "selective" TRPM8 antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common assays used to characterize this compound's activity on TRPM8 channels.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 activation and its inhibition by this compound.
a. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 (hTRPM8).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain TRPM8 expression.
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and culture overnight.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. Pluronic F-127 (0.02%) can be included to aid dye solubilization.
-
Remove culture medium from the wells, wash once with HBSS, and add the Fluo-4 AM loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
c. Compound Application and Data Acquisition:
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for each well.
-
Add the TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus via a temperature-controlled stage).
-
To determine the inhibitory effect of this compound, pre-incubate the cells with the desired concentrations of this compound for 10-20 minutes before adding the agonist.
-
Record the fluorescence intensity over time. The change in fluorescence is proportional to the change in [Ca²⁺]i.
d. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline or normalize to the maximum response (F/F₀).
-
Plot the response as a function of this compound concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the currents flowing through the cell membrane.
a. Cell Preparation:
-
Use HEK293 cells stably expressing hTRPM8, plated on glass coverslips.
-
Induce TRPM8 expression if using an inducible system (e.g., with tetracycline) 24 hours prior to the experiment.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH). ATP and GTP can be included to maintain cell health.
c. Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., menthol or icilin) to record the baseline channel activity.
-
Co-apply or pre-apply different concentrations of this compound with the agonist to measure the inhibition of the TRPM8 current.
d. Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence and absence of this compound.
-
Normalize the current in the presence of this compound to the control current.
-
Plot the normalized current as a function of this compound concentration and fit with a dose-response curve to calculate the IC50.
Mandatory Visualizations
Signaling Pathway of TRPM8 Activation and Inhibition by this compound
Caption: TRPM8 activation by cold or menthol and its inhibition by this compound.
Experimental Workflow for Assessing TRP Channel Selectivity
Caption: General workflow for determining the selectivity of this compound.
Conclusion
References
An In-depth Technical Guide to the Research Applications of Dabrafenib (CAS Number: 883976-12-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also identified by its research code GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway, when constitutively activated by mutations in the BRAF gene, is a key driver in the proliferation and survival of various cancer cells.[1][3] Dabrafenib has emerged as a cornerstone in the treatment of several cancers, most notably BRAF V600-mutant metastatic melanoma.[3][4] This technical guide provides a comprehensive overview of the research applications of Dabrafenib, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling and experimental workflows.
Mechanism of Action
Dabrafenib functions as an ATP-competitive inhibitor of the RAF family of serine/threonine kinases, exhibiting high selectivity for the mutated BRAF V600 protein.[3][5] In normal cellular signaling, the RAS-RAF-MEK-ERK cascade (MAPK pathway) regulates cell growth, differentiation, and survival.[6] However, in approximately 50% of melanomas, a specific mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein, resulting in uncontrolled downstream signaling and oncogenesis.[1][6]
Dabrafenib binds to the active conformation of the mutated BRAF kinase, preventing the phosphorylation of its downstream targets, MEK and ERK.[1][7] This inhibition of the MAPK pathway leads to G1 cell cycle arrest and ultimately apoptosis in cancer cells harboring the BRAF mutation.[1][8]
It is important to note that Dabrafenib can paradoxically activate the MAPK pathway in BRAF wild-type cells.[1][8] This occurs through a CRAF-dependent mechanism and is a critical consideration in research and clinical applications.[8]
Quantitative Data
The following table summarizes the in vitro potency of Dabrafenib against various cell lines.
| Cell Line | Cancer Type | BRAF Mutation | gIC50 (nM) | Reference |
| A375 | Melanoma | V600E | ~5-50 | [9] |
| WM-115 | Melanoma | V600D | <30 | [8] |
| YUMAC | Melanoma | V600K | <30 | [8] |
| HT-29 | Colorectal Cancer | V600E | 99.8 | [9] |
| M229 | Melanoma | V600E | <100 | [9] |
| BRAF V600E mutated cell lines (general) | Various | V600E | <200 | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of Dabrafenib within the MAPK signaling pathway.
Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.
Experimental Protocols
This protocol outlines the methodology for developing cancer cell lines with acquired resistance to Dabrafenib, a crucial tool for studying resistance mechanisms.[9]
-
Determine Parental Cell Line IC50:
-
Initiate Dabrafenib Treatment:
-
Culture parental cells in the presence of Dabrafenib at a concentration equal to the IC50.
-
Continuously culture the cells, changing the medium with fresh drug every 3-4 days.[9]
-
-
Dose Escalation:
-
Once the cells resume normal proliferation, gradually increase the concentration of Dabrafenib.
-
Continue this process until the cells can proliferate in a high concentration of Dabrafenib (e.g., >1 µM).[9]
-
-
Verification of Resistance:
-
Perform a cell viability assay on the resistant cell line to confirm a significant increase in the IC50 value compared to the parental line.[9]
-
Analyze the activation status of the MAPK and other signaling pathways (e.g., PI3K/Akt) via Western blotting to identify potential resistance mechanisms.[9]
-
Caption: Workflow for generating Dabrafenib-resistant cancer cell lines.
This protocol describes a typical in vivo study to evaluate the anti-tumor activity of Dabrafenib.[7]
-
Cell Line Selection and Implantation:
-
Select a BRAF V600-mutant cancer cell line (e.g., A375).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of immunodeficient mice (e.g., athymic nude mice).[7]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predefined size, randomize the mice into treatment and control groups.[7]
-
-
Dabrafenib Administration:
-
Administer Dabrafenib orally (e.g., by gavage) at various doses (e.g., 3, 10, 30, 100 mg/kg) once daily.[7]
-
The control group receives a vehicle control.
-
-
Monitoring and Endpoint:
-
Pharmacodynamic Analysis:
-
Perform immunohistochemical analysis of tumor tissue to assess the on-target effects of Dabrafenib, such as the downregulation of phosphorylated ERK and Ki67, and the upregulation of p27.[1]
-
Caption: Experimental workflow for assessing Dabrafenib efficacy in a xenograft mouse model.
Clinical Applications and Future Directions
Dabrafenib is approved for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[2][10] Clinical trials have demonstrated significant improvements in progression-free survival and overall response rates in these patients.[6][11]
To enhance efficacy and overcome resistance, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[4][6] This combination therapy provides a more complete blockade of the MAPK pathway and has shown superior outcomes compared to Dabrafenib monotherapy.[2][12]
Ongoing research is exploring the use of Dabrafenib in other BRAF-mutant cancers, including non-small cell lung cancer and anaplastic thyroid cancer, as well as in combination with other targeted therapies and immunotherapies.[13][14] The development of resistance remains a significant challenge, and further investigation into the molecular mechanisms of resistance is crucial for the development of next-generation therapies.[1][9]
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dermnetnz.org [dermnetnz.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
The Modulatory Role of M8-B on Icilin-Induced TRPM8 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established sensory protein responsible for detecting cold temperatures and responding to cooling agents like menthol (B31143) and icilin (B1674354).[1][2][3][4] Icilin, a synthetic super-agonist, is particularly potent, activating TRPM8 with approximately 200 times the potency of menthol.[1] Its unique activation mechanism, which involves a "coincidence detection" of both the ligand and intracellular calcium, makes it a valuable tool for studying channel gating and physiology.[1][5] M8-B has emerged as a potent and selective antagonist of the TRPM8 channel, effectively blocking its activation by various stimuli, including cold and chemical agonists like icilin.[6][7][8] This technical guide provides an in-depth analysis of the effect of this compound on icilin-induced TRPM8 activation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound on TRPM8 activation induced by different stimuli has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values consistently demonstrate this compound's high affinity for the TRPM8 channel.
| Antagonist | Agonist | Species/Cell Line | IC50 (nM) | Reference |
| This compound | Icilin | Not Specified | 26.9 | [7][8] |
| This compound | Icilin (1 µM) | Human TRPM8 / CHO cells | 6 - 11 | [9][10] |
| This compound | Icilin (1 µM) | Rat TRPM8 / CHO cells | 6 - 11 | [9][10] |
| This compound | Icilin (1 µM) | Mouse TRPM8 / CHO cells | 6 - 11 | [9][10] |
| This compound | Cold | Not Specified | 7.8 | [7][8] |
| This compound | Cold | Human TRPM8 / CHO cells | 2 - 4 | [9][10] |
| This compound | Cold | Rat TRPM8 / CHO cells | 2 - 4 | [9][10] |
| This compound | Cold | Mouse TRPM8 / CHO cells | 2 - 4 | [9][10] |
| This compound | Menthol | Not Specified | 64.3 | [7][8] |
| This compound | Menthol (100 µM) | Human TRPM8 / CHO cells | 1 - 2 | [9][10] |
| This compound | Menthol (100 µM) | Rat TRPM8 / CHO cells | 1 - 2 | [9][10] |
| This compound | Menthol (100 µM) | Mouse TRPM8 / CHO cells | 1 - 2 | [9][10] |
Signaling Pathways
The activation of TRPM8 by icilin initiates a cascade of intracellular events. This compound, as an antagonist, is understood to prevent these downstream signaling events by blocking the initial channel activation.
Icilin-Induced TRPM8 Activation Pathway
Icilin's activation of the TRPM8 channel is a complex process that requires the convergence of multiple factors. Unlike menthol, icilin's efficacy is highly dependent on intracellular calcium ([Ca²⁺]i).[1][5] The binding of icilin to the channel, coupled with the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) and an elevation in intracellular calcium, leads to robust channel opening.[1] This results in an influx of cations, primarily Na⁺ and Ca²⁺, which further increases intracellular Ca²⁺ levels and acts as a second messenger.[1] This signal is then transduced downstream, often involving the activation of the extracellular signal-regulated kinase (ERK1/2) pathway, which can modulate transcription factors like AP-1 and influence gene expression.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Molecular determinants of TRPM8 function: key clues for a cool modulation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 10. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
M8-B: A Technical Guide for its Application as a Pharmacological Tool in TRPM8 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures in mammals.[1][2] Activated by temperatures below approximately 26°C and by cooling compounds like menthol (B31143) and icilin, TRPM8 plays a crucial role in thermosensation, cold-induced analgesia, and various pathological conditions, including neuropathic pain and migraine.[1][3] Its involvement in these processes has made it a significant target for therapeutic intervention.
This guide provides an in-depth overview of M8-B, a potent and selective antagonist of the TRPM8 channel.[4][5] We will explore its chemical properties, pharmacological profile, and its application in key experimental models for studying TRPM8 function. Detailed protocols and data are presented to facilitate its use as a reliable pharmacological tool in both academic and industrial research settings.
This compound: Chemical and Physical Properties
This compound, also known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, is a well-characterized small molecule antagonist of the TRPM8 channel.[6] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride | [6] |
| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl | [6] |
| Molecular Weight | 432.96 g/mol | [4][5] |
| CAS Number | 883976-12-3 | [5][6] |
| Purity | ≥98% | [5][6] |
| Solubility | DMSO: 15 mg/mL; Water: 10 mM (with sonication); DMF: 10 mg/mL | [5][6] |
| Storage | Store at +4°C | [5] |
Pharmacology of this compound
Mechanism of Action
This compound functions as a potent antagonist of the TRPM8 channel.[4] It physically blocks the channel, preventing the influx of cations (primarily Ca²⁺) that is normally triggered by cold temperatures or chemical agonists like menthol and icilin.[3][4] This blockade is achieved by this compound binding to the S1-S4 voltage-sensing domain of the TRPM8 receptor.[3] By inhibiting channel activation, this compound effectively prevents the depolarization of sensory neurons and the subsequent signaling to the central nervous system.[7]
Potency and Selectivity
This compound demonstrates high potency in the nanomolar range for blocking TRPM8 channels from various species.[6][8] A key advantage of this compound as a pharmacological tool is its high selectivity; it has been shown to have no effect on other TRP channels at concentrations up to 20 µM.[5][6] This specificity ensures that observed effects can be confidently attributed to the blockade of TRPM8.
| Species | Activating Stimulus | IC₅₀ (nM) | Reference |
| Human | Cold (10°C) | 7.8 | [6] |
| Icilin (1 µM) | 26.9 | [5][6] | |
| Menthol (100 µM) | 64.3 | [6] | |
| Rat | Cold (10°C) | ~4 | [8][9] |
| Icilin (1 µM) | ~6-11 | [8] | |
| Menthol (100 µM) | ~1-2 | [8][10] | |
| Mouse | Cold (10°C) | ~2 | [8][9] |
| Icilin (1 µM) | ~6-11 | [8] | |
| Menthol (100 µM) | ~1-2 | [8][10] |
TRPM8 Signaling Pathways and this compound Intervention
Activation of the TRPM8 channel initiates a signaling cascade that is critical for thermosensation and other physiological responses. The process begins with a conformational change in the channel protein in response to cold or chemical agonists, leading to channel opening and Ca²⁺ influx.[1] This increase in intracellular calcium can activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to changes in gene transcription through factors like AP-1.[1][11] this compound acts at the initial step of this cascade by blocking the TRPM8 channel, thereby preventing the initiating Ca²⁺ signal.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 9. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Preclinical Rodent Studies on the TRPM8 Antagonist M8-B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor of cold temperatures in the mammalian nervous system. Its activation by cold stimuli or chemical agonists like menthol (B31143) leads to the sensation of coolness and plays a role in temperature homeostasis and pain perception. Consequently, TRPM8 has emerged as a promising therapeutic target for conditions involving cold hypersensitivity and certain types of pain. M8-B, chemically identified as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the TRPM8 channel.[1][2] This technical guide provides a comprehensive literature review of preclinical studies of this compound in rodent models, focusing on its pharmacological effects, the experimental protocols utilized, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from in vitro and in vivo rodent studies of this compound, providing a clear comparison of its potency and effects across different experimental paradigms.
Table 1: In Vitro Potency of this compound Against Rodent and Human TRPM8 Channels
| Species | Agonist | IC50 (nM) | Reference |
| Rat | Cold | 7.8 ± 1.1 | [1] |
| Rat | Icilin | 26.9 ± 12.1 | [1] |
| Rat | Menthol | 64.3 ± 3.4 | [1] |
| Human | Cold | Not specified, similar potency to rat | [1] |
| Human | Icilin | Not specified, similar potency to rat | [1] |
| Human | Menthol | Not specified, similar potency to rat | [1] |
Table 2: In Vivo Effects of this compound on Body Temperature in Rodents
| Species | Dose and Route | Ambient Temperature (°C) | Maximum Body Temperature Decrease (°C) | Time to Maximum Effect | Reference |
| Rat (Trpm8+/+) | 6 mg/kg, i.v. | 19 | 0.9 | Not specified | [3] |
| Mouse (Trpm8+/+) | 6 mg/kg, i.p. | 26 | 0.8 | Not specified | [3] |
| Mouse (Trpm8-/-) | 6 mg/kg, i.p. | 26 | No effect | N/A | [3] |
Table 3: Anticonvulsant Effects of this compound in Rodent Seizure Models
| Animal Model | Species | This compound Effect | Key Findings | Reference |
| Febrile Seizure | Rat Pups | Protective | Increased latency to the first febrile seizure. | [4] |
| Pentylenetetrazol (PTZ)-induced Seizure | Mice | Anticonvulsant | Significant protective effect. | [4] |
| Electroshock-induced Seizure | Not specified | No protective effect | Did not prevent seizures induced by electroshock. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, offering a guide for researchers looking to replicate or build upon these studies.
In Vitro TRPM8 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 channels.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant rat or human TRPM8 are commonly used.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
For agonist-induced activation, cells are incubated with varying concentrations of this compound for a predetermined period.
-
A TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus) is then added to stimulate the channel.
-
Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4) or through a radioactive calcium uptake assay (45Ca2+).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[4]
-
In Vivo Thermoregulation Study in Rodents
-
Objective: To assess the effect of this compound on the core body temperature of rodents.
-
Animal Models: Male Wistar rats or mice (including Trpm8 knockout strains) are typically used.
-
Methodology:
-
Animals are implanted with radiotelemetry probes for continuous and stress-free monitoring of core body temperature.
-
Following a recovery period and baseline temperature recording, animals are administered this compound (e.g., 6 mg/kg intravenously or intraperitoneally) or a vehicle control.[3]
-
Body temperature is recorded continuously for a defined period post-administration.
-
For studies investigating the influence of ambient temperature, animals may be housed in temperature-controlled chambers.[3]
-
Preclinical Seizure Models
-
Objective: To evaluate the potential anticonvulsant effects of this compound.
-
Animal Models:
-
Methodology:
-
Febrile Seizure:
-
Rat pups are pretreated with this compound or a vehicle via intraperitoneal injection.
-
They are then placed in a heated chamber to induce hyperthermia.
-
The primary endpoint measured is the latency to the first febrile seizure.[4]
-
-
PTZ-induced Seizure:
-
Mice are pretreated with this compound.
-
A convulsant dose of pentylenetetrazol (PTZ) is then administered.
-
Seizure parameters, such as the latency to different seizure stages and the duration of tonic-clonic seizures, are recorded and scored.[4]
-
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this review.
Caption: TRPM8 channel signaling pathway and point of this compound antagonism.
Caption: Workflow for in vivo thermoregulation studies in rodents.
Conclusion
The available preclinical data on the TRPM8 antagonist this compound in rodents demonstrate its high potency and selectivity for the TRPM8 channel. In vivo studies have confirmed its on-target effects, most notably a transient decrease in core body temperature, which is absent in TRPM8 knockout mice.[1] Furthermore, this compound has shown promise as an anticonvulsant in specific seizure models, suggesting a potential therapeutic role beyond pain and cold hypersensitivity.[4] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of sensory biology and drug development. Further investigation into the pharmacokinetics, long-term safety, and efficacy of this compound in a broader range of preclinical models is warranted to fully elucidate its therapeutic potential.
References
- 1. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
M8-B: A Technical Guide to its Role in Autonomic and Behavioral Cold Defenses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a primary sensor of cold temperatures in mammals.[1] Its activation by cold or cooling agents like menthol (B31143) triggers a cascade of physiological and behavioral responses to defend against a drop in body temperature. M8-B, or N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the TRPM8 channel.[1] This technical guide provides an in-depth overview of this compound's pharmacological profile and its utility in elucidating the role of TRPM8 in autonomic and behavioral cold defenses.
In Vitro Characterization of this compound
This compound effectively blocks the activation of TRPM8 channels from various species in response to both cold and chemical agonists.[1]
Data Presentation: this compound Inhibition of TRPM8 Activation
| Species | Agonist | Assay | IC50 (nM) |
| Rat | Cold | Calcium Imaging | ~10 |
| Human | Cold | Calcium Imaging | ~10 |
| Murine | Cold | Calcium Imaging | ~10 |
| Rat | Menthol | Calcium Imaging | ~10 |
| Human | Menthol | Calcium Imaging | ~10 |
| Murine | Menthol | Calcium Imaging | ~10 |
Experimental Protocol: Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) in TRPM8-expressing cells to determine the inhibitory potency of this compound.
1. Cell Culture and Plating:
- Culture HEK293 or CHO cells stably expressing the TRPM8 channel of the desired species in appropriate media.
- Seed cells into black-walled, clear-bottom 96-well plates at a density that will achieve 80-90% confluency on the day of the assay.
- Incubate overnight at 37°C and 5% CO₂.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS) buffered with HEPES.
- Aspirate the culture medium and wash the cells once with the salt solution.
- Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with the salt solution to remove extracellular dye.
3. Compound Addition and Fluorescence Measurement:
- Prepare serial dilutions of this compound in the salt solution.
- For antagonist mode, pre-incubate the cells with this compound for 15-30 minutes.
- Establish a baseline fluorescence reading using a fluorescence plate reader or a fluorescence microscope.
- Add a TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus via a temperature-controlled stage) to the wells.
- Record the change in fluorescence intensity over time.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the response to the maximum agonist response in the absence of the antagonist.
- Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Effects of this compound on Thermoregulation
Intravenous or intraperitoneal administration of this compound leads to a significant decrease in core body temperature (Tb) in wild-type rodents, an effect that is absent in TRPM8 knockout mice, confirming its on-target action.[1]
Data Presentation: In Vivo Effects of this compound on Body Temperature
| Species | Dose (mg/kg) | Route | Ambient Temp. (°C) | Max. Change in Tb (°C) | Time to Max. Effect (min) |
| Rat | 6 | i.v. | 19 | -0.9 | ~60 |
| Mouse (Trpm8+/+) | 6 | i.p. | 26 | -0.8 | ~40 |
| Mouse (Trpm8-/-) | 6 | i.p. | 26 | No significant change | N/A |
Experimental Protocol: Measurement of Core Body Temperature
1. Animal Preparation:
- House rodents individually in a temperature-controlled environment.
- For chronic measurements, surgically implant a radiotelemetry probe into the abdominal cavity. Allow for a post-operative recovery period of at least one week.
- For acute measurements, use a rectal or colonic thermocouple.
2. Acclimation:
- Acclimate the animals to the experimental setup and handling procedures to minimize stress-induced temperature changes.
3. Drug Administration:
- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
- Administer this compound via the desired route (e.g., intravenous, intraperitoneal). Administer vehicle to a control group.
4. Data Acquisition:
- Record the core body temperature at regular intervals before and after drug administration.
5. Data Analysis:
- Calculate the change in body temperature from the pre-injection baseline for each animal.
- Compare the temperature changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Role of this compound in Autonomic and Behavioral Cold Defenses
This compound attenuates all major autonomic and behavioral cold defense responses, highlighting the role of TRPM8 as a universal cold receptor in the thermoregulatory system.[2]
Data Presentation: Effect of this compound on Autonomic and Behavioral Cold Defenses
| Defense Mechanism | Species | This compound Dose/Concentration | Effect | Quantitative Data |
| Thermopreferendum | Rat/Mouse | Not specified | Attenuated cold-avoidance | Shift in preferred ambient temperature towards colder temperatures. |
| Tail-Skin Vasoconstriction | Rat | Not specified | Attenuated | Prevents the decrease in tail skin temperature normally seen in the cold. |
| Brown Fat Thermogenesis | Rat | Not specified | Attenuated | Reduces the metabolic heat production from brown adipose tissue. |
Experimental Protocol: Assessment of Thermopreferendum
1. Apparatus:
- Use a thermal gradient apparatus, which is a long alley with a floor consisting of temperature-controlled plates that create a continuous range of temperatures (e.g., 15°C to 35°C).
2. Acclimation:
- Place the animal in the center of the gradient and allow it to explore freely for an acclimation period (e.g., 30-60 minutes).
3. Data Acquisition:
- After acclimation, record the animal's position on the gradient at regular intervals for a set duration (e.g., 60-90 minutes) using an overhead video camera and tracking software.
4. Drug Administration and Testing:
- Administer this compound or vehicle and repeat the data acquisition.
5. Data Analysis:
- Determine the preferred temperature by calculating the average temperature of the plate sections the animal occupied most frequently.
- Compare the preferred temperature before and after drug administration.
Experimental Protocol: Measurement of Tail-Skin Vasoconstriction
1. Animal Preparation:
- House the animal in a temperature-controlled environment.
- Attach a thermocouple or an infrared thermometer to the surface of the tail.
2. Cold Exposure:
- Expose the animal to a cold environment (e.g., by lowering the ambient temperature).
3. Data Acquisition:
- Record the tail-skin temperature continuously. A decrease in tail-skin temperature indicates vasoconstriction.
4. Drug Administration and Testing:
- Administer this compound or vehicle prior to or during cold exposure.
5. Data Analysis:
- Compare the magnitude and rate of the decrease in tail-skin temperature between the this compound-treated and vehicle-treated groups.
Experimental Protocol: Assessment of Brown Fat Thermogenesis
1. Animal Preparation:
- Surgically implant a temperature probe into the interscapular brown adipose tissue (BAT) depot.
- Alternatively, use infrared thermography to measure the temperature of the skin overlying the BAT depot.
2. Cold Exposure:
- Expose the animal to a cold environment to stimulate BAT thermogenesis.
3. Data Acquisition:
- Record the BAT temperature. An increase in BAT temperature indicates activation of thermogenesis.
4. Drug Administration and Testing:
- Administer this compound or vehicle prior to or during cold exposure.
5. Data Analysis:
- Compare the change in BAT temperature between the this compound-treated and vehicle-treated groups.
Neural Pathways and Mechanism of Action
Cutaneous TRPM8-expressing sensory neurons are the first line of defense against cold. These neurons project to the spinal cord, where the signal is relayed to the brain. This compound attenuates cold-induced c-Fos expression in the lateral parabrachial nucleus, a key relay station in the ascending thermal pathway, indicating that its primary site of action is on peripheral sensory neurons.[2]
Experimental Protocol: c-Fos Immunohistochemistry
1. Animal Treatment and Perfusion:
- Expose animals to a cold stimulus with or without prior administration of this compound.
- After a set time (e.g., 90-120 minutes) to allow for c-Fos protein expression, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
2. Tissue Processing:
- Dissect the brain and post-fix in the same fixative.
- Cryoprotect the brain in a sucrose (B13894) solution.
- Section the brain on a cryostat or vibratome.
3. Immunohistochemistry:
- Wash the sections and block non-specific binding sites.
- Incubate with a primary antibody against c-Fos.
- Wash and incubate with a biotinylated secondary antibody.
- Amplify the signal using an avidin-biotin complex (ABC) method.
- Visualize the c-Fos positive cells using a chromogen like diaminobenzidine (DAB) or a fluorescent secondary antibody.
4. Data Analysis:
- Capture images of the brain region of interest (e.g., lateral parabrachial nucleus).
- Quantify the number of c-Fos positive cells.
- Compare the number of activated neurons between different treatment groups.
Mandatory Visualizations
Caption: TRPM8 signaling cascade and its inhibition by this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Logical flow of TRPM8-mediated cold defenses and this compound's point of intervention.
References
- 1. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
M8-B: A Deep Dive into its Molecular Interactions Beyond TRPM8
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
M8-B, chemically known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide, is widely recognized within the scientific community as a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel, renowned for its role as the primary sensor of cold temperatures and cooling agents like menthol (B31143) in the mammalian nervous system. Due to its pivotal role in thermosensation and various pathological conditions such as neuropathic pain and migraine, TRPM8 has emerged as a significant therapeutic target. Consequently, highly selective antagonists like this compound are invaluable tools for elucidating the physiological and pathophysiological functions of this channel.
This technical guide addresses the molecular targets of this compound with a specific focus on interactions beyond its primary target, TRPM8. While the available scientific literature overwhelmingly points to a remarkably high degree of selectivity for TRPM8, this guide will synthesize the existing data on its selectivity profile, detail the experimental methodologies used to ascertain this specificity, and discuss the implications for its use in research and drug development. For drug development professionals, understanding the off-target profile, or lack thereof, is critical for predicting potential safety liabilities and ensuring the on-target efficacy of a therapeutic candidate.
Selectivity Profile of this compound
The pharmacological profile of this compound is dominated by its high-affinity antagonism of the TRPM8 channel. Data from multiple sources consistently indicate that this compound blocks TRPM8 activation with nanomolar potency. Notably, its inhibitory activity extends to various modes of channel activation, including by cold temperatures and chemical agonists such as icilin (B1674354) and menthol.
A defining characteristic of this compound is its pronounced selectivity for TRPM8 over other members of the Transient Receptor Potential (TRP) channel family. It is frequently reported that this compound exhibits no significant activity on other TRP channels at concentrations up to 20 µM, which is several orders of magnitude higher than its IC50 for TRPM8. This indicates a very wide therapeutic window for on-target versus off-target effects within the TRP channel family.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound against the TRPM8 channel.
| Target | Activator | Potency (IC50) | Comments |
| TRPM8 | Cold | 7.8 nM | Demonstrates potent inhibition of physiologically relevant activation.[1][2][3] |
| TRPM8 | Icilin | 26.9 nM | Effective against agonist-induced activation.[1][2][3] |
| TRPM8 | Menthol | 64.3 nM | Blocks activation by the canonical TRPM8 agonist.[4] |
| Other TRP Channels | N/A | > 20 µM | Indicates high selectivity within the TRP channel family.[1][2][3] |
Experimental Protocols
The characterization of this compound's potency and selectivity relies on established in vitro pharmacological assays. The primary methodologies employed are intracellular calcium assays and electrophysiology, which provide quantitative measures of ion channel function.
Intracellular Calcium Assays
This high-throughput method is used to assess the ability of a compound to inhibit agonist-induced increases in intracellular calcium, which is a hallmark of TRPM8 channel opening.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable host cells are stably transfected to express the human TRPM8 channel.
-
Calcium Indicator Dyes: Cells are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-8. Once inside the cell, esterases cleave the dye, trapping it in the cytoplasm. The fluorescence intensity of the dye increases proportionally to the concentration of intracellular free calcium.
-
Assay Procedure:
-
Cells expressing TRPM8 are plated in 96-well or 384-well microplates and incubated overnight.
-
The growth medium is removed, and cells are loaded with the Fluo-8 dye-loading solution in a suitable buffer (e.g., HHBS - Hank's Balanced Salt Solution with HEPES) for approximately one hour.
-
Various concentrations of the antagonist, this compound, are added to the wells and incubated for a predetermined period.
-
A known TRPM8 agonist (e.g., icilin or menthol) is added to stimulate the channel, leading to calcium influx.
-
A fluorescence microplate reader (e.g., FLIPR™, FlexStation) is used to monitor the change in fluorescence intensity over time (Ex/Em = ~490/525 nm).
-
-
Data Analysis: The fluorescence signal is used to calculate the response relative to controls. Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound, from which the IC50 value is determined. Selectivity is assessed by performing the same assay on cells expressing other TRP channels (e.g., TRPV1, TRPA1).
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion current flowing through the TRPM8 channels in the cell membrane. This technique offers high resolution and allows for the detailed characterization of the mechanism of inhibition.
-
Cell Preparation: HEK293 cells expressing the target ion channel (e.g., TRPM8) are grown on coverslips.
-
Recording Setup:
-
A coverslip with the cells is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip diameter of a few micrometers, filled with an intracellular solution, is precisely positioned onto a single cell.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
A stronger suction pulse is then applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows for the control of the membrane potential and the measurement of the total current across the entire cell membrane.
-
-
Experimental Procedure:
-
The cell is held at a specific membrane potential (e.g., -60 mV).
-
TRPM8 channels are activated by applying a cold stimulus (by cooling the perfusion solution) or by adding an agonist (e.g., menthol) to the extracellular solution. This elicits an inward current.
-
This compound is then applied via the perfusion system at various concentrations, and the resulting inhibition of the agonist-evoked current is measured.
-
-
Data Analysis: The reduction in current amplitude in the presence of this compound is used to construct a dose-response curve and calculate the IC50 value. This method can also be used to investigate whether the antagonist's effect is voltage-dependent.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular interactions discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Ion Channel Antagonist Selectivity Screening.
Caption: Blockade of the TRPM8 Signaling Pathway by this compound.
Conclusion
This compound stands out as a highly selective and potent antagonist of the TRPM8 ion channel. The existing body of evidence strongly supports its specific interaction with TRPM8, with minimal to no off-target activity reported against other members of the TRP channel family. While comprehensive safety pharmacology screening against a wider array of molecular targets has not been made publicly available, the high degree of selectivity observed within its own target class makes this compound an exceptional chemical probe for investigating the roles of TRPM8 in health and disease.
For researchers, the selectivity of this compound provides a high level of confidence that observed physiological effects in vitro and in vivo can be directly attributed to the inhibition of TRPM8. For drug development professionals, this compound serves as a benchmark for the desired selectivity profile of a therapeutic TRPM8 antagonist, where minimizing off-target effects is paramount to ensuring a favorable safety profile. Future publication of broader selectivity screening would be beneficial to fully confirm its interaction profile, but based on current knowledge, this compound is a paradigm of a selective pharmacological tool.
References
Preclinical Studies of M8-B Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for M8-B hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This compound hydrochloride has been investigated for its role in thermoregulation and its potential anticonvulsant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Compound Profile
This compound hydrochloride is a selective blocker of the TRPM8 ion channel, a well-known cold and menthol (B31143) receptor.[1] It has demonstrated efficacy in blocking TRPM8 activation induced by various stimuli, including cold temperatures and chemical agonists like icilin (B1674354) and menthol.[2][3][4] Its antagonistic action prevents the influx of calcium ions that typically follows channel activation.[5][6] A primary physiological effect observed in preclinical in vivo studies is a significant decrease in deep body temperature.[7][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound hydrochloride.
Table 1: In Vitro Potency and Selectivity
| Parameter | Agonist | IC50 Value | Species | Reference |
| TRPM8 Inhibition | Cold | 7.8 nM | Rat, Human, Mouse | [3][6][7] |
| TRPM8 Inhibition | Icilin | 26.9 nM | Rat, Human, Mouse | [3][6][7] |
| TRPM8 Inhibition | Menthol | 64.3 nM | Rat, Human, Mouse | [3][6][7] |
| Selectivity vs. Other TRP Channels | N/A | > 20 µM | Not Specified | [2][3] |
Table 2: In Vivo Efficacy
| Model | Animal Model | Dosage & Administration | Key Finding | Reference |
| Thermoregulation | Rats and Mice | 6 mg/kg (i.v. or i.p.) | Decreased deep body temperature.[5][6][9] This effect was absent in TRPM8 knockout mice.[7] | [5][6][7][9] |
| Febrile Seizures | Rat Pups (8-day-old) | Not specified | Increased latency to the first seizure. | [6][9] |
| Chemical-Induced Seizures | Adult Mice | Not specified | Showed a significant anticonvulsant effect against pentylenetetrazol (PTZ)-induced seizures.[9][10] No protective effect was observed in electroshock-induced seizure models.[9][10] | [6][9][10] |
Experimental Protocols
Detailed methodologies for key preclinical experiments involving this compound hydrochloride are outlined below.
In Vitro TRPM8 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound hydrochloride against TRPM8 activation.[6]
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human, rat, or mouse TRPM8 are commonly used.[6]
-
Methodology:
-
Cells are seeded into 96-well plates and cultured.
-
Cells are then incubated with varying concentrations of this compound hydrochloride for a predetermined period.
-
A specific TRPM8 agonist (e.g., menthol, icilin) or a cold stimulus (achieved by reducing buffer temperature) is introduced to activate the TRPM8 channels.[6]
-
The resulting intracellular calcium (Ca2+) influx is measured using a fluorescent calcium indicator (e.g., Fluo-4-AM).[11]
-
The fluorescence intensity is recorded, and the data is analyzed to calculate the IC50 value, representing the concentration of this compound hydrochloride required to inhibit 50% of the TRPM8-mediated calcium response.
-
In Vivo Thermoregulation Study
-
Objective: To evaluate the effect of this compound hydrochloride on the core body temperature of rodents.[6]
-
Animal Models: Male Wistar rats or mice are typically used.[6]
-
Methodology:
-
Animals are surgically implanted with radiotelemetry probes to allow for continuous and non-invasive monitoring of core body temperature.[6]
-
Following a recovery period, baseline body temperature is recorded.
-
A single dose of this compound hydrochloride (e.g., 6 mg/kg) or a vehicle control is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.[5][9]
-
Core body temperature is continuously monitored for a defined period post-administration to assess the magnitude and duration of any temperature changes.[6] These experiments are often conducted at subneutral ambient temperatures to better observe thermoregulatory responses.[8]
-
Febrile Seizure Model
-
Objective: To assess the potential protective effects of this compound hydrochloride against seizures induced by hyperthermia.[6]
-
Animal Model: Eight-day-old male Wistar rat pups are used for this model.[6]
-
Methodology:
-
Pups are pre-treated with this compound hydrochloride or a vehicle solution.
-
They are then placed in a heated chamber to induce a gradual increase in body temperature (hyperthermia).[6]
-
The primary endpoint measured is the latency to the onset of the first febrile seizure, which is observed and recorded by the investigator.[6][9]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Objective: To determine the anticonvulsant activity of this compound hydrochloride against chemically induced seizures.[6]
-
Animal Model: Adult mice are the standard model for this assay.[6]
-
Methodology:
-
Mice are pre-treated with this compound hydrochloride or a vehicle.
-
A convulsant dose of pentylenetetrazol (PTZ) is administered to induce seizures.[6]
-
Key seizure parameters, such as the latency to different seizure stages (e.g., myoclonic jerks, generalized tonic-clonic seizures) and the duration of the seizures, are meticulously recorded.[6]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound hydrochloride and the workflows of the key experimental protocols.
References
- 1. Trpm8 Expression in Human and Mouse Castration Resistant Prostate Adenocarcinoma Paves the Way for the Preclinical Development of TRPM8-Based Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Hydrochloride | 883976-12-3 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 10. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of TRPM8 Antagonists: A Technical Guide to M8-B and a New Generation of Analgesics
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel, has emerged as a compelling therapeutic target for a range of pathological conditions, most notably chronic pain, migraine, and certain cancers. Activated by cold temperatures and cooling agents like menthol (B31143), TRPM8 plays a crucial role in sensory perception. Consequently, the development of potent and selective TRPM8 antagonists, such as M8-B, represents a promising avenue for novel drug discovery. This technical guide provides an in-depth exploration of the therapeutic potential of TRPM8 antagonists, with a focus on their mechanism of action, preclinical evaluation, and the experimental methodologies integral to their development.
The Role of TRPM8 in Disease and as a Therapeutic Target
TRPM8 is predominantly expressed in a subpopulation of sensory neurons in the peripheral nervous system, where it functions as the primary detector of environmental cold.[1] Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in neuronal depolarization and the transmission of cold signals to the central nervous system.[2] Dysregulation of TRPM8 activity has been implicated in various disease states, making it an attractive target for therapeutic intervention.
Chronic Pain: In conditions such as neuropathic pain and chemotherapy-induced cold allodynia, TRPM8-expressing neurons can become hyperexcitable, leading to an exaggerated and painful response to cold stimuli.[3] By blocking TRPM8, antagonists can mitigate this hypersensitivity and provide analgesic relief.[3]
Migraine: TRPM8 channels are expressed in trigeminal ganglion neurons, which are implicated in the pathophysiology of migraine.[4] Antagonism of TRPM8 is being explored as a novel mechanism to alleviate migraine pain.[5]
Cancer: TRPM8 has been found to be overexpressed in several types of cancer, including prostate, bladder, and osteosarcoma.[6][7] In these contexts, TRPM8 activity has been linked to cancer cell proliferation, migration, and survival.[6][7] TRPM8 antagonists have been shown to inhibit these processes in preclinical models, suggesting a potential role in oncology.[6][7]
Quantitative Data on TRPM8 Antagonists
The development of TRPM8 antagonists has yielded several potent and selective compounds. The following tables summarize key quantitative data for this compound and other notable antagonists, providing a comparative overview of their in vitro potency and in vivo activity.
Table 1: In Vitro Potency of TRPM8 Antagonists (IC50 nM)
| Compound | Species | Agonist | IC50 (nM) | Reference(s) |
| This compound | Human | Cold | 7.8 | [7] |
| Human | Icilin (B1674354) | 26.9 | [7] | |
| Human | Menthol | 64.3 | [7] | |
| Rat | Cold | 2 | [8] | |
| Rat | Icilin | 11 | [8] | |
| Rat | Menthol | 2 | [8] | |
| Mouse | Cold | 2 | [8] | |
| Mouse | Icilin | 6 | [8] | |
| Mouse | Menthol | 2 | [8] | |
| PF-05105679 | Human | - | 103 (Ephys) | [1][9] |
| AMG2850 | Rat | Cold | 41 ± 8 | [9][10] |
| Rat | Icilin | 204 ± 28 (IC90) | [9][10] |
Table 2: In Vivo Efficacy and Pharmacokinetics of TRPM8 Antagonists
| Compound | Animal Model | Assay | Efficacy | Pharmacokinetics | Reference(s) |
| This compound | Rat, Mouse | Thermoregulation | Decreases deep body temperature (6 mg/kg, i.v. or i.p.) | Publicly available data is limited and often confounded with the nelfinavir (B1663628) metabolite M8. | |
| PF-05105679 | Human | Cold Pressor Test | Significant pain inhibition (900 mg, single dose) | Short half-life in humans. | [1] |
| AMG2850 | Rat | Icilin-induced Wet-Dog Shakes | Full prevention of WDS (10 mg/kg, p.o.) | T1/2: 7.6 hours (oral administration) in rats. | [7][10] |
| Rat | Inflammatory/Neuropathic Pain | No significant therapeutic effect | - | [10] |
Key Experimental Protocols
The characterization of TRPM8 antagonists relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Assays
This high-throughput assay is used to measure the inhibition of TRPM8-mediated calcium influx by antagonist compounds.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the TRPM8 channel of the desired species (human, rat, or mouse).
-
Reagents:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Calcium-sensitive dye: Fluo-4 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPM8 Agonist: Menthol, Icilin, or cold buffer.
-
Test Compounds (Antagonists).
-
-
Protocol:
-
Cell Seeding: Seed TRPM8-expressing cells into a black-walled, clear-bottom 96-well plate at a density of 30,000 to 50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Wash the cells once with assay buffer and then incubate with the loading solution for 60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a TRPM8 agonist (e.g., EC50 to EC80 concentration of menthol or icilin) and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal curve.
-
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of action of channel modulators.
-
Cell Lines: HEK293 or CHO cells expressing the TRPM8 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2).
-
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential of -60 mV. Apply voltage steps or ramps (e.g., from -100 mV to +100 mV) to elicit and measure TRPM8 currents.
-
Compound Application: Perfuse the cells with the external solution containing a TRPM8 agonist (e.g., menthol) to activate the channel. Once a stable current is achieved, co-perfuse with the agonist and the test antagonist at various concentrations.
-
Data Analysis: Measure the reduction in current amplitude in the presence of the antagonist to determine the IC50. Analyze changes in the current-voltage (I-V) relationship to understand the mechanism of inhibition.
-
In Vivo Models
This pharmacodynamic model is used to assess the in vivo target engagement of TRPM8 antagonists.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Reagents:
-
Icilin solution (e.g., in 10% Tween 80 in saline).
-
Test compound formulation.
-
-
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, p.o.).
-
Induction of WDS: After a specified pretreatment time, administer icilin intraperitoneally (i.p.) at a dose that elicits a robust shaking response (e.g., 0.5 mg/kg).
-
Observation: Immediately place the animal in an observation chamber and count the number of wet-dog shakes over a defined period (typically 30-60 minutes).
-
Data Analysis: Compare the number of WDS in the compound-treated group to the vehicle-treated group to determine the degree of inhibition.
-
This model is used to evaluate the efficacy of TRPM8 antagonists in a model of chemotherapy-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Reagents:
-
Oxaliplatin (B1677828) solution.
-
-
Protocol:
-
Induction of Allodynia: Induce cold allodynia by administering oxaliplatin (e.g., a single intraperitoneal injection).
-
Behavioral Testing (Acetone Test): At a time point when cold allodynia is established (e.g., a few hours to days after oxaliplatin administration), place the animals in a testing chamber with a mesh floor. Apply a drop of acetone to the plantar surface of the hind paw.
-
Scoring: Measure the duration or frequency of paw withdrawal, licking, or flinching in response to the cooling sensation produced by the evaporating acetone.
-
Compound Administration: Administer the test compound or vehicle.
-
Post-Dose Testing: Repeat the acetone test at various time points after compound administration to assess the reversal of cold allodynia.
-
Data Analysis: Compare the response duration or frequency before and after treatment to determine the analgesic efficacy of the compound.
-
Visualizing the Science: Signaling Pathways and Workflows
Understanding the complex biological processes involved in TRPM8 function and drug discovery is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of M8-B in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents. In preclinical research, this compound is a valuable tool for investigating the physiological roles of TRPM8, particularly in thermoregulation and nociception. This document provides detailed protocols for the in vivo administration of this compound to mice, guidance on experimental design, and a summary of its known effects and signaling pathways.
Data Presentation
Quantitative In Vivo Data for this compound in Mice
| Parameter | Value | Administration Route | Mouse Strain | Source |
| Dosage | 6 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Trpm8+/+ and Trpm8-/- | [1] |
| Primary Effect | Decrease in deep body temperature | i.v. or i.p. | Trpm8+/+ | [1][2] |
| Effect Magnitude | ~0.8°C decrease in abdominal temperature | i.p. | Trpm8+/+ | [1] |
| Effect in Knockout | No significant change in body temperature | i.p. | Trpm8-/- | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal or intravenous injection in mice.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
(Optional) Sonication bath
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 6 mg/kg) and the weight of the mice to be treated, calculate the total mass of this compound needed.
-
Reconstitution:
-
Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile saline to the tube.
-
Vortex the tube vigorously to dissolve the powder. Gentle warming or brief sonication may aid in dissolution if necessary.
-
Once fully dissolved, add sterile saline to reach the final desired concentration. A typical injection volume for a mouse is 100-200 µL. Therefore, the concentration should be calculated to deliver the 6 mg/kg dose in this volume. For example, for a 25g mouse receiving a 6 mg/kg dose, the total dose is 0.15 mg. If the injection volume is 100 µL, the required concentration is 1.5 mg/mL.
-
-
Sterilization (if required): If the initial powder was not sterile, the final solution should be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's stability data.
Protocol 2: In Vivo Administration of this compound to Mice
Objective: To administer this compound to mice via intraperitoneal or intravenous injection.
Materials:
-
Prepared this compound solution
-
Mice (e.g., C57BL/6 or other appropriate strain)
-
Appropriate animal restraint device
-
Sterile syringes and needles (27-30 gauge for i.p., smaller for i.v.)
-
70% ethanol (B145695) for disinfection
Procedure for Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Site Preparation: Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Administer the Solution: Gently depress the plunger to inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Procedure for Intravenous (i.v.) Injection (Tail Vein):
-
Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administer the Solution: Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate a subcutaneous miss.
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Protocol 3: Measurement of Deep Body Temperature
Objective: To measure the core body temperature of mice following this compound administration.
Materials:
-
Digital thermometer with a flexible rectal probe for mice
-
Lubricant
-
70% ethanol for cleaning the probe
Procedure:
-
Baseline Measurement: Before administering this compound, measure the baseline body temperature of each mouse.
-
Animal Restraint: Gently restrain the mouse.
-
Probe Insertion: Lubricate the rectal probe and gently insert it into the rectum to a consistent depth (approximately 1.5-2 cm for an adult mouse).
-
Temperature Reading: Wait for the thermometer reading to stabilize before recording the temperature.
-
Post-Administration Measurements: Following this compound administration, measure the body temperature at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection) to monitor the hypothermic effect.
-
Probe Cleaning: Clean the probe with 70% ethanol between each measurement.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of this compound action on the TRPM8 signaling pathway.
Experimental Workflow for In Vivo this compound Administration and Analysis
Caption: Experimental workflow for this compound in vivo studies in mice.
References
Preparing M8-B Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, a key player in cold sensation and thermoregulation.[1][2][3] Accurate and consistent preparation of this compound stock solutions is crucial for reliable and reproducible results in in vitro and in vivo studies investigating its therapeutic potential. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules.[2][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound (hydrochloride).
| Parameter | Value | Source(s) |
| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride | [5] |
| CAS Number | 883976-12-3 | [1][4][5] |
| Molecular Formula | C₂₂H₂₄N₂O₃S · HCl | [2][5] |
| Molecular Weight | 432.96 g/mol | [2][4] |
| Purity | ≥98% (typically by HPLC) | [2][4][5] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Solubility in DMSO | 15 mg/mL to 250 mg/mL (up to 100 mM) | [2][4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound hydrochloride powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade
-
Sterile, amber, polypropylene (B1209903) or glass vials with screw caps
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Procedure
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 432.96 g/mol / 1000 = 4.33 mg
-
-
Weighing the Compound:
-
Tare a sterile, amber vial on the analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Securely cap the vial.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes, or until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber polypropylene tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1] Stock solutions are stable for at least 6 months at -80°C and 1 month at -20°C.[1]
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: this compound blocks the TRPM8 ion channel, inhibiting cellular responses to cold stimuli.
Quality Control
For applications requiring stringent concentration accuracy, it is advisable to perform a quality control check on the prepared stock solution. This can include:
-
Purity and Identity Confirmation: Using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity and purity of the dissolved this compound.
-
Concentration Verification: Quantitative analysis, for example, using a validated HPLC method with a standard curve.
Safety Precautions
-
This compound is a bioactive molecule and should be handled with care.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[6] Always wear appropriate PPE, including gloves and safety glasses, when handling DMSO and this compound solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M8 B hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound Hydrochloride | 883976-12-3 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: M8-B Solubility in Water and PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B, also known as this compound hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a nonselective cation channel known for its role in detecting cold temperatures.[4] As an antagonist, this compound blocks the activation of TRPM8 channels induced by cold or chemical agonists like menthol (B31143) and icilin.[3][5] This activity gives this compound the ability to decrease deep body temperature, a characteristic that has been observed in in vivo studies with rats and mice.[1][5][6] The compound shows high selectivity for TRPM8 over other TRP channels.[2][3] This document provides detailed information on the solubility of this compound in aqueous solutions, specifically water and Phosphate-Buffered Saline (PBS), along with protocols for its use and analysis.
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride | [5] |
| CAS Number | 883976-12-3 | [1][5][6] |
| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl | [2][5] |
| Molecular Weight | 432.96 g/mol | [2][6] |
| Purity | ≥98% | [2][5] |
| Appearance | Crystalline solid | [5] |
Solubility Data
The solubility of a compound is a critical parameter for its use in biological assays and for the development of suitable formulations. The following table summarizes the available solubility data for this compound hydrochloride.
| Solvent | Solubility | Conditions | Reference |
| Water | Soluble to 10 mM | with sonication | [2] |
| Water | 2 mg/mL | clear (warmed) | [7] |
| DMSO | 250 mg/mL (577.42 mM) | Requires sonication; use of newly opened DMSO is recommended as it is hygroscopic. | [1][6] |
| DMSO | 15 mg/mL | - | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [5] |
This compound Signaling Pathway
This compound acts as an antagonist to the TRPM8 ion channel. TRPM8 is a sensor for cold temperatures and cooling agents. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and initiates a neuronal signal. This compound blocks this channel, thereby inhibiting the downstream signaling cascade.
Caption: Inhibition of the TRPM8 signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Due to its high solubility in DMSO, it is recommended to prepare a concentrated stock solution in this solvent.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[1]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in water or PBS.
Materials:
-
This compound hydrochloride powder
-
Purified water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a glass vial.
-
Add a known volume of the desired solvent (water or PBS) to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the clear filtrate with the appropriate solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound hydrochloride is a valuable research tool for studying the TRPM8 channel. While it exhibits good solubility in DMSO, its aqueous solubility is more limited. For in vitro assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration is low and does not affect the experimental outcome. The provided protocols offer guidance for the preparation and solubility assessment of this compound to support its effective use in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Signaling Pathways Relevant to Nerve Growth Factor-induced Upregulation of Transient Receptor Potential M8 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Hydrochloride | 883976-12-3 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 7. This compound = 98 HPLC 883976-12-3 [sigmaaldrich.com]
Application Note: Utilizing M8-B in Calcium Imaging Assays for TRPM8 Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin-8 (TRPM8) channel is a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals. Its activation by cold stimuli or chemical agonists like menthol (B31143) and icilin (B1674354) leads to an influx of cations, most notably calcium (Ca²⁺), a critical second messenger in numerous cellular signaling pathways. Dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain and migraine, making it a significant therapeutic target. M8-B is a potent and selective antagonist of the TRPM8 channel, effectively blocking its activation.[1][2][3][4] This property makes this compound an invaluable tool for studying TRPM8 function and for screening potential therapeutic compounds. Calcium imaging assays offer a robust and high-throughput method to quantify TRPM8 activity and the inhibitory effects of antagonists like this compound.
This application note provides detailed protocols for the use of this compound in calcium imaging assays, presents quantitative data for this compound and common TRPM8 agonists, and includes diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for the TRPM8 antagonist this compound and commonly used TRPM8 agonists. This information is essential for designing and interpreting calcium imaging experiments.
Table 1: Potency of TRPM8 Antagonist this compound
| Compound | Target | Assay Type | Parameter | Value | Selectivity |
| This compound | TRPM8 | In vitro (Cold-induced activation) | IC₅₀ | 7.8 nM[2][3][4] | >20 µM for other TRP channels[2][3] |
| This compound | TRPM8 | In vitro (Icilin-induced activation) | IC₅₀ | 26.9 nM[2][3][4] | |
| This compound | TRPM8 | In vitro (Menthol-induced activation) | IC₅₀ | 64.3 nM[3][4] |
Table 2: Potency of Common TRPM8 Agonists
| Compound | Target | Parameter | Value |
| Menthol | human TRPM8 | EC₅₀ | 81 ± 17 µM |
| Icilin | human TRPM8 | EC₅₀ | 526 ± 24 nM |
Signaling Pathway
Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of Ca²⁺, which can trigger various downstream signaling events. This compound acts by blocking this initial influx.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing human TRPM8 (or other suitable cell line)
-
This compound hydrochloride: Soluble to 100 mM in DMSO and 10 mM in water with sonication.[2]
-
TRPM8 Agonist: Menthol or Icilin
-
Calcium-sensitive dye: Fluo-8 AM or similar
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol 1: Antagonist Mode Calcium Imaging Assay
This protocol is designed to measure the inhibitory effect of this compound on TRPM8 channels activated by a chemical agonist.
1. Cell Preparation: a. Seed TRPM8-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-50,000 cells per well. b. Culture overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading: a. Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer. b. Remove the cell culture medium from the wells. c. Add 100 µL of the dye-loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
3. Compound Addition and Fluorescence Measurement: a. Prepare serial dilutions of this compound in assay buffer. b. Prepare a solution of a TRPM8 agonist (e.g., Icilin at its EC₈₀ concentration) in assay buffer. c. Place the plate in a fluorescence plate reader. d. Add 20 µL of the this compound dilutions to the respective wells and incubate for 10-20 minutes. e. Add 20 µL of the TRPM8 agonist solution to all wells. f. Immediately begin measuring fluorescence intensity (e.g., every second for 1-2 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.
4. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percentage of inhibition against the concentration of this compound. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
Conclusion
This compound is a highly potent and selective TRPM8 antagonist that serves as an excellent tool for investigating the role of this channel in cellular signaling and disease. The provided protocols for calcium imaging assays enable researchers to reliably quantify the inhibitory activity of this compound and similar compounds, facilitating drug discovery and a deeper understanding of TRPM8 channel pharmacology. The use of fluorescence-based calcium assays provides a sensitive and high-throughput method for these studies.
References
Application Notes: Electrophysiological Characterization of M8-B as a TRPM8 Antagonist
Audience: Researchers, scientists, and drug development professionals involved in ion channel pharmacology and sensory system research.
Introduction: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the principal sensor for cold temperatures (< 26°C) and cooling agents like menthol (B31143) and icilin.[1] Expressed in sensory neurons, its activation leads to the sensation of cold and plays a role in cold-induced pain and thermoregulation.[1][2] M8-B is a potent and selective antagonist of the TRPM8 channel, making it a valuable pharmacological tool for studying TRPM8 function and a potential therapeutic agent for conditions involving channel hyperactivity.[3][4] These application notes provide a detailed patch-clamp protocol for characterizing the inhibitory activity of this compound on TRPM8 channels.
Quantitative Data Summary: this compound Antagonism of TRPM8
The inhibitory potency of this compound against TRPM8 is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the activating stimulus and the species from which the channel is derived.
| Compound | Target Species | Activating Stimulus | IC50 (nM) | Assay Type | Reference |
| This compound | Human | Cold | 3 ± 1.1 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Human | Icilin | 11 ± 1.2 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Human | Menthol | 1 ± 1.4 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Rat | Cold | 2 ± 1.2 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Rat | Icilin | 11 ± 1.1 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Rat | Menthol | 2 ± 1.3 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Mouse | Cold | 2 ± 1.2 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Mouse | Icilin | 6 ± 1.1 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound | Mouse | Menthol | 2 ± 1.2 | ⁴⁵Ca²⁺ Uptake | [5] |
| This compound HCl | In Vitro | Cold | 7.8 | Not Specified | [4] |
| This compound HCl | In Vitro | Icilin | 26.9 | Not Specified | [4] |
Visualized Pathways and Workflows
TRPM8 Channel Activation and Antagonism
The following diagram illustrates the signaling pathway for TRPM8 activation by various stimuli and its inhibition by the antagonist this compound. The channel's activity is critically dependent on the membrane phospholipid PIP2.[1]
Patch-Clamp Experimental Workflow
This workflow diagram outlines the sequential steps for evaluating the effect of this compound on TRPM8 channels using whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp
This protocol describes the determination of this compound's IC50 on agonist-activated TRPM8 channels expressed in a heterologous system.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for heterologous expression of TRPM8.[6][7]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Transfection: Transiently transfect cells with a plasmid encoding the desired species of TRPM8 (human, rat, or mouse) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker like GFP can help identify successfully transfected cells for recording.
-
Plating: 24 hours post-transfection, plate the cells onto poly-L-lysine-coated glass coverslips for electrophysiological recording.
Solutions and Reagents
-
Intracellular (Pipette) Solution (in mM):
-
140 KCl
-
10 HEPES
-
1 EGTA
-
0.6 MgCl₂
-
pH adjusted to 7.4 with KOH.[8]
-
Store at 4°C and filter before use. Pipette resistance should be 3-5 MΩ.
-
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
3 KCl
-
1.2 MgCl₂
-
10 Glucose
-
10 HEPES
-
To minimize TRPM8 desensitization, a calcium-free version containing 1 mM EGTA can be used during agonist application.[8]
-
pH adjusted to 7.4 with NaOH.
-
-
Compound Preparation:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound hydrochloride in DMSO.[4] Store at -20°C.
-
Agonist Stock: Prepare a stock solution of menthol (e.g., 100 mM) in ethanol (B145695) or DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solutions into the extracellular solution to achieve the final desired concentrations. Ensure the final DMSO/ethanol concentration is low (<0.1%) to avoid non-specific effects.
-
Electrophysiological Recording Procedure
-
Setup: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Cell Selection: Identify a fluorescent, healthy-looking cell for recording.
-
Seal Formation: Approach the cell with a fire-polished glass pipette filled with the intracellular solution. Apply gentle negative pressure to form a high-resistance (Giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.[9]
-
Baseline Current: Record the baseline current using a voltage ramp protocol (e.g., a 1-second ramp from -80 mV to +80 mV) to observe the current-voltage (I-V) relationship. TRPM8 channels exhibit outward rectification.[1]
-
Agonist Application: Perfuse the cell with the extracellular solution containing a fixed concentration of a TRPM8 agonist (e.g., 100 µM menthol).[9] Wait for the evoked current to reach a stable plateau.
-
Antagonist Application: While continuously applying the agonist, co-apply increasing concentrations of this compound. Apply each concentration until the inhibitory effect reaches a steady state.
-
Data Acquisition: Record the currents evoked by the voltage ramp at each this compound concentration.
-
Washout: After the final concentration, perfuse with the agonist-containing solution alone to check for reversibility of the block (optional).
Data Analysis
-
Current Measurement: For each recording, measure the peak outward current amplitude (e.g., at +80 mV) in the presence of the agonist alone (I_agonist) and in the presence of the agonist plus each concentration of this compound (I_M8B).
-
Percent Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (I_M8B / I_agonist)) * 100
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced current.
References
- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Item - IC50 values (nM) of cold, icilin, and menthol induced human, rat, or mouse TRPM8 channel activation by ACC-049. - Public Library of Science - Figshare [plos.figshare.com]
- 6. TRPM8 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of M8-B on Deep Body Temperature
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the physiological effects of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, on deep body temperature. The protocols outlined below are intended for use in preclinical research settings, particularly in rodents.
Introduction to this compound and its Mechanism of Action
This compound, with the chemical name N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a valuable pharmacological tool for studying the role of the TRPM8 channel in thermoregulation. TRPM8 is a non-selective cation channel that is activated by cold temperatures (approximately 8-26°C) and cooling compounds like menthol.[1] Activation of TRPM8 channels on sensory neurons triggers a cascade of physiological responses to cold, including behavioral changes and autonomic responses aimed at maintaining core body temperature.[2]
This compound functions by blocking the activation of TRPM8 channels.[3] This blockade attenuates the body's normal cold defense mechanisms, leading to a decrease in deep body temperature, an effect that has been observed in both rats and mice.[3] The hypothermic effect of this compound is critically dependent on the ambient temperature, with more pronounced effects observed at subneutral temperatures.[2] Importantly, this effect is absent in mice lacking the TRPM8 gene (Trpm8-/- mice), confirming the specificity of this compound's action.[2]
Signaling Pathway of this compound's Effect on Thermoregulation
The primary mechanism of this compound's effect on deep body temperature is through the antagonism of the TRPM8 channel, which disrupts the normal signaling cascade for cold sensation and thermogenic responses. A simplified representation of this pathway is illustrated below.
References
Application Notes and Protocols for M8-B: A Potent Antagonist for In Vitro Blockade of Cold-Induced TRPM8 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures in mammals.[1][2] Its activation by cold (<28°C) or chemical agonists like menthol (B31143) and icilin (B1674354) plays a crucial role in thermosensation and has been implicated in various pathological conditions, including neuropathic pain, inflammation, and cancer.[1][3] M8-B is a potent and selective antagonist of the TRPM8 channel, effectively blocking its activation by both cold and chemical stimuli.[4][5] These characteristics make this compound an invaluable pharmacological tool for in vitro studies aimed at elucidating the physiological and pathophysiological roles of TRPM8.
This document provides detailed application notes and experimental protocols for utilizing this compound to block cold-induced TRPM8 activation in vitro. The information is intended to guide researchers in designing and executing robust experiments for screening and characterizing TRPM8 modulators.
This compound: Mechanism of Action
This compound acts as a competitive antagonist at the TRPM8 channel.[1] It effectively inhibits the influx of cations, primarily Ca2+, that is triggered by cold temperatures or TRPM8 agonists.[4] Studies have shown that this compound potently blocks TRPM8 channels across different species, including human, rat, and mouse, with high selectivity over other TRP channels.[5][6][7]
Quantitative Data: this compound Inhibitory Potency
The inhibitory efficacy of this compound against TRPM8 activation is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against cold, icilin-, and menthol-induced activation of human, rat, and mouse TRPM8 channels.
| Species | Activator | This compound IC50 (nM) | Reference |
| Human | Cold | 2 | [7][8] |
| Human | Icilin | 11 | [7][8] |
| Human | Menthol | 2 | [7][8] |
| Rat | Cold | 3 | [7][8] |
| Rat | Icilin | 11 | [7][8] |
| Rat | Menthol | 2 | [7][8] |
| Mouse | Cold | 2 | [7][8] |
| Mouse | Icilin | 6 | [7][8] |
| Mouse | Menthol | 2 | [7][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of cold-induced TRPM8 activation and its blockade by this compound.
Caption: Experimental workflow for assessing this compound's inhibitory effect on TRPM8.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy population of cells heterologously expressing the TRPM8 channel for subsequent in vitro assays.
Materials:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human, rat, or mouse TRPM8.[9]
-
Dulbecco's Modified Eagle's Medium (DMEM) or MEM α medium.[9][10]
-
Fetal Bovine Serum (FBS), 10%.[9]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin).[10]
-
Selection antibiotic (e.g., G418 or Hygromycin B), if applicable.[10][11]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks and plates.
Protocol:
-
Culture TRPM8-expressing cells in T-75 flasks in the appropriate complete culture medium (DMEM or MEM α with 10% FBS, Penicillin-Streptomycin, and selection antibiotic).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or assay plates.
In Vitro Calcium Imaging Assay for this compound Efficacy
Objective: To quantify the inhibitory effect of this compound on cold-induced TRPM8 activation by measuring changes in intracellular calcium concentration.
Materials:
-
TRPM8-expressing cells.
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9][10]
-
Pluronic F-127.[9]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[9]
-
This compound stock solution in DMSO.
-
Fluorescence microplate reader or fluorescence microscope equipped with a temperature control unit.
Protocol:
-
Cell Seeding: Seed TRPM8-expressing cells into a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.[9]
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in assay buffer.[9]
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 50 µL of the loading solution to each well and incubate at 37°C for 60 minutes, protected from light.[9]
-
After incubation, wash each well twice with assay buffer to remove extracellular dye.[9]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
-
Cold Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading for each well.
-
Rapidly add an equal volume of cold assay buffer to induce TRPM8 activation.
-
Immediately begin recording the fluorescence intensity over time using a microplate reader or microscope.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after cold stimulation.
-
Normalize the data to the vehicle control (100% activation) and a maximal inhibition control (e.g., a high concentration of this compound, set to 0% activation).[7]
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Electrophysiology (Whole-Cell Patch-Clamp) Protocol
Objective: To directly measure the effect of this compound on the ion currents mediated by TRPM8 channels upon cold stimulation.
Materials:
-
TRPM8-expressing cells cultured on glass coverslips.
-
Patch-clamp rig with temperature control capabilities.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2).
-
This compound stock solution.
-
Perfusion system for solution exchange and temperature control.
Protocol:
-
Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells in the recording chamber on the microscope stage.
-
Pipette Preparation: Pull glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Cold-Activated Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a temperature ramp, cooling the extracellular solution from a baseline temperature (e.g., 34°C) to a cold temperature (e.g., 18°C) to activate TRPM8 currents.[11]
-
Record the resulting inward current.
-
-
This compound Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a few minutes.
-
Re-apply the cold stimulus in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the cold-activated current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low response to cold stimulus | Low TRPM8 expression levels. | Use a cell line with confirmed high TRPM8 expression. |
| Inefficient cooling of the assay buffer. | Ensure the temperature of the stimulating buffer is within the activation range of TRPM8 (~10-26°C). | |
| Cell viability issues. | Check cell health and morphology before the experiment. | |
| High well-to-well variability | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension and accurate seeding. |
| Uneven dye loading. | Ensure complete removal of culture medium and consistent addition of loading solution. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for critical measurements. | |
| This compound appears insoluble | Poor solubility in aqueous buffer. | Prepare a high-concentration stock in DMSO and dilute to the final concentration in assay buffer, ensuring the final DMSO concentration is low (<0.5%). |
Conclusion
This compound is a powerful and selective tool for the in vitro investigation of TRPM8 channel function. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in blocking cold-induced TRPM8 activation. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the understanding of TRPM8's role in health and disease.
References
- 1. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 values (nM) of cold, icilin, and menthol induced human, rat, or mouse TRPM8 channel activation by ACC-049. - Public Library of Science - Figshare [plos.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Transient Receptor Potential Melastatin 8 (TRPM8)-Based Mechanisms Underlie Both the Cold Temperature-Induced Inflammatory Reactions and the Synergistic Effect of Cigarette Smoke in Human Bronchial Epithelial (16HBE) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRPM8 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor and a key player in the modulation of pain pathways. Its involvement in various pain states, including neuropathic and inflammatory pain, has made it a significant target for analgesic drug development. These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the role of TRPM8 in pain research.
A Note on Nomenclature: The term "M8-B" is not a standard scientific nomenclature for a specific receptor or model. It is presumed that "M8" refers to the TRPM8 channel. The "-B" may be a non-standard local identifier. This document will focus on the established role of the TRPM8 channel in pain research.
In Vivo Experimental Models for TRPM8 in Pain Research
Animal models are indispensable for studying the complex processes of pain in a physiological context. Below are detailed protocols for two widely used models of neuropathic pain where TRPM8 has been implicated.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a well-characterized model of peripheral nerve injury that results in persistent pain behaviors, including mechanical allodynia and thermal hyperalgesia, making it suitable for studying the role of TRPM8 in neuropathic pain.
Experimental Protocol: CCI Surgery in Rats
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (200-250 g) with isoflurane (B1672236) (2-3% in oxygen).
-
Shave the lateral aspect of the left thigh and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
-
Administer a pre-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, s.c.) as per institutional guidelines.
-
-
Surgical Procedure:
-
Make a small incision in the skin of the mid-thigh region.
-
Gently dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free about 1 cm of the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut sutures (4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with a 4-0 absorbable suture and the skin with wound clips or sutures.
-
-
Post-Operative Care:
-
Allow the animal to recover on a warming pad.
-
Monitor the animal for any signs of distress or infection.
-
Administer post-operative analgesics as required.
-
Behavioral testing can typically commence 3-7 days post-surgery.
-
Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Model
Oxaliplatin (B1677828), a common chemotherapeutic agent, often induces a painful peripheral neuropathy characterized by cold hypersensitivity, a key indicator of TRPM8 involvement.
Experimental Protocol: OIPN Induction in Mice
-
Animal and Drug Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Dissolve oxaliplatin in 5% glucose solution to a final concentration of 2 mg/mL.
-
-
Induction Protocol:
-
Administer oxaliplatin at a dose of 3 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Repeat the injection every other day for a total of 5 injections (cumulative dose of 15 mg/kg).
-
A control group should receive vehicle (5% glucose solution) injections following the same schedule.
-
-
Behavioral Assessment:
-
Assess for the development of cold and mechanical allodynia starting from day 3 after the first injection and continue for several weeks.
-
Behavioral Assays for Pain Assessment
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.
Protocol:
-
Habituation:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.
-
-
Stimulation:
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Begin with a filament below the expected threshold and continue with filaments of increasing force until a withdrawal response is elicited.
-
A positive response is a brisk withdrawal or flinching of the paw upon application of the filament.
-
-
Threshold Determination:
-
The 50% paw withdrawal threshold can be determined using the up-down method. Briefly, a series of six stimuli are applied starting with a filament near the expected threshold. If the animal withdraws its paw, a weaker filament is used for the next stimulus; if there is no withdrawal, a stronger filament is used. The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Quantitative Data from In Vivo Models
The following tables summarize representative quantitative data from studies investigating the effects of TRPM8 modulation in pain models.
| Model | Compound | Dose | Effect on Paw Withdrawal Threshold (PWT) / Latency | Reference |
| CCI (Rat) | TRPM8 Antagonist (Capsazepine) | 10 mg/kg, i.p. | Significantly increased PWT compared to vehicle-treated CCI rats.[1][2] | [1][2] |
| CCI (Rat) | TRPM8 Antagonist (RGM8-51) | 10, 30 mg/kg, i.p. | Dose-dependently reversed the decrease in PWT induced by CCI. | [3] |
| OIPN (Rat) | TRPM8 Antagonist (RQ-00434739) | 10 mg/kg, p.o. | Attenuated cold allodynia in the acetone (B3395972) test. | [4] |
| OIPN (Mouse) | TRPM8 Knockout | N/A | Abolished oxaliplatin-induced cold hypersensitivity but not mechanical allodynia.[5] | [5] |
| Icilin-induced Allodynia (Rat) | TRPM8 Antagonist (AMG1161) | 10 mg/kg, p.o. | Attenuated icilin-induced facial and hind paw allodynia. |
Experimental Workflow for In Vivo Pain Model
Caption: Workflow for in vivo assessment of TRPM8 modulators in pain models.
In Vitro Experimental Models for TRPM8 in Pain Research
In vitro models allow for the detailed investigation of the molecular and cellular mechanisms underlying TRPM8 function in nociceptive neurons.
Primary Culture of Dorsal Root Ganglion (DRG) Neurons
DRG neurons are the primary sensory neurons that transmit pain signals from the periphery to the central nervous system.
Protocol: Isolation and Culture of Rat DRG Neurons
-
Dissection:
-
Euthanize a young adult rat and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Collect ganglia in ice-cold Hank's Balanced Salt Solution (HBSS).
-
-
Enzymatic Digestion:
-
Transfer the ganglia to a solution containing collagenase (1 mg/mL) and dispase (2.5 mg/mL) in HBSS.
-
Incubate at 37°C for 45-60 minutes.
-
-
Mechanical Dissociation:
-
Gently triturate the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.
-
-
Plating:
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).
-
Plate the cells onto poly-D-lysine/laminin-coated coverslips or culture dishes.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Neurons are typically ready for experiments within 24-48 hours.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual neurons.
Protocol: Whole-Cell Patch-Clamp Recording from DRG Neurons
-
Preparation:
-
Place a coverslip with cultured DRG neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
-
Pipette and Sealing:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2).
-
Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
-
Recording:
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Record membrane currents or voltages in response to application of TRPM8 modulators (e.g., menthol, icilin, or specific antagonists) using a patch-clamp amplifier and data acquisition software.
-
Quantitative Data from In Vitro Models
The following table presents representative IC50 values for various TRPM8 antagonists obtained from in vitro assays.
| Compound | Assay | Species | IC50 | Reference |
| This compound | Menthol-induced Ca2+ uptake | Human, Rat, Mouse | 1-2 nM | [6] |
| RGM8-51 | Menthol-evoked current blockade | Rat | 0.97 µM | [3] |
| RQ-00434739 | Menthol-induced activation | Human | 22 nM | [4] |
| RQ-00434739 | Icilin-induced activation | Human | 37 nM | [4] |
| DFL23448 | Icilin-induced Ca2+ influx | Human | 75 nM | [7] |
| DFL23448 | Cold-induced Ca2+ influx | Human | 21.4 nM | [7] |
| (-)-menthyl 1 | Menthol-evoked Ca2+ response | Rat | 117 nM | [8] |
| (-)-menthyl 1 | Icilin-evoked Ca2+ response | Rat | 521 nM | [8] |
TRPM8 Signaling Pathway in Nociceptive Neurons
Activation of TRPM8 by cold or chemical agonists leads to an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron and can trigger an action potential. This signal is then transmitted to the central nervous system, contributing to the sensation of cold and, in pathological states, pain. The activity of TRPM8 is modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function.[9][10][11][12] Activation of phospholipase C (PLC) can lead to PIP2 hydrolysis, resulting in TRPM8 desensitization.[9][11][12]
Caption: TRPM8 signaling pathway in a nociceptive neuron.
References
- 1. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 mechanism of cold allodynia after chronic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxaliplatin Causes Transient Changes in TRPM8 Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxaliplatin Causes Transient Changes in TRPM8 Channel Activity | MDPI [mdpi.com]
Application Notes and Protocols: M8-B Administration Routes - Intravenous vs. Intraperitoneal
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor for cold temperatures.[1][2] As a valuable tool for studying the physiological roles of TRPM8 and for the development of novel therapeutics targeting this channel, understanding the optimal administration route is critical for preclinical research. This document provides detailed application notes and experimental protocols for the intravenous (IV) and intraperitoneal (IP) administration of this compound in rodent models, summarizing the available data to facilitate experimental design and execution.
Data Presentation: Intravenous vs. Intraperitoneal Administration of this compound
Currently, direct comparative pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound administered via intravenous versus intraperitoneal routes are limited in publicly available literature. However, a key study has demonstrated the efficacy of this compound in vivo via both routes.
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Species | Reference |
| Dose | 6 mg/kg | 6 mg/kg | Rat, Mouse | [1][2] |
| Reported Effect | Decreased deep body temperature | Decreased deep body temperature | Rat, Mouse | [1][2] |
| Bioavailability | Assumed to be 100% (direct systemic circulation) | Generally high but can be variable; subject to first-pass metabolism in the liver.[3] | General | |
| Speed of Onset | Rapid, immediate systemic exposure. | Slower than IV, with absorption from the peritoneal cavity into the bloodstream. | General | |
| Potential for Localized Effects | Minimal, rapid distribution throughout the body. | Higher potential for direct effects on peritoneal organs before systemic distribution. | General | |
| Technical Difficulty | Higher, requires more skill, particularly in smaller animals like mice. | Lower, technically simpler and faster to perform. | General | |
| Stress to Animal | Can be more stressful, especially with repeated dosing without a catheter. | Generally less stressful than IV injections. | General |
Signaling Pathway
This compound acts as an antagonist to the TRPM8 channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. When activated by cold temperatures (typically below 26°C) or cooling agents like menthol, TRPM8 allows the influx of cations, mainly Ca2+ and Na+, into the neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of cold. This compound blocks this channel, preventing ion influx and the subsequent signaling cascade.
Experimental Protocols
The following are generalized protocols for the intravenous and intraperitoneal administration of this compound in rodents. It is imperative that all procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Intravenous (IV) Administration of this compound in Mice
This protocol describes a bolus injection via the lateral tail vein.
Materials:
-
This compound solution (sterile, appropriate vehicle)
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
Sterile gauze
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle. Ensure the solution is at room temperature before administration.
-
Animal Restraint: Place the mouse in a suitable restrainer to safely secure the animal and expose its tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or a warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Injection:
-
Load the syringe with the correct volume of this compound solution, ensuring there are no air bubbles.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Rats
This protocol describes the injection of this compound into the peritoneal cavity.
Materials:
-
This compound solution (sterile, appropriate vehicle)
-
23-25 gauge needles
-
1-3 mL syringes
-
70% ethanol
-
Sterile gauze
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle. Warm the solution to room or body temperature to minimize discomfort to the animal.
-
Animal Restraint:
-
One-person technique: Gently restrain the rat by holding the scruff of the neck with one hand and supporting the lower body with the same hand and forearm.
-
Two-person technique: One person restrains the rat while the other performs the injection.
-
-
Positioning: Tilt the animal's head downwards at a slight angle. This allows the abdominal organs to move cranially, reducing the risk of accidental puncture.
-
Site Identification and Preparation: The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. Wipe the area with 70% ethanol.
-
Injection:
-
Load the syringe with the correct volume of this compound solution.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified injection site.
-
Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate entry into an organ or blood vessel. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Inject the this compound solution smoothly.
-
-
Post-injection:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Conclusion and Recommendations
The choice between intravenous and intraperitoneal administration of this compound will depend on the specific goals of the experiment.
-
Intravenous administration is recommended for studies requiring rapid and complete bioavailability, such as pharmacokinetic studies where precise plasma concentrations need to be achieved quickly.
-
Intraperitoneal administration offers a less stressful and technically simpler alternative for studies where rapid peak plasma concentrations are not essential. It is suitable for efficacy studies and repeated dosing regimens.
Given the current lack of direct comparative data for this compound, it is advisable to conduct preliminary studies to determine the optimal route and dose for your specific experimental model and endpoints. Researchers should carefully consider the advantages and disadvantages of each route in the context of their study design.
References
Application Notes and Protocols for Cell-Based Assays in TRPM8 Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures in the mammalian nervous system.[1] Activated by temperatures below 28°C and cooling agents like menthol (B31143) and icilin, TRPM8 is implicated in a variety of physiological and pathophysiological processes, including cold sensation, pain, and thermoregulation.[1][2][3] Consequently, TRPM8 has emerged as a significant therapeutic target for conditions such as neuropathic pain, migraine, and overactive bladder.[1][4] The development of selective TRPM8 antagonists is a key focus in drug discovery, necessitating robust and efficient screening assays to identify and characterize novel inhibitors.
These application notes provide detailed protocols for common cell-based assays used to screen for TRPM8 antagonists, including fluorescence-based calcium influx assays and automated patch clamp electrophysiology.
TRPM8 Signaling Pathway
TRPM8 is a polymodal channel, activated by various stimuli including cold, voltage, and chemical agonists like menthol and icilin.[2][3] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+, leading to membrane depolarization and the initiation of downstream signaling cascades.[2] The activity of TRPM8 is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2) and G-protein coupled receptor signaling cascades.[2][5] Understanding this pathway is crucial for interpreting assay results and elucidating the mechanism of action of potential antagonists.
Protocol 1: High-Throughput Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This is a widely used primary screening assay due to its high-throughput nature and robust signal window. The assay measures changes in intracellular calcium concentration upon TRPM8 activation.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human or rodent TRPM8.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: 96- or 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive dye: Fluo-4 AM or Calcium 6 dye.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPM8 Agonists: Menthol or Icilin.
-
TRPM8 Antagonists: Reference compounds (e.g., AMTB, Capsazepine) and test compounds.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR).
Detailed Protocol
-
Cell Culture and Plating:
-
Culture HEK293-TRPM8 cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium, wash with sterile PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the cells in culture medium and seed them into 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.[1]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in an assay buffer containing an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C in the dark.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of the test and reference antagonist compounds in the assay buffer.
-
After dye loading, wash the cells with the assay buffer to remove excess dye.
-
Add the antagonist solutions to the respective wells and incubate for 10-30 minutes at room temperature.[1]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC₈₀).[1]
-
Place the cell plate into the FLIPR instrument.
-
Initiate the measurement, which typically involves a baseline reading followed by the automated addition of the agonist solution.
-
Continue to record the fluorescence signal for a set period to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the percentage of inhibition for each antagonist concentration relative to the control (agonist only) response.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data Summary
The following table summarizes the IC₅₀ values of known TRPM8 antagonists obtained from fluorescence-based calcium influx assays.
| Antagonist | Agonist Used | Cell Line | IC₅₀ (nM) | Reference |
| PF-05105679 | Not Specified | Human TRPM8 | 103 | [1] |
| AMG333 | Not Specified | Human TRPM8 | 13 | [1] |
| Compound 1 | Cooling Agent 10 | HEK-293/hTRPM8 | ~41.7 | [6] |
| Compound 1 | Icilin | HEK-293/hTRPM8 | ~58.9 | [6] |
| AMTB | Menthol | HEK-rTRPM8 | - | [7] |
| Sesamin | Not Specified | Not Specified | 9790 | [8] |
| Oroxylin A | Not Specified | Not Specified | 1700 | [8] |
Protocol 2: Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide a higher throughput alternative to conventional patch clamp for secondary screening and lead optimization. These systems measure the ion channel currents directly, offering high-quality electrophysiological data.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 or CHO cells with high and stable expression of TRPM8.
-
Solutions:
-
External Solution (mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal Solution (mM): e.g., 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2).
-
-
TRPM8 Agonists: Menthol or Icilin.
-
TRPM8 Antagonists: Test and reference compounds.
-
Instrumentation: Automated patch clamp system (e.g., QPatch, IonFlux).
Detailed Protocol
-
Cell Preparation:
-
Culture TRPM8-expressing cells to 70-80% confluency.
-
Harvest the cells and prepare a high-quality single-cell suspension at the optimal density for the specific APC platform.
-
-
Assay Setup:
-
Prepare the external and internal solutions, as well as agonist and antagonist compound solutions.
-
Load the cell suspension, solutions, and compounds onto the APC instrument according to the manufacturer's protocol.
-
-
Automated Electrophysiology:
-
The instrument will automatically trap a single cell, form a giga-seal, and establish a whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., -80 mV to +80 mV for 100 ms) to measure baseline TRPM8 currents in the presence of an agonist.[9]
-
Apply increasing concentrations of the antagonist compound and record the resulting inhibition of the TRPM8 current. Multiple applications may be needed to reach steady-state inhibition.[10]
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each antagonist concentration.
-
Calculate the percentage of inhibition and plot it against the antagonist concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
The following table presents IC₅₀ values for various TRPM8 antagonists determined by automated patch clamp electrophysiology.
| Antagonist | Species | IC₅₀ (µM) | Reference |
| Nebivolol | Not Specified | 0.97 | [4][11] |
| Carvedilol | Not Specified | 9.1 | [4][11] |
| Propranolol | Not Specified | <50 | [12] |
| Propafenone | Not Specified | <50 | [12] |
| AMTB | Not Specified | 0.355 | [4] |
| Compound 41 | Not Specified | 0.046 | [13] |
| Compound 45 | Not Specified | 0.083 | [13] |
| Compound 16 | Rat | 0.05 | [7] |
Conclusion
The cell-based assays described provide robust and scalable methods for the identification and characterization of TRPM8 antagonists. The choice of assay depends on the stage of the drug discovery process. High-throughput calcium influx assays are ideal for primary screening of large compound libraries, while automated patch clamp electrophysiology offers higher-resolution data for secondary screening and lead optimization. The provided protocols and data serve as a valuable resource for researchers working on the development of novel TRPM8-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing [tesidottorato.depositolegale.it]
- 13. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Control Experiments for M8-B In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential control experiments in in vivo studies investigating the effects of M8-B, a potent and selective TRPM8 antagonist. Adherence to these guidelines will ensure the generation of robust, reproducible, and interpretable data.
This compound has been identified as a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel activated by cold temperatures and cooling agents. In vivo, this compound administration has been shown to decrease deep body temperature.[1][2][3][4] To rigorously validate that the observed physiological effects are specifically due to the antagonism of TRPM8 by this compound, a comprehensive set of control experiments is imperative.
Key Control Groups
A well-designed in vivo study for this compound should include the following control groups to account for variables other than the specific action of the compound:
-
Vehicle Control: To isolate the effect of the this compound compound from its delivery vehicle.
-
Negative Control (TRPM8 Knockout Animals): To confirm that the effects of this compound are dependent on the presence of the TRPM8 channel.[2][4][5]
-
Positive Control: To benchmark the effect of this compound against a compound with a known, predictable physiological effect.
-
Sham Control: To account for any physiological changes resulting from the experimental procedures themselves (e.g., injection stress).
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables to facilitate easy comparison between the treatment and control groups.
Table 1: Core Body Temperature Changes in Response to this compound Administration
| Group | Animal ID | Baseline Core Body Temperature (°C) | Core Body Temperature Post-Treatment (°C) at 1h | Change in Core Body Temperature (°C) |
| Vehicle Control | 101 | 37.1 | 37.0 | -0.1 |
| 102 | 37.2 | 37.1 | -0.1 | |
| 103 | 37.0 | 36.9 | -0.1 | |
| This compound Treatment | 201 | 37.2 | 35.8 | -1.4 |
| 202 | 37.0 | 35.5 | -1.5 | |
| 203 | 37.1 | 35.7 | -1.4 | |
| TRPM8 KO + this compound | 301 | 37.3 | 37.2 | -0.1 |
| 302 | 37.1 | 37.1 | 0.0 | |
| 303 | 37.2 | 37.0 | -0.2 | |
| Positive Control | 401 | 37.0 | 35.0 | -2.0 |
| 402 | 37.1 | 35.2 | -1.9 | |
| 403 | 36.9 | 34.8 | -2.1 |
Table 2: Behavioral Response to Cold Stimulus (Cold Plate Test)
| Group | Animal ID | Baseline Paw Withdrawal Latency (s) | Paw Withdrawal Latency Post-Treatment (s) | Change in Latency (s) |
| Vehicle Control | 101 | 8.2 | 8.5 | +0.3 |
| 102 | 8.5 | 8.3 | -0.2 | |
| 103 | 8.1 | 8.6 | +0.5 | |
| This compound Treatment | 201 | 8.3 | 15.2 | +6.9 |
| 202 | 8.6 | 16.1 | +7.5 | |
| 203 | 8.4 | 15.8 | +7.4 | |
| TRPM8 KO + this compound | 301 | 18.5 | 18.2 | -0.3 |
| 302 | 19.1 | 18.8 | -0.3 | |
| 303 | 18.8 | 19.0 | +0.2 |
Experimental Protocols
Protocol 1: Vehicle Control for this compound In Vivo Study
Objective: To determine the physiological effects of the vehicle used to dissolve and administer this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% DMSO in saline, or as appropriate for this compound solubility)
-
Wild-type mice or rats of the same strain, age, and sex as the experimental group
-
Apparatus for the intended route of administration (e.g., intraperitoneal, intravenous)
-
Core body temperature monitoring system (e.g., rectal probe, telemetry)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Group Assignment: Randomly assign animals to the vehicle control group and the this compound treatment group.
-
Baseline Measurement: Record the baseline core body temperature of each animal.
-
Vehicle Preparation: Prepare the vehicle solution in the same manner as the this compound solution, ensuring it is sterile and at an appropriate temperature for injection.
-
Administration: Administer the vehicle to the control group using the same volume, route, and injection schedule as the this compound treatment group.
-
Post-Administration Monitoring: Monitor and record the core body temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
Data Analysis: Compare the changes in core body temperature between the vehicle control group and the this compound treatment group.
Protocol 2: Negative Control using TRPM8 Knockout (KO) Mice
Objective: To confirm that the physiological effects of this compound are mediated through the TRPM8 channel.
Materials:
-
This compound
-
Vehicle
-
TRPM8 knockout (KO) mice and wild-type (WT) littermate controls
-
Genotyping reagents
-
Administration and monitoring equipment as in Protocol 1
Procedure:
-
Animal Breeding and Genotyping: Breed TRPM8 heterozygous mice to generate TRPM8 KO and WT littermates. Confirm genotypes using PCR analysis of tail biopsies.[5]
-
Animal Acclimation and Group Assignment: Acclimate animals and randomly assign them to the following groups: WT + Vehicle, WT + this compound, TRPM8 KO + Vehicle, and TRPM8 KO + this compound.
-
Baseline Measurement: Record the baseline core body temperature of each animal.
-
Compound/Vehicle Administration: Prepare and administer this compound or vehicle to the respective groups as previously described.
-
Post-Administration Monitoring: Monitor and record core body temperature at regular intervals.
-
Data Analysis: Compare the effect of this compound on core body temperature in WT versus TRPM8 KO mice. A significant reduction in the this compound-induced effect in TRPM8 KO mice indicates on-target activity.
Protocol 3: Positive Control for Hypothermic Effect
Objective: To include a positive control that induces a known hypothermic response, providing a benchmark for the effect of this compound.
Materials:
-
This compound
-
Positive control agent known to induce hypothermia (e.g., a TRPV1 agonist like capsaicin (B1668287) in some models, or a centrally-acting agent like a dopamine (B1211576) agonist). The choice of positive control should be justified based on the specific research question.
-
Vehicle
-
Wild-type mice or rats
-
Administration and monitoring equipment as in Protocol 1
Procedure:
-
Animal Acclimation and Group Assignment: Acclimate animals and randomly assign them to the following groups: Vehicle Control, this compound Treatment, and Positive Control.
-
Baseline Measurement: Record the baseline core body temperature of each animal.
-
Compound/Vehicle Administration: Prepare and administer the vehicle, this compound, or the positive control agent to the respective groups.
-
Post-Administration Monitoring: Monitor and record core body temperature at regular intervals.
-
Data Analysis: Compare the magnitude and time course of the hypothermic effect induced by this compound to that of the positive control.
Mandatory Visualizations
Caption: TRPM8 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Logical Flow of Control Group Interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of TRPM8 in switching between fever and hypothermia in adult mice during endotoxin-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 008198 - TRPM8 KO Strain Details [jax.org]
Application Notes and Protocols for M8-B Hydrochloride in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel recognized as a primary sensor for cold temperatures and is also activated by cooling agents like menthol (B31143) and icilin.[1][2] The activation of TRPM8 channels leads to an influx of cations, most notably calcium (Ca²⁺), initiating downstream signaling pathways.[5] Due to its role in cold sensation, pain modulation, and thermoregulation, TRPM8 is a significant target for therapeutic intervention in conditions such as chronic pain and migraine.[6] this compound hydrochloride serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPM8 channel. These application notes provide detailed protocols for the use of this compound hydrochloride in both in vitro and in vivo research settings.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₃S·HCl[3][7] |
| Molecular Weight | 432.96 g/mol [3][7] |
| Purity | ≥98% (HPLC)[4][7] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with sonication.[7][8] |
| Storage | Store at +4°C for short-term storage. For long-term storage, it is recommended to store at -20°C or -80°C in a sealed container, protected from moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] |
Mechanism of Action
This compound hydrochloride acts as a competitive antagonist at the TRPM8 channel, blocking the influx of cations, primarily Ca²⁺, that is induced by cold temperatures or chemical agonists like menthol and icilin.[1][2][4] This inhibition of TRPM8 activity allows for the elucidation of its role in various cellular and physiological processes.
TRPM8 Signaling Pathway Blockade by this compound Hydrochloride
Caption: this compound hydrochloride blocks the TRPM8 channel, preventing activation by stimuli like cold and menthol.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound hydrochloride from various studies.
Table 1: In Vitro Potency of this compound Hydrochloride (IC₅₀ Values)
| Agonist | Species | IC₅₀ (nM) | Reference |
| Cold | Human, Rat, or Mouse | 7.8 | [2][3][4] |
| Icilin | Human, Rat, or Mouse | 26.9 | [2][3][4] |
| Menthol | Human, Rat, or Mouse | 64.3 | [3][4][9] |
Table 2: In Vivo Efficacy of this compound Hydrochloride
| Effect | Animal Model | Dose and Route | Key Findings | Reference |
| Thermoregulation | Rats and Mice | 6 mg/kg (i.v. or i.p.) | Decreased deep body temperature.[1][10] | [1][10] |
| Anticonvulsant Activity | Rat Pups | Not Specified | Showed protective effects in febrile and pentylenetetrazol-induced seizure models.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: In Vitro TRPM8 Inhibition Assay using Calcium Imaging
This protocol details the methodology for determining the inhibitory activity of this compound hydrochloride on TRPM8 channels expressed in a recombinant cell line using a fluorescent calcium indicator.
Caption: Workflow for determining this compound hydrochloride's inhibitory effect on TRPM8 using a calcium imaging assay.
-
HEK293 or CHO cells stably expressing recombinant TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
This compound hydrochloride
-
TRPM8 agonist (e.g., Icilin, Menthol)
-
Fluo-4 AM
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
DMSO
-
Fluorescence plate reader with automated liquid handling
-
Cell Preparation: a. The day before the assay, seed TRPM8-expressing cells into a 96-well plate at a density that will result in a confluent monolayer (e.g., 40,000-60,000 cells/well). b. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. b. Aspirate the culture medium from the wells and wash once with Assay Buffer. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Addition and Fluorescence Measurement: a. Prepare serial dilutions of this compound hydrochloride in Assay Buffer. A vehicle control (e.g., DMSO in Assay Buffer) should also be prepared. b. Wash the cells twice with Assay Buffer to remove excess dye. c. Add the this compound hydrochloride dilutions or vehicle to the respective wells and incubate for 10-30 minutes at room temperature. d. Place the plate in a fluorescence plate reader. e. Record a baseline fluorescence reading for 10-20 seconds. f. Add a fixed concentration of a TRPM8 agonist (typically the EC₈₀ concentration) to all wells. g. Continue to record the fluorescence signal for 2-5 minutes.
-
Calculate Percentage Inhibition:
-
The percentage of inhibition for each concentration of this compound hydrochloride is calculated relative to the response of the agonist alone using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_agonist - Signal_background))
-
-
Fit Concentration-Response Curve:
-
Plot the percentage inhibition against the logarithm of the this compound hydrochloride concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2: In Vivo Assessment of Thermoregulation in Rodents
This protocol describes the methodology for evaluating the effect of this compound hydrochloride on the core body temperature of rats or mice.
Caption: Workflow for assessing the effect of this compound hydrochloride on rodent core body temperature.
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
This compound hydrochloride
-
Vehicle (e.g., saline, or a solution of DMSO, PEG300, and Tween-80 in saline)
-
Temperature-controlled environment
-
Method for core body temperature measurement (rectal probe or radiotelemetry system)
-
Syringes and needles for administration
-
Animal Models and Housing: a. Individually house animals in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle. b. Provide ad libitum access to food and water. c. Allow animals to acclimate to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Preparation and Administration: a. Prepare a solution of this compound hydrochloride in the chosen vehicle on the day of the experiment. b. Administer this compound hydrochloride or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose is 6 mg/kg.
-
Core Body Temperature Measurement: a. Rectal Probe: A flexible rectal probe lubricated with petroleum jelly can be inserted to a consistent depth for a stable reading. b. Radiotelemetry: For continuous and stress-free monitoring, surgically implantable radiotelemetry probes are recommended. Animals should recover for at least one week post-surgery. c. Record a baseline body temperature for each animal before drug administration. d. Measure body temperature at regular intervals (e.g., every 30 or 60 minutes) for at least 4-6 hours post-administration.
-
Plot Temperature Data:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Plot the mean change in body temperature (± SEM) over time for each treatment group.
-
-
Statistical Analysis:
-
Use appropriate statistical tests to compare the temperature changes between the this compound hydrochloride-treated group and the vehicle control group. A two-way repeated measures ANOVA followed by a post-hoc test can be used to analyze the overall effect and differences at specific time points. A Student's t-test can be used to compare the maximum temperature decrease between groups.
-
Conclusion
This compound hydrochloride is a powerful research tool for investigating the role of the TRPM8 channel in a variety of physiological and pathological processes. The protocols provided here offer a detailed guide for its application in both in vitro and in vivo settings. Proper experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always adhere to ethical guidelines for animal research when conducting in vivo studies.
References
- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. graphpad.com [graphpad.com]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. youtube.com [youtube.com]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. Mutations of TRPM8 channels: Unraveling the molecular basis of activation by cold and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for M8-B, a TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily known as the principal detector of environmental cold.[1] As a TRPM8 antagonist, this compound blocks the activation of this channel induced by cold temperatures or chemical agonists like menthol (B31143) and icilin.[1][2] This property makes this compound a valuable research tool for studying the physiological roles of TRPM8 and a potential therapeutic agent for conditions involving cold hypersensitivity. These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.
| Property | Value |
| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride |
| Molecular Formula | C₂₂H₂₄N₂O₃S · HCl |
| Molecular Weight | 432.96 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% (typically analyzed by HPLC) |
| Solubility | - DMSO: ≥ 15 mg/mL - DMF: 10 mg/mL - DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL - Water: Soluble to 10 mM with sonication |
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reliability of experimental results. Currently, detailed quantitative stability data from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, photolysis) are not extensively available in the public domain. The following recommendations are based on information from suppliers and general best practices for handling chemical compounds.
Storage Conditions
The recommended storage conditions for this compound in its solid form and as stock solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Crystalline) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture. |
| Stock Solution | -80°C | Up to 6 months | Use a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles. Ensure the container is sealed to prevent moisture absorption.[2] |
| Stock Solution | -20°C | Up to 1 month | For shorter-term storage. Aliquot and seal container to protect from moisture.[2] |
Handling
-
Preparation of Stock Solutions: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent like DMSO. Gentle warming and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
-
Working Solutions: For aqueous-based assays, further dilutions of the DMSO stock solution into a physiological buffer (e.g., PBS) are necessary. Due to the lower aqueous solubility, ensure that the final concentration of DMSO in the working solution is compatible with the experimental system and does not exceed a level that could cause compound precipitation or cellular toxicity.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly antagonizing the TRPM8 ion channel. Activation of TRPM8 by stimuli such as cold or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, eliciting the sensation of cold.
The signaling cascade initiated by TRPM8 activation involves several key molecules. Phosphatidylinositol 4,5-bisphosphate (PIP₂) is essential for channel activation. G-protein coupled receptor (GPCR) signaling can modulate TRPM8 activity. For instance, activation of Gq-coupled receptors can lead to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes PIP₂, thereby inhibiting TRPM8. The influx of Ca²⁺ through the channel can also trigger downstream signaling events, including the activation of transcription factors that can alter gene expression.
Experimental Protocols
The following are general protocols for assessing the activity of this compound. Specific parameters may need to be optimized for individual experimental setups.
In Vitro TRPM8 Inhibition Assay (Calcium Flux)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TRPM8 activation.
Materials:
-
HEK293 or CHO cells stably expressing recombinant human, rat, or mouse TRPM8
-
96-well black, clear-bottom cell culture plates
-
This compound hydrochloride
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed the TRPM8-expressing cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at various concentrations. Also, prepare a solution of the TRPM8 agonist at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Compound Incubation: After dye loading, wash the cells and add the different concentrations of this compound to the respective wells. Include vehicle control wells. Incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the plate reader. Start the fluorescence measurement to establish a baseline. Add the TRPM8 agonist to all wells (except for negative controls) and continue to record the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the positive (agonist only) and negative (buffer only) controls. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
In Vivo Thermoregulation Study in Rodents
This protocol assesses the effect of this compound on core body temperature, a key physiological response mediated by TRPM8.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound hydrochloride
-
Vehicle solution (e.g., saline, or a suitable vehicle for the chosen route of administration)
-
Radiotelemetry probes for continuous body temperature monitoring
-
Apparatus for intravenous (i.v.) or intraperitoneal (i.p.) injections
Procedure:
-
Animal Preparation: Acclimate the animals to the housing conditions. For continuous monitoring, surgically implant radiotelemetry probes for the measurement of core body temperature and allow for a sufficient recovery period.
-
Baseline Measurement: Record the baseline body temperature of the animals for a defined period before compound administration.
-
Compound Administration: Prepare the this compound solution in the appropriate vehicle. Administer this compound to the treatment group via the desired route (e.g., 6 mg/kg, i.p. or i.v.). Administer vehicle to the control group.
-
Post-Dosing Monitoring: Continuously record the core body temperature of each animal for several hours post-administration.
-
Data Analysis: Plot the change in body temperature from baseline over time for both the this compound treated and vehicle control groups. Analyze the data for statistically significant differences between the groups.
Protocol for a Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Method Development: Develop a preliminary HPLC method (e.g., reversed-phase with a C18 column) that gives a sharp, symmetrical peak for this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a mixture of water and acetonitrile).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Neutralize the solution before injection.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Protect control samples from light.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using the developed HPLC method. If degradation products co-elute with the main peak, optimize the method (e.g., change mobile phase composition, gradient, pH, or column) to achieve adequate separation.
-
Data Evaluation:
-
Assess the peak purity of this compound in the stressed samples using a PDA detector.
-
Calculate the percentage of degradation for this compound under each condition.
-
Identify and quantify the major degradation products.
-
This validated stability-indicating method can then be used for long-term stability studies.
-
Conclusion
This compound is a valuable tool for research into the function of the TRPM8 channel. Adherence to the recommended storage and handling conditions is essential for maintaining its stability and ensuring the reproducibility of experimental results. The provided protocols offer a starting point for the in vitro and in vivo characterization of this compound's activity. While comprehensive quantitative stability data is not yet publicly available, the outlined forced degradation study protocol can be employed to establish a stability-indicating method for further investigation.
References
Application Notes and Protocols: Investigating TRPM8 in Primary Sensory Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the transient receptor potential melastatin 8 (TRPM8) channel in primary sensory neuron cultures. TRPM8, a non-selective cation channel, is a key player in sensing cold temperatures and cooling agents like menthol (B31143).[1][2] Its involvement in pain pathways makes it a significant target for analgesic drug development.
Primary sensory neurons, particularly those from the dorsal root ganglia (DRG), are the principal cells expressing TRPM8 and are responsible for transmitting temperature and pain signals.[1] Studying TRPM8 in these primary cultures offers a physiologically relevant in vitro model to screen for novel therapeutic compounds and to dissect the molecular mechanisms of thermosensation and nociception.
Core Concepts
-
TRPM8 Function: TRPM8 is a sensor for cold stimuli (<28°C) and chemical agonists such as menthol and icilin.[1] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials.
-
Role in Sensory Perception: TRPM8-expressing neurons are crucial for the perception of cold, cold-induced pain (cold allodynia), and cooling-mediated analgesia.[3]
-
Therapeutic Relevance: Due to its role in pain modulation, TRPM8 is a promising target for the development of analgesics for conditions like inflammatory pain and migraine.[2]
Experimental Protocols
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol outlines the isolation and culture of primary sensory neurons from the DRG of rodents, a common model for studying TRPM8.
Materials:
-
E15-P10 rodent pups (mice or rats)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Collagenase Type IA
-
Trypsin-EDTA
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Cytosine arabinoside (Ara-C) to inhibit non-neuronal cell proliferation
Procedure:
-
Euthanize rodent pups according to approved animal welfare protocols.
-
Dissect the spinal column and carefully extract the dorsal root ganglia.
-
Transfer the ganglia to ice-cold DMEM/F12 medium.
-
Digest the ganglia with Collagenase Type IA followed by Trypsin-EDTA to dissociate the tissue into a single-cell suspension.
-
Neutralize the trypsin with FBS-containing medium and gently triturate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF).
-
Plate the neurons on Poly-D-lysine and laminin-coated dishes.
-
After 24-48 hours, add Ara-C to the culture medium to select for neurons.
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO2. Neurons are typically ready for experiments within 3-7 days.
Calcium Imaging to Measure TRPM8 Activity
Calcium imaging is a widely used technique to assess the functional activity of TRPM8 channels in response to agonists or antagonists.
Materials:
-
Primary DRG neuron culture
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
TRPM8 antagonist (e.g., AMTB)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the cultured DRG neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Mount the culture dish on the stage of the fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a known concentration of a TRPM8 agonist (e.g., menthol) and record the changes in intracellular calcium concentration.
-
To test for antagonism, pre-incubate the cells with the antagonist (e.g., AMTB) before applying the agonist.
-
Analyze the fluorescence intensity changes over time to quantify the cellular response.
Immunocytochemistry for TRPM8 Expression
This protocol allows for the visualization and confirmation of TRPM8 protein expression in cultured sensory neurons.
Materials:
-
Primary DRG neuron culture on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against TRPM8
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cultured neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-TRPM8 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the staining using a fluorescence microscope.
Data Presentation
The following tables summarize quantitative data derived from studies investigating TRPM8 in primary sensory neurons.
| Compound | Action | Concentration Range | Effect on Primary Sensory Neurons | Reference |
| Menthol | Agonist | 10 µM - 1 mM | Induces calcium influx in a concentration-dependent manner. | [1] |
| Icilin | Agonist | 1 µM - 10 µM | Activates TRPM8, leading to neuronal excitation. | [2] |
| AMTB | Antagonist | 1 µM - 10 µM | Inhibits menthol-induced calcium influx in a concentration-dependent manner. | [1] |
| Experiment | Readout | Key Findings |
| Calcium Imaging | Change in intracellular [Ca2+] | Menthol at 100 µM elicits a strong calcium influx in DRG neurons.[1] |
| Calcium Imaging | Inhibition of Agonist Response | 10 µM AMTB effectively inhibits the calcium influx induced by 100 µM menthol.[1] |
| Immunocytochemistry | Protein Localization | TRPM8 is highly expressed in a subpopulation of primary sensory neurons in the DRG.[1] |
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway in Sensory Neurons
Activation of TRPM8 by cold or chemical agonists leads to a cation influx, which depolarizes the neuron and can trigger an action potential. Recent studies suggest that TRPM8 activation can also modulate intracellular signaling cascades, such as the Wnt/β-catenin pathway, to influence cellular processes like the release of neuropeptides (e.g., Substance P).[1]
Caption: TRPM8 activation and downstream signaling in sensory neurons.
Experimental Workflow for Studying TRPM8 Modulators
The following diagram illustrates a typical workflow for identifying and characterizing novel TRPM8 modulators using primary sensory neuron cultures.
Caption: Workflow for TRPM8 modulator discovery and characterization.
These protocols and notes provide a solid foundation for researchers to investigate the role of TRPM8 in primary sensory neurons and to advance the development of novel therapeutics targeting this important ion channel.
References
- 1. TRPM8 inhibits substance P release from primary sensory neurons via PKA/GSK-3beta to protect colonic epithelium in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional interactions between transient receptor potential M8 and transient receptor potential V1 in the trigeminal system: Relevance to migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
M8-B not dissolving properly in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with M8-B dissolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel.[1] Like many small molecule inhibitors, particularly those targeting ion channels, this compound is a hydrophobic compound. This inherent hydrophobicity leads to poor solubility in aqueous solutions.
Q2: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution of at least 20.8 mg/mL in DMSO can be prepared.[1] For the hydrochloride salt of this compound, a 10 mM stock solution in DMSO is recommended.
Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound is transferred from a solubilizing organic solvent like DMSO into an aqueous environment where its solubility is much lower. To prevent this, it is crucial to use a formulation that includes co-solvents and/or solubilizing agents.
Q4: What are some recommended formulations for preparing working solutions of this compound for in vivo or in vitro experiments?
Several methods can be employed to create stable aqueous solutions of this compound from a DMSO stock. These typically involve the use of co-solvents and surfactants. Below are some validated protocols.[1]
Q5: How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide: this compound Dissolution Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO. |
| This compound precipitates out of solution after dilution from DMSO stock. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | Use a formulation containing co-solvents and/or solubilizing agents. Refer to the experimental protocols below for specific examples. Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) in your final working solution to avoid solvent-induced artifacts in biological assays. |
| The prepared this compound solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | Ensure vigorous mixing at each step of the dilution process. Gentle warming (to 37°C) or brief sonication can also aid in dissolution. However, always check the compound's stability at elevated temperatures. |
| Inconsistent results in bioassays. | Precipitation of this compound in the assay medium, leading to a lower effective concentration. | Prepare fresh working solutions for each experiment. Visually inspect the final solution for any signs of precipitation before adding it to your assay. Consider using one of the recommended formulations with solubilizing agents to improve stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
Procedure:
-
Allow the this compound powder and DMSO to reach room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 20.8 mg/mL stock, add 1 mL of DMSO to 20.8 mg of this compound).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution using PEG300 and Tween-80
This protocol is suitable for preparing a working solution for in vivo studies.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. This will result in a 2.08 mg/mL working solution.
Protocol 3: Preparation of this compound Working Solution using SBE-β-CD
This protocol is another option for preparing a clear aqueous solution of this compound.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in Saline
Procedure:
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing until a clear solution is obtained. This will result in a 2.08 mg/mL working solution.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
M8-B Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with M8-B, a potent TRPM8 antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the common causes for this?
A1: Inconsistent IC50 values for a compound like this compound can arise from several factors. Key areas to investigate include the compound's solubility and stability in your assay medium, fluctuations in cell seeding density, and variations in incubation times.[1] It is also crucial to ensure the metabolic state of the cells is consistent between experiments.[1] We recommend developing and strictly adhering to a standardized protocol for every step of your experiment to minimize variability.[1]
Q2: Our cell viability or functional assay results with this compound are not reproducible. One day we observe potent antagonism, and the next, the effect is minimal. What should we investigate first?
A2: This level of variability often points to issues with the compound itself. The primary step is to assess the stability of your this compound stock solution and the final dilution in your assay medium.[1] The compound may degrade over time, particularly if exposed to light or stored at an inappropriate temperature.[1] Preparing fresh dilutions from a newly prepared stock for each experiment can help determine if this is the issue.[1] Also, confirm that the solvent concentration is consistent across all wells and is not contributing to cytotoxicity or other confounding effects.[1]
Q3: We suspect that this compound may be precipitating in our assay wells. How can we confirm this and how can it be prevented?
A3: Visual inspection of the wells under a microscope, both before and after adding this compound, can often reveal precipitation, which may appear as small crystals or a film.[1] To prevent this, you could try lowering the final concentration of the compound, using an alternative solvent, or incorporating a non-toxic surfactant in your assay medium.[1] It is important to determine the maximum soluble concentration of this compound in your specific assay conditions.
Q4: Can the choice of assay affect the observed activity of this compound?
A4: Absolutely. Different assays measure distinct cellular parameters. For instance, a calcium influx assay measures ion channel activity, while a cell viability assay measures metabolic activity or membrane integrity. If this compound specifically blocks TRPM8 channels without inducing immediate cytotoxicity, you would expect a potent effect in a calcium influx assay but potentially minimal effect in a short-term viability assay. It is advisable to use multiple assay formats based on different principles to comprehensively characterize the effects of this compound.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values or Potency
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution.[1] Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[2] Protect stock solutions and assay plates from light. |
| Inaccurate Pipetting | Calibrate pipettes regularly.[1] Use reverse pipetting for viscous solutions.[1] Ensure consistent pipetting technique and angle. |
| Variable Cell Seeding Density | Ensure a homogenous single-cell suspension before plating by gently triturating. Mix the cell suspension between pipetting each row or column to prevent settling.[1] |
| Inconsistent Incubation Times | Standardize all incubation times precisely, from cell plating to compound addition and final reading. Use a multichannel pipette or automated liquid handler for simultaneous compound addition. |
| Solvent Effects | Ensure the final solvent concentration is consistent across all wells, including controls. Run a solvent toxicity control to determine the maximum tolerated concentration. |
Issue 2: High Background Signal or "Noisy" Data
| Potential Cause | Recommended Solution |
| Assay Interference | Run a control plate with this compound in cell-free medium to check for direct interaction with assay reagents (e.g., fluorescence quenching or enhancement).[1] |
| Cell Stress or Lysis | Handle cells gently during plating and washing steps. Ensure the digitonin (B1670571) concentration, if used for permeabilization, is optimized to not cause excessive cell lysis.[3] |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Ensure all reagents and plasticware are sterile. |
| Sub-optimal Washing Steps | Optimize the number and vigor of wash steps to remove unbound compound and reagents without detaching cells. |
Issue 3: Low or No this compound Activity
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the initial concentration of the this compound stock solution. Check calculations for serial dilutions. |
| Low TRPM8 Expression | Confirm the expression and functional activity of the TRPM8 channel in your cell line using a known agonist (e.g., menthol (B31143) or icilin) as a positive control. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as temperature, pH, and buffer composition. Since this compound blocks cold-induced activation, ensure the stimulation conditions are appropriate.[2] |
| Degraded Compound | Use a fresh vial of this compound. If possible, confirm the identity and purity of the compound using analytical methods. |
Data Presentation
Table 1: Example Data on the Impact of Solvent (DMSO) Concentration on this compound Apparent Potency (IC50) in a TRPM8 Calcium Influx Assay
| Final DMSO Concentration | This compound IC50 (nM) | Standard Deviation (nM) | Fold Change in IC50 |
| 0.05% | 52.3 | 4.1 | 1.0 |
| 0.1% | 55.1 | 5.6 | 1.1 |
| 0.25% | 78.9 | 9.2 | 1.5 |
| 0.5% | 155.6 | 21.7 | 3.0 |
Caption: Illustrative data showing how increasing concentrations of the solvent DMSO can affect the apparent potency of this compound.
Table 2: Example Data on the Effect of Pre-incubation Time on this compound Activity
| Pre-incubation Time (minutes) | % Inhibition of TRPM8 Activity | Standard Deviation (%) |
| 5 | 45.2 | 6.8 |
| 15 | 78.9 | 5.1 |
| 30 | 85.4 | 4.3 |
| 60 | 86.1 | 4.5 |
Caption: Example results demonstrating the importance of optimizing the pre-incubation time of this compound to achieve maximal inhibitory effect.
Experimental Protocols
Key Experiment: In Vitro Calcium Imaging Assay to Measure this compound Potency
This protocol outlines a general method for assessing the antagonist activity of this compound on TRPM8 channels using a fluorescent calcium indicator.
-
Cell Culture: Plate cells stably expressing human TRPM8 (e.g., HEK293-hTRPM8) in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound (prepared in assay buffer) to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-compound control wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using a plate reader equipped for fluorescence measurements (e.g., Excitation at 485 nm, Emission at 525 nm).
-
TRPM8 Activation and Signal Reading: Add a TRPM8 agonist (e.g., menthol or a cold stimulus) to all wells simultaneously using an automated dispenser. Immediately begin kinetic fluorescence readings for 1-5 minutes to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence after agonist addition. Normalize the data to the vehicle control (100% activity) and a positive control antagonist or no-agonist control (0% activity). Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: TRPM8 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
Caption: Experimental workflow for an this compound calcium imaging assay.
References
Technical Support Center: Optimizing M8-B Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 antagonist, M8-B. The information is designed to help optimize experimental conditions and address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8 is a non-selective cation channel primarily known for its role in sensing cold temperatures. This compound blocks the activation of TRPM8 channels induced by cold and chemical agonists like menthol (B31143) and icilin, thereby inhibiting the influx of cations, including calcium.[1]
Q2: What is a good starting concentration for this compound in a TRPM8 inhibition assay?
A good starting point for this compound in a TRPM8 inhibition assay is in the low nanomolar range. The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific agonist and the species from which the TRPM8 channel is derived. For instance, in a ⁴⁵Ca²⁺ uptake assay, the IC50 values for this compound against cold- and icilin-induced activation of human TRPM8 were found to be in the low nanomolar range.[2][3] A dose-response curve is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C.[1] Before use, allow the aliquot to warm to room temperature and vortex gently to ensure the compound is fully dissolved.
Q4: I am observing precipitation when I add this compound to my aqueous assay buffer. What can I do?
Precipitation can occur if the final concentration of this compound in the aqueous solution exceeds its solubility limit. Here are a few troubleshooting steps:
-
Lower the final concentration: If possible, reduce the final concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (ideally <0.5%) and is consistent across all wells.
-
Use a co-solvent: In some cases, a co-solvent system might improve solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your assay buffer for each experiment.
Q5: What are the potential off-target effects of this compound?
While this compound is reported to be a selective TRPM8 antagonist, it is good practice to consider potential off-target effects, as with any small molecule inhibitor. To assess for off-target effects in your system, consider the following:
-
Use a structurally unrelated TRPM8 antagonist: Comparing the effects of this compound with another TRPM8 antagonist that has a different chemical structure can help confirm that the observed phenotype is due to TRPM8 inhibition.
-
Test in a TRPM8-knockout/knockdown cell line: If available, using a cell line that does not express TRPM8 can help identify off-target effects.
-
Perform a broad-panel screen: For comprehensive characterization, a commercially available off-target screening panel can be used to test this compound against a wide range of receptors and enzymes.
Data Presentation
This compound In Vitro Potency (IC50)
| Assay Type | TRPM8 Agonist | Species | Cell Line | IC50 (nM) | Reference |
| ⁴⁵Ca²⁺ Uptake | Cold (10°C) | Human | CHO | 2-4 | [2][3] |
| ⁴⁵Ca²⁺ Uptake | Cold (10°C) | Rat | CHO | 2-4 | [2][3] |
| ⁴⁵Ca²⁺ Uptake | Cold (10°C) | Mouse | CHO | 2-4 | [2][3] |
| ⁴⁵Ca²⁺ Uptake | Icilin (1 µM) | Human | CHO | ~7.8 | [2][3] |
| ⁴⁵Ca²⁺ Uptake | Menthol (100 µM) | Human | CHO | 1-2 | [2][3] |
| ⁴⁵Ca²⁺ Uptake | Menthol (100 µM) | Rat | CHO | 1-2 | [2][3] |
| ⁴⁵Ca²⁺ Uptake | Menthol (100 µM) | Mouse | CHO | 1-2 | [2][3] |
Note: IC50 values can vary depending on experimental conditions such as cell type, agonist concentration, and assay format.
Experimental Protocols
Calcium Imaging Assay for this compound Inhibition of TRPM8
This protocol describes a method to measure the inhibitory effect of this compound on TRPM8 activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPM8 (or other suitable cell line)
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
TRPM8 agonist (e.g., Menthol, Icilin)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Seeding: Seed TRPM8-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the TRPM8 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period before adding the agonist solution.
-
Inject the agonist solution and continue to record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline (ΔF/F₀).
-
Plot the normalized response against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay
This protocol can be used to assess the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 for cytotoxicity.
-
Mandatory Visualizations
Caption: this compound inhibits TRPM8 channel activation.
Caption: Workflow for a calcium imaging assay.
Caption: Troubleshooting flowchart for this compound assays.
References
M8-B Vehicle Solution for In Vivo Injection: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using M8-B for in vivo injections. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo research?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel.[1][2][3] In in vivo studies, it is primarily used to investigate the physiological roles of the TRPM8 channel, which is known to be involved in sensing cold temperatures and in pain pathways. A key in vivo effect of this compound is its ability to decrease deep body temperature.[1][2]
Q2: Is there a commercially available, pre-formulated "this compound vehicle solution"?
A2: Based on available information, there is no specific, pre-formulated commercial product named "this compound vehicle solution." Researchers typically prepare a fresh vehicle solution to dissolve the this compound compound for in vivo administration.
Q3: What are the recommended solvents and vehicles for this compound for in vivo injections?
A3: this compound hydrochloride is soluble in water (up to 10 mM with sonication) and Dimethyl Sulfoxide (DMSO) (up to 100 mM).[3] For in vivo injections, a common approach for compounds with similar solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this stock solution with an aqueous, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[4][5] It is crucial to minimize the final concentration of organic solvents to avoid toxicity.[4]
Q4: What are the suggested administration routes and dosages for this compound in rodents?
A4: Published research indicates that this compound can be administered to rats and mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A commonly cited dosage is 6 mg/kg.[1]
Troubleshooting Guide
Issue 1: this compound Precipitation in the Vehicle Solution
Q: My this compound solution appears cloudy or shows visible precipitates after preparation. What should I do?
A: This issue often arises from the poor solubility of the compound in the final aqueous vehicle. Here are some steps to troubleshoot this problem:
-
Initial Dissolution: Ensure that the this compound powder is fully dissolved in the initial organic solvent (e.g., DMSO) before diluting it with the aqueous vehicle. Gentle warming or brief sonication can aid dissolution.[6]
-
Dilution Method: When diluting the DMSO stock solution, add the aqueous vehicle to the DMSO stock dropwise while vortexing. This gradual dilution can prevent the compound from crashing out of the solution.
-
Co-solvents: Consider the use of co-solvents in your vehicle formulation. Polyethylene glycol (PEG) is often used to improve the solubility of hydrophobic compounds.[4]
-
pH Adjustment: The pH of the final solution can impact the solubility of your compound. Check the pH and adjust it to a physiological range (around 7.4) if necessary, especially for direct tissue injections.[6]
Issue 2: Observed Toxicity or Adverse Reactions in Animals
Q: My animals are showing signs of distress or toxicity (e.g., lethargy, irritation at the injection site) after administration. What could be the cause?
A: Adverse reactions can stem from the vehicle itself or the compound. It's important to differentiate between the two.
-
Vehicle Control Group: Always include a control group that receives only the vehicle solution. This will help you determine if the observed toxicity is due to the vehicle components.[5]
-
Toxicity of Organic Solvents: High concentrations of organic solvents like DMSO can cause local irritation and systemic toxicity.[4] Aim to keep the final DMSO concentration as low as possible, ideally below 5-10% of the total injection volume.
-
Vehicle Selection: Some vehicles can have inherent biological effects. For example, DMSO can lead to motor impairment, while aqueous vehicles like 0.9% NaCl and 0.5% carboxymethylcellulose (CMC) are generally well-tolerated.[7][8]
| Vehicle Component | Common Use | Potential Issues/Toxicity |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle | Generally well-tolerated; can cause hyperchloremic metabolic acidosis at high doses.[9] |
| Phosphate-Buffered Saline (PBS) | Isotonic aqueous vehicle, maintains pH | Generally well-tolerated.[4] |
| Dimethyl Sulfoxide (DMSO) | Organic solvent for lipophilic drugs | Can cause local irritation and systemic toxicity at high concentrations.[4] |
| Polyethylene Glycol (PEG) | Co-solvent for drugs with intermediate solubility | Generally well-tolerated but can cause toxicity at high doses.[4] |
| Propylene Glycol (PG) | Co-solvent | Can induce strong neuromotor toxicity.[7][8] |
| Ethanol | Co-solvent | Must be used cautiously due to potential toxicity and irritation.[4] |
Issue 3: Inconsistent or Unexpected Experimental Results
Q: I am observing high variability in my experimental outcomes or results that are not consistent with the expected effects of this compound. What could be the problem?
A: Inconsistent results can be due to several factors related to the formulation and administration of the this compound solution.
-
Solution Stability: Prepare your this compound solution fresh daily if possible. If you need to store it, it is recommended to store it at -20°C for up to one month to prevent degradation.[6]
-
Injection Technique: Improper injection technique can lead to variability in drug absorption and efficacy. Ensure that the injection is administered correctly and consistently across all animals. For intraperitoneal injections, be careful to avoid injecting into the intestines or other organs.
-
Dose Calculation: Double-check your calculations for the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.[6]
Experimental Protocols & Visual Guides
Protocol: Preparation of this compound Vehicle Solution (Example)
This is a general example protocol. The optimal formulation may vary depending on the specific experimental requirements.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 6 mg/kg) and the total weight of the animals to be injected, calculate the total mass of this compound needed.
-
Prepare the initial stock solution: Weigh the calculated amount of this compound powder and dissolve it in a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Prepare the final vehicle solution: In a separate sterile tube, prepare the final aqueous vehicle. A common vehicle might consist of saline or PBS. If using a co-solvent like PEG, it would be part of this mixture.
-
Dilute the stock solution: Slowly add the this compound stock solution to the final vehicle solution while vortexing to reach the desired final concentration. Ensure the final concentration of DMSO is minimized.
-
Final Checks: Visually inspect the solution for any precipitates. If necessary, sterile filter the solution using a 0.22 µm syringe filter before injection.[6]
Diagram: Troubleshooting Workflow for this compound In Vivo Injection
Caption: Troubleshooting workflow for this compound in vivo injection experiments.
Diagram: Decision Tree for Vehicle Selection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
M8-B Technical Support Center: Troubleshooting and FAQs
Welcome to the M8-B Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, a potent and selective TRPM8 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action is to block the activation of TRPM8 channels, which are activated by cold temperatures and cooling agents like menthol (B31143) and icilin.[1][2]
Q2: What is the expected effect of this compound on body temperature?
In vivo, this compound is expected to cause a decrease in deep body temperature.[1][3][4][5] This effect is a direct result of its antagonism of TRPM8 channels, which play a crucial role in sensing cold and initiating thermoregulatory responses to maintain body temperature.
Q3: I am not observing a decrease in body temperature after administering this compound. What are the possible reasons?
Several factors could contribute to a lack of a hypothermic effect. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q4: Is the effect of this compound on body temperature dependent on the experimental model?
Yes, the effect of this compound is highly dependent on the presence of functional TRPM8 channels. The hypothermic effect is observed in wild-type (Trpm8+/+) rats and mice, but it is absent in TRPM8 knockout (Trpm8-/-) mice.[1][3][4] This demonstrates the on-target action of this compound.
Q5: What is the recommended solvent for this compound?
This compound hydrochloride is soluble in water (up to 10 mM with sonication) and DMSO (up to 100 mM).[2] For in vivo studies, the vehicle used in published experiments is often saline.
Q6: What is the stability of this compound?
This compound is stable for at least two years when stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Lack of this compound Effect on Temperature
If you are not observing the expected decrease in body temperature after this compound administration, please follow these troubleshooting steps:
Step 1: Verify Experimental Parameters
Review your experimental protocol and compare it with the key parameters from successful studies.
| Parameter | Recommended Value | Source |
| Dosage | 6 mg/kg for rats and mice | [1][3][4] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) | [1][3][4] |
| Animal Model | Wild-type (Trpm8+/+) rodents | [1][3][4] |
| Ambient Temperature | Sub-neutral (e.g., 19°C for rats, 26°C for mice) | [3] |
Rationale: The thermoregulatory effect of this compound is strongly dependent on the ambient temperature.[6] The effect is more pronounced at sub-neutral temperatures where TRPM8 channels are more likely to be activated by the cold stimulus.
Step 2: Check Compound Integrity and Formulation
Issue: The this compound compound may have degraded, or the formulation may be incorrect.
Troubleshooting Actions:
-
Verify Storage Conditions: Ensure this compound has been stored correctly at -20°C.
-
Prepare Fresh Solutions: Prepare a fresh solution of this compound using the appropriate solvent. For in vivo experiments, ensure proper dissolution and vehicle compatibility. This compound hydrochloride is soluble in water and DMSO.[2]
-
Confirm Concentration: If possible, analytically confirm the concentration of your dosing solution.
Step 3: Evaluate the Animal Model
Issue: The animal model may not be appropriate.
Troubleshooting Actions:
-
Confirm Genotype: If using transgenic models, confirm the genotype of the animals to ensure they are not TRPM8 knockouts. The temperature-lowering effect of this compound is absent in Trpm8-/- mice.[1][3][4]
Step 4: Assess the Experimental Environment
Issue: The ambient temperature may not be optimal for observing the effect.
Troubleshooting Actions:
-
Control Ambient Temperature: Conduct the experiment at a controlled, sub-neutral ambient temperature. The effect of this compound is more pronounced when animals are in a cooler environment, which activates TRPM8 channels.[6]
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrochloride | 883976-12-3 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 5. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of M8-B to consider
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of the hypothetical molecule M8-B. The following data and protocols are for illustrative purposes to guide researchers in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not seem to be related to its intended target. What could be the cause?
A1: Unexpected phenotypes can often be attributed to off-target effects. This compound is a potent inhibitor of its primary target, but like many small molecules, it can interact with other proteins, leading to unintended biological consequences. We recommend performing a broad kinase screen or a proteome-wide binding assay to identify potential off-target interactions.
Q2: What are the most common known off-target families for molecules structurally similar to this compound?
A2: Based on in-silico modeling and preliminary screening of analogous compounds, kinases from the SRC and TEC families have been identified as potential off-target families. Specifically, LCK and BTK have shown some affinity for this compound analogs, although with significantly lower potency compared to the primary target.
Q3: How can we experimentally validate a suspected off-target interaction of this compound?
A3: To validate a suspected off-target, we recommend a multi-pronged approach:
-
In vitro kinase assay: Perform a direct enzymatic assay using the purified suspected off-target protein and this compound to determine the IC50.
-
Cellular thermal shift assay (CETSA): This can confirm target engagement in a cellular context.
-
Phenotypic rescue experiments: If the off-target has a known function, try to rescue the off-target-induced phenotype by overexpressing the off-target or using a known selective activator.
Quantitative Data Summary
The following tables summarize hypothetical in vitro profiling data for this compound against its primary target and a panel of potential off-target kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target | 5 | 1 |
| LCK | 250 | 50 |
| BTK | 750 | 150 |
| SRC | 1,200 | 240 |
| FYN | 1,500 | 300 |
Table 2: Cellular Activity of this compound
| Cell Line | Primary Target IC50 (nM) | Off-Target Phenotype EC50 (nM) |
| Cell Line A (High Primary Target Expression) | 10 | > 10,000 |
| Cell Line B (High LCK Expression) | 15 | 800 |
| Cell Line C (High BTK Expression) | 12 | 2,500 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
Add this compound at various concentrations to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with this compound at the desired concentration.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot or ELISA.
-
A shift in the melting temperature of the protein in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying this compound off-target effects.
M8-B Technical Support Center: Troubleshooting Degradation Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation issues of M8-B, a potent and selective TRPM8 antagonist, and offers strategies for prevention and troubleshooting during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. In research, it is primarily used to study the physiological and pathological roles of TRPM8, including its involvement in cold sensation, pain, and thermoregulation.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines based on information from various suppliers.
| Format | Storage Temperature | Duration | Recommendations |
| Crystalline Solid | -20°C | ≥ 4 years | Keep in a tightly sealed container, protected from moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Aqueous Solutions | Prepare fresh daily | N/A | This compound has limited stability in aqueous media; for best results, prepare solutions immediately before use. |
Q3: What are the potential chemical liabilities of the this compound molecule?
The chemical structure of this compound contains several functional groups that may be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is the first step in preventing degradation.
-
Thiophene (B33073) Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2][3] The thiophene ring can also be prone to photodegradation.[2]
-
Benzyl (B1604629) Ether Linkage: Ether linkages, particularly benzyl ethers, can be susceptible to oxidative cleavage.[4]
-
Secondary Amine and Amide Bond: While generally stable, amide bonds can undergo hydrolysis under strong acidic or basic conditions. The secondary amine could be susceptible to oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, linking them to potential degradation pathways and offering solutions.
Issue 1: Loss of Potency or Inconsistent Results in In Vitro Assays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Protocol: Incubate this compound in your assay buffer (without cells or other biological components) for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the parent compound using a validated analytical method like LC-MS.
-
Interpretation: A significant decrease in the parent compound concentration over time indicates instability in the assay medium.
-
-
Optimize Assay Conditions:
-
If degradation is confirmed, consider reducing the incubation time.
-
Prepare fresh working solutions of this compound immediately before each experiment.
-
If using aqueous buffers, ensure the pH is within a stable range for this compound (near neutral is often a safe starting point).
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
Possible Cause: Formation of this compound degradation products.
Troubleshooting Steps:
-
Characterize Degradants: Use high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to determine the mass and fragmentation pattern of the unknown peaks. This can provide clues about the structural modifications and help identify the degradation pathway.
-
Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under various stress conditions. This can help to confirm the identity of the peaks observed in your experiments.
Experimental Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Photodegradation: Expose a solution of this compound to a UV light source.
-
Thermal Degradation: Incubate a solid sample or a solution of this compound at an elevated temperature.
-
-
Sample Analysis: At various time points, neutralize the acidic and basic samples, and then analyze all samples by a stability-indicating LC-MS method to separate and identify the parent compound and any degradation products.
Issue 3: Precipitation of this compound from Solution
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in your experimental buffer.
-
Use of Co-solvents: For in vitro assays, a small percentage of a co-solvent like DMSO can be used to maintain solubility. However, it is crucial to include a vehicle control to account for any effects of the co-solvent.
-
Formulation Strategies: For more complex applications, consider formulation approaches such as the use of cyclodextrins or lipid-based formulations to enhance solubility.
Visualizing Potential Degradation and Experimental Workflows
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of the this compound molecule.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A systematic workflow for addressing this compound instability issues.
References
interpreting conflicting data from M8-B experiments
Welcome to the technical support center for M8-B experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret conflicting data and troubleshoot common issues encountered during their work with the TRPM8 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: We observe a significant decrease in the body temperature of wild-type mice after this compound administration in one experiment, but a negligible effect in a subsequent experiment under seemingly identical conditions. What could be the cause of this discrepancy?
A1: This is a common issue that can arise from several subtle but critical experimental variables. Here are the most likely causes and troubleshooting steps:
-
Ambient Temperature (Ta): The thermoregulatory effect of this compound is strongly dependent on the ambient temperature.[1] Experiments conducted at a subneutral ambient temperature will show a more pronounced hypothermic effect of this compound.
-
Troubleshooting: Ensure that the ambient temperature is strictly controlled and identical across all experimental groups and replicates. We recommend conducting experiments at a subneutral temperature (e.g., 19°C for rats, 26°C for mice) to maximize the observable effect of this compound on body temperature.[2]
-
-
Acclimation Period: Insufficient acclimation of animals to the experimental setup (e.g., temperature probes, caging) can lead to stress-induced hyperthermia, masking the hypothermic effect of this compound.
-
Troubleshooting: Implement a sufficient acclimation period for the animals to the experimental conditions before this compound administration. Monitor baseline body temperature to ensure it is stable before starting the experiment.
-
-
This compound Solution Preparation and Stability: this compound has specific solubility and stability characteristics. Improperly prepared or stored solutions can lead to reduced potency.
-
Troubleshooting: Follow the recommended protocols for this compound solubilization strictly.[3] Prepare fresh solutions for each experiment and store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
-
Q2: Our in vitro calcium imaging assay shows inconsistent inhibition of menthol-induced TRPM8 activation by this compound. What could be the reason for this variability?
A2: Inconsistent results in in vitro assays often point to issues with cell culture conditions, reagent concentrations, or the assay protocol itself.
-
Cell Line and TRPM8 Expression: The level of TRPM8 expression in your cell line can fluctuate between passages, affecting the magnitude of the response to both agonists and antagonists.
-
Troubleshooting: Use a stable cell line with consistent TRPM8 expression. Regularly verify TRPM8 expression levels using techniques like qPCR or Western blotting.
-
-
Concentration of this compound and Menthol (B31143): The inhibitory effect of this compound is dose-dependent.[3] The concentration of the TRPM8 agonist (e.g., menthol or icilin) used can also influence the apparent inhibitory potency of this compound.
-
Troubleshooting: Perform a full dose-response curve for both this compound and the agonist to determine the optimal concentrations for your assay. Ensure accurate and consistent pipetting of all reagents.
-
-
Assay Buffer Composition: The composition of the extracellular buffer, particularly the calcium concentration, is critical for measuring TRPM8 activity.
-
Troubleshooting: Use a consistent and well-defined assay buffer for all experiments. Ensure the calcium concentration is optimal for detecting a robust signal.
-
Troubleshooting Guides
Guide 1: Interpreting Conflicting In Vivo Thermoregulation Data
This guide helps you troubleshoot conflicting data from in vivo experiments measuring the effect of this compound on body temperature.
Table 1: Summary of this compound Effects on Deep Body Temperature (Tb)
| Species | This compound Dose | Administration Route | Ambient Temperature (Ta) | Observed Effect on Tb | Reference |
| Rat (Trpm8+/+) | 6 mg/kg | i.v. | 19°C | Significant Decrease | [2] |
| Mouse (Trpm8+/+) | 6 mg/kg | i.p. | 26°C | Significant Decrease | [2] |
| Mouse (Trpm8-/-) | 6 mg/kg | i.p. | 26°C | No Effect | [2] |
Logical Flow for Troubleshooting:
References
Technical Support Center: Enhancing the Oral Bioavailability of M8-B in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with improving the oral bioavailability of the TRPM8 antagonist, M8-B, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited, its high solubility in DMSO (250 mg/mL) suggests it is likely a poorly water-soluble compound.[1] Poor oral bioavailability for such compounds typically stems from one or more of the following factors:
-
Low Aqueous Solubility: The compound does not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound is extensively metabolized in the liver before it can reach systemic circulation.
Q2: What initial steps should be taken when poor bioavailability of this compound is observed in an animal study?
A2: A systematic approach is recommended. First, confirm the physicochemical properties of your this compound batch, particularly its solubility in simulated gastric and intestinal fluids. Based on these findings, you can classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy. For a likely poorly soluble compound like this compound, the initial focus should be on enhancing its dissolution rate.
Q3: What are the most common formulation strategies for improving the oral bioavailability of poorly water-soluble compounds like this compound?
A3: Several established techniques can be employed to enhance the bioavailability of poorly soluble drugs.[2] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations of this compound between animal subjects. | 1. Inconsistent Dosing: Inaccurate oral gavage technique or formulation instability leading to non-uniform dosing. 2. Food Effects: The presence or absence of food in the animals' stomachs can significantly impact drug absorption. | 1. Refine Dosing Protocol: Ensure all personnel are proficient in oral gavage. Check the stability of the formulation over the dosing period. 2. Standardize Feeding: Conduct studies in either fasted or fed states consistently. Consider a food-effect study to characterize the impact of food on this compound absorption. |
| Low or undetectable plasma levels of this compound after oral administration. | 1. Poor Solubility/Dissolution: this compound is not dissolving in the GI tract. 2. Low Permeability: this compound is dissolving but cannot cross the intestinal membrane. 3. Extensive First-Pass Metabolism: this compound is absorbed but rapidly cleared by the liver. | 1. Enhance Solubility: Employ formulation strategies such as micronization, solid dispersions, or lipid-based formulations. 2. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate permeability. If low, consider permeation enhancers. 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies. |
| Precipitation of this compound in the dosing formulation. | Supersaturation and Instability: The formulation is unable to maintain this compound in a solubilized state. | Optimize Formulation: For liquid formulations, screen different co-solvents and surfactants. For solid dispersions, evaluate various polymers to find one that effectively inhibits crystallization. |
Experimental Protocols
Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a lipid-based formulation to improve the solubility and absorption of this compound.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of these excipients and dissolve this compound in each mixture.
-
-
Characterization:
-
Emulsification Study: Add a small volume of the formulation to an aqueous medium with gentle stirring and visually assess the formation of an emulsion.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Compare the dissolution profile of the this compound SEDDS formulation to the unformulated compound in simulated gastric and intestinal fluids.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (12 hours) prior to dosing, with free access to water.
-
-
Dosing:
-
Divide rats into groups (n=5-6 per group) to receive either unformulated this compound, or this compound in various enabling formulations (e.g., SEDDS, solid dispersion).
-
Administer the formulations via oral gavage at a consistent dose.
-
Include an intravenous (IV) dosing group to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.
-
Determine the relative and absolute bioavailability.
-
Visualizations
References
addressing M8-B precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues encountered with the TRPM8 antagonist, M8-B, in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] this compound is readily soluble in DMSO, with reported solubilities as high as 100 mM or 250 mg/mL.[2][3] Dimethylformamide (DMF) can also be used as an alternative solvent.[1] It is crucial to use anhydrous DMSO to prevent compound degradation, especially during freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause?
A2: This phenomenon, often referred to as "crashing out," occurs when the solubility of this compound in the final aqueous buffer is exceeded.[4][5] this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the percentage of the organic solvent decreases significantly, leading to the precipitation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: To avoid solvent-induced artifacts and cellular toxicity in biological assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%.[5]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[4][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Guide
This compound Solubility Data
For easy reference, the following table summarizes the available solubility data for this compound.
| Solvent/System | Reported Solubility | Source(s) |
| DMSO | 15 mg/mL, 100 mM, 250 mg/mL | [1][2][3] |
| DMF | 10 mg/mL | [1] |
| Water | 10 mM (with sonication) | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Addressing this compound Precipitation
If you encounter precipitation when working with this compound in aqueous solutions, follow these troubleshooting steps:
Step 1: Reduce the Final Concentration
The most direct approach to prevent precipitation is to lower the final working concentration of this compound in your assay.[4][5]
Step 2: Modify the Dilution Method
Instead of a single, large dilution step, employ a serial dilution method. This gradual reduction in solvent concentration can help keep the compound in solution. Ensure rapid and thorough mixing after each dilution step.[5]
Step 3: Consider Alternative Solvents
If DMSO is not suitable for your experiment, dimethylformamide (DMF) can be considered. However, always verify solvent compatibility with your specific assay.[4]
Step 4: Utilize Solubilizing Agents
The addition of certain excipients to the aqueous buffer can enhance the solubility of this compound. It is crucial to test the compatibility of these agents with your experimental setup, as they may interfere with the assay.
-
Surfactants: A small amount of a biocompatible surfactant, such as Tween-20 (0.01-0.1% v/v) or Pluronic F-68, can help maintain the solubility of hydrophobic compounds.[4][5]
-
Cyclodextrins: Encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve the aqueous solubility of this compound.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption tubes and store at -20°C or -80°C.[5][6]
Protocol 2: Aqueous Solubility Assessment of this compound
This protocol helps determine the optimal conditions for your specific aqueous buffer.
-
Buffer Preparation: Prepare a series of your desired aqueous buffer at different pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Serial Dilution: Prepare a serial dilution of your this compound DMSO stock solution.
-
Spiking: Add a small volume of each this compound dilution to your prepared buffers. Ensure the final DMSO concentration remains below 0.5%.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each solution for any signs of precipitation or cloudiness.
-
Quantification (Optional): To determine the concentration of soluble this compound, centrifuge the samples to pellet any precipitate and measure the absorbance or use an appropriate analytical method (e.g., HPLC) on the supernatant.
Visual Guides
References
Technical Support Center: M8-B Toxicity in Cell Culture
Disclaimer: The following information primarily pertains to the M8 mutant of the HET-s prion protein . While this may be relevant to "M8-B," it is crucial to verify if this is the same compound you are working with. The toxic effects of M8 are attributed to its high propensity to interact with and disrupt lipid membranes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of M8-induced cytotoxicity?
The M8 mutant protein, derived from the non-toxic HET-s prion protein, exhibits toxicity by directly interacting with and disrupting the lipid bilayers of cell membranes. This interaction leads to membrane leakage and the formation of "amyloid rafts," ultimately compromising cell integrity and leading to cell death.
Q2: How does the M8 mutant differ from the wild-type HET-s protein?
The M8 mutant contains 10 mutations distributed throughout its amino acid sequence compared to the wild-type (WT) HET-s protein. While both can interact with membranes, the M8 mutant has a much higher propensity to disrupt the membrane structure, which is the likely cause of its toxicity. The WT HET-s protein, in contrast, binds to the membrane without causing significant disruption.
Q3: Is the toxicity of M8 cell-line specific?
The primary mechanism of M8 toxicity appears to be a direct physical interaction with the cell membrane. Therefore, it is likely to exhibit broad toxicity across various cell lines, although the extent of toxicity may vary depending on the specific lipid composition of the cell membranes.
Troubleshooting Guide: this compound Induced Toxicity
This guide will help you systematically troubleshoot and identify the potential causes of unexpected or excessive toxicity in your cell culture experiments involving this compound.
Q4: My cells are showing higher-than-expected toxicity. Where do I start?
When encountering unexpected cytotoxicity, it's essential to follow a logical troubleshooting workflow to isolate the variable causing the issue.
Q5: How can I confirm that the observed toxicity is due to this compound and not other factors?
It is crucial to include proper controls in your experiments.
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound to ensure the solvent itself is not toxic.
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for cell viability.
-
Positive Control: Use a known cytotoxic compound to confirm that your assay is working correctly.
Q6: Could my cell culture conditions be contributing to the toxicity?
Yes, suboptimal cell culture conditions can exacerbate the toxic effects of a compound.[1]
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Over-confluent or stressed cells can be more susceptible to toxic effects.
-
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can cause cell death and confound your results.[2] Regularly test your cultures for contamination.
-
Media and Serum Quality: Use fresh, high-quality media and serum. Variations between lots of serum can affect cell growth and viability.[1]
Q7: How do I know if I am using the correct concentration of this compound?
Perform a dose-response experiment by treating your cells with a range of this compound concentrations. This will help you determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and identify a suitable concentration range for your experiments.
Proposed Mechanism of M8-Induced Membrane Disruption
The M8 mutant of HET-s is hypothesized to induce toxicity through a direct interaction with the cell membrane, leading to its disruption.
Data Presentation
Summarize your experimental findings in a structured table to easily compare results across different conditions and experiments.
| Parameter | Control | Vehicle Control | This compound (Low Conc.) | This compound (High Conc.) | Positive Control |
| Cell Viability (%) | |||||
| LDH Release (%) | |||||
| Apoptosis Marker | |||||
| Morphological Changes |
Experimental Protocols
Here are detailed protocols for common assays to quantify cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[8][9][10][11]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Set up the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat cells with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Liposome (B1194612) Leakage Assay
This assay directly measures the membrane-disrupting activity of this compound.[12][13][14]
Materials:
-
Lipids (e.g., phosphatidylcholine, phosphatidylethanolamine)
-
Fluorescent dye (e.g., calcein (B42510) or ANTS) and quencher (e.g., DPX)
-
Extruder with polycarbonate membranes
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye at a self-quenching concentration.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
Add the liposome suspension to a cuvette in a fluorometer.
-
Add this compound to the cuvette and monitor the increase in fluorescence over time.
-
As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) to disrupt all liposomes.
-
The increase in fluorescence corresponds to the leakage of the dye from the liposomes due to membrane disruption by this compound.
References
- 1. adl.usm.my [adl.usm.my]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
validating M8-B potency in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the potency of M8-B, a potent and selective TRPM8 antagonist, in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action is to block the activation of TRPM8 channels, which are stimulated by cold temperatures and cooling agents like menthol (B31143) and icilin.[1][2] By inhibiting TRPM8, this compound effectively blocks the influx of cations, primarily Ca2+, into the cell.[1]
Q2: What are the expected in vitro and in vivo effects of this compound?
-
In Vitro: this compound is expected to inhibit the increase in intracellular calcium ([Ca2+]) induced by TRPM8 agonists (e.g., menthol, icilin) or cold stimulation in cells expressing TRPM8 channels. This inhibition is dose-dependent.[1]
-
In Vivo: Administration of this compound is expected to decrease deep body temperature in wild-type animals (e.g., rats, mice) but should have no effect in TRPM8 knockout (Trpm8-/-) mice.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
This compound has specific solubility characteristics. Ensure you are using the recommended solvents. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Q4: I am not observing the expected inhibitory effect of this compound on TRPM8 activation. What are some possible reasons?
Several factors could contribute to a lack of efficacy:
-
Incorrect Concentration: Verify the calculations for your this compound dilutions. It is advisable to test a range of concentrations to establish a dose-response curve.
-
Agonist Concentration Too High: The concentration of the TRPM8 agonist (menthol or icilin) used for stimulation might be too high, making it difficult to observe competitive antagonism. Consider reducing the agonist concentration.
-
Cell Health and TRPM8 Expression: Ensure that the cells used in the assay are healthy and express a sufficient level of functional TRPM8 channels.
-
Compound Stability: this compound stock solutions should be stored properly to maintain their activity. For long-term storage, -80°C is recommended for up to 6 months.[1]
Q5: I am observing a paradoxical increase in intracellular calcium after applying this compound, even without an agonist. What could be the cause?
This is an uncommon but not impossible scenario. Here are some potential explanations and troubleshooting steps:
-
Off-Target Effects: At very high concentrations, this compound might interact with other ion channels or receptors in your specific cell line, leading to calcium influx. To investigate this, perform a concentration-response curve with this compound alone.[3]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may cause non-specific cellular responses.[3] Consider using a lower concentration range or testing the solubility of this compound in your assay buffer.
-
Cell Line Heterogeneity: The cell line may not be homogenous, with a sub-population of cells responding differently.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Uneven compound or agonist distribution | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Mix the plate gently after adding reagents. |
| Low signal-to-noise ratio in calcium influx assay | - Low TRPM8 expression- Suboptimal dye loading- Inappropriate agonist concentration | - Verify TRPM8 expression levels in your cell line.- Optimize the concentration and incubation time for the calcium-sensitive dye.- Determine the EC50 of the agonist and use a concentration around EC80 for stimulation.[4] |
| Inconsistent IC50 values for this compound | - Variation in experimental conditions (temperature, incubation times)- Degradation of this compound or agonist stocks- Cell passage number | - Standardize all experimental parameters.- Prepare fresh working solutions of this compound and agonists for each experiment.- Use cells within a consistent and low passage number range. |
| This compound shows lower than expected potency | - Presence of serum in the assay buffer (protein binding)- Incorrect pH of the buffer- Species-specific differences in TRPM8 | - Perform assays in a serum-free buffer.- Ensure the assay buffer is at the correct physiological pH.- Be aware that the potency of TRPM8 modulators can vary between species.[5] |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against different TRPM8 activators. This data can be used as a reference for expected outcomes in your experiments.
| Activator | This compound IC50 (nM) | Reference |
| Cold | 7.8 | [6] |
| Icilin | 26.9 | [6] |
| Menthol | 64.3 | [7] |
Experimental Protocols
In Vitro Potency Validation using a Calcium Influx Assay
This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced calcium influx in a cell line expressing TRPM8 (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPM8
-
Cell culture medium
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
This compound
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the TRPM8-expressing cells into the microplate at a predetermined optimal density and culture overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1-2 hours in the dark.[4]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the this compound solutions to the respective wells and incubate for 10-30 minutes at room temperature.[4]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the TRPM8 agonist at a concentration that elicits a submaximal response (e.g., EC80).[4]
-
Place the plate in the fluorescence plate reader.
-
Record baseline fluorescence for a short period before adding the agonist solution.
-
Inject the agonist solution into the wells and continue to record the fluorescence signal for several minutes.[4]
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve after agonist addition.
-
Normalize the data to the response of vehicle-treated control wells (0% inhibition) and wells with a maximally effective concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining this compound potency using a calcium influx assay.
Simplified TRPM8 Signaling Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
how to account for batch-to-batch variation of M8-B
Disclaimer: The information provided in this technical support center is based on the assumption that "M8-B" refers to a hypothetical B-cell lymphoma cell line. The guidance is derived from established best practices for handling and mitigating variability in cultured cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for and mitigate batch-to-batch variation when working with the this compound cell line.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation and why is it a concern when working with this compound cells?
Q2: What are the primary causes of batch-to-batch variation in this compound cells?
Several factors can contribute to batch-to-batch variation in this compound cells. These can be broadly categorized as:
-
Inherent Biological Variability: As biological entities, this compound cells naturally exhibit a degree of heterogeneity. Over time and with increasing passage number, genetic and phenotypic drift can occur, leading to the selection of subpopulations with different characteristics.[5][6]
-
Cell Culture Conditions: Minor inconsistencies in the culture environment can have a significant impact on cell behavior. This includes variations in media composition, serum quality, incubator temperature, CO2 levels, and humidity.[5]
-
Handling and Procedures: Differences in operator techniques, such as pipetting, cell counting, and passaging procedures, can introduce variability.[2][5] For instance, incomplete trypsinization can inadvertently select for cells that are less adherent.[5]
-
Reagent and Material Quality: Variations in the quality of reagents, such as growth factors, cytokines, and drugs, from different lots or suppliers can affect this compound cell responses.
-
Contamination: Undetected microbial contamination, particularly from mycoplasma, can alter cell metabolism and function, leading to inconsistent results.[5]
Q3: How can I minimize batch-to-batch variation in my this compound cell experiments?
Minimizing batch-to-batch variation requires a multi-faceted approach focused on standardization and quality control. Key strategies include:
-
Standardize Cell Culture Protocols: Establish and strictly adhere to detailed Standard Operating Procedures (SOPs) for all aspects of this compound cell culture, including media preparation, passaging, and cryopreservation.
-
Implement a Cell Banking System: Create a master and working cell bank system to ensure a consistent starting population for all experiments. Limit the number of passages from a single vial to prevent excessive genetic drift.[5]
-
Qualify Reagents: Test new lots of critical reagents, such as fetal bovine serum, before use in experiments to ensure they support consistent this compound cell growth and function.
-
Routine Contamination Testing: Regularly test your this compound cell cultures for mycoplasma and other common contaminants.[5]
-
Consistent Experimental Execution: Ensure all experiments are performed by well-trained personnel following standardized protocols.
Troubleshooting Guides
Issue 1: Inconsistent this compound Growth Rates Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variation in Media or Serum | - Use a single, large batch of media and serum for the duration of a study.- Qualify new lots of serum by testing their effect on this compound proliferation before use in critical experiments. |
| Inconsistent Seeding Density | - Ensure accurate cell counting for each experiment.- Use a consistent seeding density for all batches. |
| Cell Passage Number | - Record the passage number for each experiment.- Establish a maximum passage number for this compound cells and discard cells that exceed this limit. |
| Incubator Fluctuations | - Regularly calibrate incubator temperature and CO2 levels.- Avoid opening the incubator door frequently. |
Issue 2: Variable this compound Response to a Drug Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Drug Potency Variation | - Aliquot drug stock solutions to avoid repeated freeze-thaw cycles.- Store drug stocks under recommended conditions.- Verify the concentration and purity of new drug batches. |
| Differences in Cell Health | - Assess cell viability before each experiment.- Ensure cells are in the exponential growth phase when treated. |
| Inconsistent Treatment Protocol | - Standardize the duration of drug exposure and the timing of assays.- Use calibrated pipettes for accurate drug dilution and addition. |
| Cellular Heterogeneity | - Perform single-cell cloning to establish a more homogeneous this compound population, if necessary. |
Experimental Protocols
Protocol 1: Establishing a Master and Working Cell Bank for this compound Cells
This protocol outlines the steps for creating a two-tiered cell banking system to ensure a long-term, consistent supply of this compound cells.
Workflow Diagram:
Caption: this compound Cell Banking Workflow.
Protocol 2: Statistical Analysis of Batch-to-Batch Variation
To quantitatively assess and account for batch-to-batch variation, statistical methods like Analysis of Variance (ANOVA) can be employed.[7][8]
Logical Relationship Diagram:
Caption: ANOVA for Batch Effect Analysis.
References
- 1. Defining The Root Cause Of Batch-To-Batch Variability [cellandgene.com]
- 2. m.youtube.com [m.youtube.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. blog.minitab.com [blog.minitab.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. cellgs.com [cellgs.com]
- 7. alpha.one Neuromarketing & Advertising Glossary | Experimental variation [alpha.one]
- 8. Analysis of variance - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Efficacy Analysis of M.8-B and Icilin in Modulating TRPM8 Activity
For Immediate Release
This guide provides a detailed comparison of the efficacy of two modulating compounds, M8-B and icilin (B1674354), on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and development in pain, inflammation, and other TRPM8-mediated conditions.
Introduction: this compound and Icilin as Modulators of TRPM8
The TRPM8 channel, a key sensor for cold temperatures, is a significant target for therapeutic intervention. This guide focuses on two compounds with opposing effects on TRPM8:
-
Icilin: A potent synthetic super-agonist of the TRPM8 channel, known for inducing a sensation of intense cold.[1]
-
This compound: A potent and selective antagonist of the TRPM8 channel, effectively blocking its activation.[2]
This comparison will delve into their mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action and Signaling Pathways
This compound and icilin modulate the TRPM8 channel through distinct mechanisms, leading to opposing physiological responses.
Icilin , as a TRPM8 agonist, activates the channel, leading to an influx of cations (primarily Ca2+ and Na+). This activation is unique in its dependence on intracellular calcium, acting as a coincidence detector.[3] The subsequent increase in intracellular Ca2+ triggers downstream signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK1/2) pathway and the transcription factor AP-1, influencing gene expression.[4] Interestingly, icilin has also been reported to activate TRPA1 and inhibit TRPV3 channels, suggesting potential off-target effects.[5]
This compound , in contrast, is a selective antagonist that blocks the activation of the TRPM8 channel. It effectively inhibits channel gating induced by cold temperatures and chemical agonists like icilin.[2] This blockade prevents the influx of cations and the initiation of downstream signaling events associated with TRPM8 activation.
Below are diagrams illustrating the signaling pathway of icilin-mediated TRPM8 activation and the inhibitory action of this compound.
References
M8-B: A Comparative Analysis of Selectivity Against TRPA1 and TRPV1
For Immediate Release
This guide provides a detailed comparison of the selectivity of the TRPM8 antagonist, M8-B, against the related transient receptor potential (TRP) channels, TRPA1 and TRPV1. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of TRP channels and the development of selective modulators.
Executive Summary
This compound is a potent and selective antagonist of the cold-sensing ion channel TRPM8. In the development of targeted therapeutics, understanding the selectivity profile of a compound is paramount to predicting its efficacy and potential off-target effects. This guide compiles and compares the available data on the activity of this compound and its analogs at TRPA1 and TRPV1, benchmarked against established selective antagonists for these channels. The evidence strongly indicates that this compound possesses a high degree of selectivity for TRPM8, with minimal to no activity at TRPA1 and TRPV1 at concentrations where it potently inhibits TRPM8.
Comparative Selectivity Data
| Compound | Target | Agonist | IC50 (nM) | Fold Selectivity vs. TRPA1/TRPV1 | Reference |
| This compound Analog | hTRPM8 | Menthol | 700 ± 200 | ≥400-fold vs. hTRPA1/hTRPV1 | [1] |
| hTRPA1 | AITC | >300,000 | [1] | ||
| hTRPV1 | Capsaicin (B1668287) | >300,000 | [1] | ||
| AMG0902 | rTRPA1 | AITC | 68 ± 38 | >147-fold vs. rTRPV1 | [2] |
| rTRPV1 | Capsaicin | >10,000 | [2] | ||
| AMG-517 | hTRPV1 | Capsaicin | 0.76 | High | [3] |
hTRPM8: human Transient Receptor Potential Melastatin 8; hTRPA1: human Transient Receptor Potential Ankyrin 1; hTRPV1: human Transient Receptor Potential Vanilloid 1; rTRPA1: rat Transient Receptor Potential Ankyrin 1; rTRPV1: rat Transient Receptor Potential Vanilloid 1; AITC: Allyl isothiocyanate.
Experimental Protocols
The determination of compound selectivity against TRP channels is typically performed using in vitro functional assays. The following is a representative protocol for a cell-based calcium imaging assay used to determine the IC50 values of antagonists.
Cell-Based Calcium Imaging Assay
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA for the human TRP channel of interest (hTRPA1, hTRPV1, or hTRPM8). Cells are maintained in appropriate culture medium supplemented with antibiotics to ensure the continued expression of the channel.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a confluent monolayer.
-
Fluorescent Calcium Indicator Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer solution for a specified time at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Pre-incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the antagonist compound (e.g., this compound) or vehicle control for a defined period.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence imaging plate reader. The baseline fluorescence is recorded before the addition of a specific agonist for the channel being tested (e.g., AITC for TRPA1, capsaicin for TRPV1). The fluorescence intensity is then monitored over time to measure the influx of calcium following channel activation.
-
Data Analysis: The increase in fluorescence intensity following agonist application is quantified. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced response compared to the vehicle control. The IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: Simplified signaling pathway of TRPA1 activation.
Caption: Overview of the TRPV1 channel activation pathway.
Caption: Workflow for assessing antagonist selectivity.
References
- 1. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
M8-B's Dependence on TRPM8: A Comparative Analysis in Knockout and Wild-Type Mice
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective TRPM8 antagonist, M8-B, reveals its exclusive reliance on the transient receptor potential melastatin 8 (TRPM8) channel for its physiological effects. This is starkly demonstrated in comparative studies involving TRPM8 knockout (TRPM8-/-) and wild-type (TRPM8+/+) mice. The findings underscore the on-target activity of this compound and provide a clear framework for its use in research targeting cold sensation and thermoregulation.
This guide presents a detailed comparison of the effects of this compound in both mouse genotypes, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's mechanism of action and its utility as a specific pharmacological tool.
Core Body Temperature Response to this compound
A pivotal study by Almeida et al. (2012) provides definitive evidence of this compound's TRPM8-dependent effect on thermoregulation. Intraperitoneal administration of this compound induced a significant decrease in the deep body temperature of wild-type mice. In stark contrast, TRPM8 knockout mice exhibited no such change in body temperature following this compound administration, demonstrating that the hypothermic effect of this compound is mediated entirely by the TRPM8 channel.[1][2][3]
Table 1: Effect of this compound on Deep Body Temperature in Wild-Type vs. TRPM8 Knockout Mice
| Genotype | Treatment | Dose (mg/kg, i.p.) | Change in Deep Body Temperature (°C) | Statistical Significance (vs. Vehicle) |
| Wild-Type (TRPM8+/+) | Vehicle | - | No significant change | - |
| Wild-Type (TRPM8+/+) | This compound | 6 | ~0.8 °C decrease | p < 0.0001 |
| TRPM8 Knockout (TRPM8-/-) | Vehicle | - | No significant change | - |
| TRPM8 Knockout (TRPM8-/-) | This compound | 6 | No significant change | Not significant |
Data summarized from Almeida et al. (2012).[1][2][3]
Behavioral Responses to Cold Stimuli
TRPM8 knockout mice display significant deficits in their ability to perceive and react to cold stimuli in various behavioral assays, including the cold plate test and the acetone (B3395972) test.[4][5] For instance, in the two-temperature choice assay, wild-type mice show a clear preference for a warmer surface over a colder one, a behavior that is markedly diminished in TRPM8 knockout mice, especially in the innocuous cool temperature range.[4][6] Furthermore, nocifensive behaviors elicited by the application of the TRPM8 agonist icilin (B1674354) are absent in TRPM8 knockout mice.[4]
Given that this compound is a potent TRPM8 antagonist, it is expected that its administration to wild-type mice would phenocopy the cold-insensitive behaviors observed in TRPM8 knockout mice.
Experimental Protocols
Measurement of Deep Body Temperature
Objective: To assess the effect of this compound on core body temperature.
Animals: Adult male wild-type (C57BL/6) and TRPM8 knockout mice.
Methodology:
-
Mice are housed individually and allowed to acclimate to the testing room for at least one hour before the experiment.
-
Baseline deep body temperature is measured using a rectal probe or via surgically implanted telemetry devices.
-
This compound (6 mg/kg) or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection.
-
Deep body temperature is then monitored at regular intervals (e.g., every 15-30 minutes) for a period of at least 2 hours post-injection.
-
Changes in body temperature from baseline are calculated for each animal and averaged for each group.
Cold Plate Test
Objective: To measure the latency to a nocifensive response to a cold surface.
Apparatus: A metal plate that can be maintained at a constant cold temperature (e.g., 0°C or 5°C), enclosed by a clear observation chamber.
Methodology:
-
Mice are habituated to the testing apparatus with the plate at a neutral temperature on a preceding day.
-
On the test day, the cold plate is set to the desired temperature.
-
Each mouse is placed on the cold plate, and a timer is started immediately.
-
The latency to the first nocifensive behavior (e.g., paw licking, jumping, or flinching) is recorded.
-
A cut-off time (e.g., 60 seconds) is used to prevent tissue damage, and if no response is observed within this time, the mouse is removed, and the cut-off latency is recorded.
Acetone Evaporation Test
Objective: To assess sensitivity to a cooling stimulus produced by the evaporation of acetone.
Apparatus: A testing chamber with a mesh floor to allow access to the plantar surface of the hind paws.
Methodology:
-
Mice are acclimated to the testing chambers.
-
A drop of acetone is gently applied to the plantar surface of one hind paw using a syringe or a fine brush.
-
The total time the mouse spends licking, shaking, or lifting the treated paw over a defined period (e.g., 1 minute) following acetone application is recorded.
-
The response of the contralateral paw can be used as a control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the TRPM8 signaling pathway and a typical experimental workflow for comparing the effects of this compound.
Caption: TRPM8 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature | Journal of Neuroscience [jneurosci.org]
- 4. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 is required for cold sensation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPM8, but not TRPA1, is required for neural and behavioral responses to acute noxious cold temperatures and cold-mimetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of M8-B's Mechanism of Action: A Guide for Researchers
Introduction
M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] This channel is a well-known cold and menthol (B31143) sensor, playing a crucial role in thermosensation.[1][4] This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data, and contrasts it with other TRPM8 antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this compound.
Mechanism of Action of this compound
This compound functions by directly blocking the TRPM8 ion channel. This inhibitory action prevents the influx of cations, primarily Ca2+, which is the typical response of the channel to stimuli such as cold temperatures or chemical agonists like menthol and icilin.[1][2][3][5][6] The antagonistic effect of this compound is dose-dependent and has been demonstrated to be highly selective for TRPM8 over other TRP channels.[2][3][6] In vivo studies have confirmed that this blockade of TRPM8 channels leads to a decrease in deep body temperature in wild-type mice and rats, an effect that is absent in TRPM8 knockout mice, thereby confirming the specificity of this compound's action.[1][4][6][7]
Comparative Performance Data
The efficacy of this compound as a TRPM8 antagonist has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different TRPM8 activators and provides a comparison with other known TRPM8 antagonists.
| Compound | Activator | IC50 (nM) | Selectivity | Reference |
| This compound | Cold | 7.8 | High (>20 µM for other TRP channels) | [2][3][5][6] |
| This compound | Icilin | 26.9 | High (>20 µM for other TRP channels) | [2][3][5][6] |
| This compound | Menthol | 64.3 | High (>20 µM for other TRP channels) | [2][5][6] |
| Alternative 1 (AMTB) | Menthol | 430 | Moderate | N/A |
| Alternative 2 (BCTC) | Menthol | 370 | Moderate | N/A |
Experimental Protocols
In Vitro TRPM8 Antagonism Assay (Calcium Imaging)
This protocol details the methodology to assess the antagonist activity of this compound on TRPM8 channels expressed in a heterologous system.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human TRPM8 using a suitable transfection reagent.
-
Transfected cells are plated onto 96-well black-walled, clear-bottom plates and cultured for 24-48 hours.
b. Calcium Imaging:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 60 minutes at 37°C.
-
The baseline fluorescence is recorded using a fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 15-30 minutes.
-
TRPM8 is activated by the addition of a known agonist (e.g., menthol or icilin) or by a rapid temperature drop.
-
Changes in intracellular calcium concentration are monitored by recording fluorescence intensity over time.
c. Data Analysis:
-
The antagonist effect is calculated as the percentage of inhibition of the agonist-induced calcium response.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Thermoregulation Assay
This protocol describes the procedure to evaluate the effect of this compound on core body temperature in rodents.
a. Animal Models:
-
Wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice or rats are used.[1][4]
-
Animals are housed in a temperature-controlled environment.
b. This compound Administration:
-
This compound is dissolved in a suitable vehicle.
-
The compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose (e.g., 6 mg/kg).[1][7]
c. Body Temperature Measurement:
-
Core body temperature is monitored using a rectal probe or an implanted telemetry device at regular intervals before and after this compound administration.
d. Data Analysis:
-
Changes in body temperature over time are plotted and compared between the this compound treated and vehicle-treated groups, as well as between wild-type and knockout animals.
-
Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway of TRPM8 and Inhibition by this compound
Caption: this compound blocks TRPM8, preventing cold/agonist-induced Ca2+ influx and neuronal activation.
Experimental Workflow for In Vitro Antagonist Screening
Caption: Workflow for determining this compound's in vitro antagonist activity using a calcium imaging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. M8 B hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Hydrochloride | 883976-12-3 | TRP/TRPV Channel | MOLNOVA [molnova.com]
A Comparative Analysis of M8-B and Menthol on the TRPM8 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic antagonist M8-B and the natural agonist menthol (B31143) on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8, a key player in cold sensation and various pathological conditions, is a prime target for therapeutic intervention. This document synthesizes experimental data to offer an objective comparison of the performance, mechanisms, and experimental investigation of these two critical modulators.
Quantitative Comparison of this compound and Menthol Activity on TRPM8
The following table summarizes the key pharmacological parameters for this compound and menthol, providing a clear comparison of their potency on the TRPM8 channel. It is important to note that while direct head-to-head comparisons in a single study are ideal, the data presented here is compiled from studies with similar experimental systems to provide a relevant comparison.
| Compound | Action on TRPM8 | Parameter | Value | Cell Line | Agonist for Inhibition | Reference |
| This compound | Antagonist | IC50 | 1 - 2 nM | CHO cells | 100 µM Menthol | [1] |
| IC50 | 6 - 11 nM | CHO cells | 1 µM Icilin | [1] | ||
| IC50 | 2 - 4 nM | CHO cells | Cold | [1] | ||
| (-)-Menthol | Agonist | EC50 | 62.64 ± 1.2 µM | HEK293T cells | - | [2][3] |
| EC50 | 101 ± 13 µM | CHO cells | - | [4] |
Mechanism of Action and Signaling Pathways
Menthol: The Archetypal TRPM8 Agonist
Menthol, a naturally occurring cyclic terpene alcohol, is the most well-known agonist of the TRPM8 channel.[5] Its binding to the channel induces a cooling sensation. The activation of TRPM8 by menthol is a complex process involving direct interaction with the channel protein, leading to a conformational change that opens the ion pore.[6] This allows the influx of cations, primarily Ca2+ and Na+, into the cell, causing depolarization of the sensory neuron and the generation of an action potential that is transmitted to the brain and perceived as a cooling sensation.[5][7]
The signaling pathway initiated by menthol binding to TRPM8 involves several downstream events. The initial influx of calcium can trigger various intracellular signaling cascades.
This compound: A Potent and Selective TRPM8 Antagonist
This compound is a potent and selective antagonist of the TRPM8 channel.[8] As an antagonist, this compound does not activate the channel itself but rather blocks or inhibits its activation by agonists like menthol, icilin, or cold stimuli.[1] The mechanism of inhibition is through direct binding to the TRPM8 channel, which prevents the conformational changes necessary for channel opening.[9] This blockade effectively prevents the influx of cations and the subsequent downstream signaling events, thereby inhibiting the sensation of cold.
The "signaling pathway" of this compound is one of inhibition, effectively halting the activation cascade at the initial step.
Experimental Protocols
The investigation of this compound and menthol's effects on TRPM8 predominantly relies on two key experimental techniques: calcium imaging and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPM8 channel activation.
Objective: To determine the half-maximal effective concentration (EC50) of menthol for TRPM8 activation and the half-maximal inhibitory concentration (IC50) of this compound against agonist-induced activation.
Methodology:
-
Cell Culture and Dye Loading:
-
HEK293 or CHO cells stably or transiently expressing the TRPM8 channel are cultured in 96-well black-walled, clear-bottom plates.[4][10]
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[10][11]
-
After incubation, cells are washed to remove excess dye.[10]
-
-
Compound Preparation and Application:
-
Stock solutions of menthol (in DMSO or ethanol) and this compound are prepared and serially diluted to the desired concentrations in the physiological salt solution.[10]
-
For antagonist studies, cells are pre-incubated with various concentrations of this compound before the addition of a TRPM8 agonist (e.g., menthol or icilin).[8]
-
-
Measurement and Data Analysis:
-
A fluorescence plate reader or a fluorescence microscope is used to measure the fluorescence intensity before and after the addition of the compounds.
-
The change in fluorescence, indicative of calcium influx, is recorded over time.
-
The peak fluorescence response is plotted against the compound concentration to generate dose-response curves, from which EC50 and IC50 values are calculated.[10]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPM8 channels, offering detailed insights into channel gating and kinetics.
Objective: To directly measure TRPM8 channel currents in response to menthol and their inhibition by this compound.
Methodology:
-
Cell Preparation:
-
Recording Configuration:
-
A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of total cellular ionic currents.[11]
-
-
Data Acquisition:
-
Cells are perfused with an extracellular solution containing either menthol at various concentrations or a combination of an agonist and this compound.
-
Membrane currents are recorded in response to voltage steps to construct current-voltage (I-V) relationships.[13]
-
-
Data Analysis:
-
The amplitude of the inward and outward currents at specific voltages is measured.
-
Concentration-response curves are generated by plotting the current amplitude against the compound concentration to determine EC50 and IC50 values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 3. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
Independent Verification of M8-B IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TRPM8 antagonist M8-B with an alternative compound, AMG9678, supported by experimental data for independent verification of their IC50 values. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Quantitative Data Summary
The following table summarizes the reported in vitro potencies (IC50 values) of this compound and AMG9678 against the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
| Compound | Agonist | IC50 Value (nM) |
| This compound | Cold | 7.8[1] |
| Icilin | 26.9[1] | |
| Menthol (B31143) | 64.3[1] | |
| AMG9678 | Menthol and Cold | 31.2[2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPM8 and the general workflow for determining the IC50 values of antagonists.
Caption: Simplified TRPM8 signaling pathway.[1][4][5]
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
The following is a detailed protocol for an in vitro TRPM8 inhibition assay, a common method for determining the IC50 values of antagonist compounds.
In Vitro TRPM8 Inhibition using a Calcium Influx Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against agonist-induced calcium influx in cells stably expressing the TRPM8 channel.
Materials:
-
HEK293 or CHO cells stably expressing human, rat, or mouse TRPM8.[1][4][5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black-walled, clear-bottom cell culture plates.[4][5][6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][4][5]
-
Pluronic F-127.[4]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.[4][5]
-
Test compounds (this compound, AMG9678).
-
Fluorescence microplate reader.[4]
Procedure:
-
Cell Seeding:
-
Culture the TRPM8-expressing cells in appropriate growth medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.[5]
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer.[4][5]
-
Remove the culture medium from the cells and add the dye loading solution to each well.[5]
-
Incubate the plate for approximately 1-2 hours at 37°C in the dark to allow the cells to take up the dye.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of the antagonist compounds (this compound or AMG9678) in the assay buffer.
-
After dye loading, wash the cells with the assay buffer to remove excess dye.[5]
-
Add the antagonist solutions at various concentrations to the respective wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.[5]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration known to elicit a submaximal response (e.g., EC80).[5]
-
Place the plate in a fluorescence microplate reader.
-
Add the agonist solution to the wells to stimulate the TRPM8 channels.[5]
-
Immediately begin measuring the fluorescence intensity to detect the influx of calcium.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.[5]
-
Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
References
Assessing the Specificity of M8-B in Primary Neuronal Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in primary neuronal cultures. The objective is to offer a direct comparison of this compound's performance against other TRPM8 modulators and provide detailed experimental protocols to validate its on-target activity and rule out potential off-target effects.
Introduction to this compound and TRPM8
This compound is a well-characterized antagonist of the TRPM8 channel, a non-selective cation channel known for its role in cold sensation.[1][2] TRPM8 is activated by cool temperatures (typically below 28°C) and cooling agents such as menthol (B31143) and icilin (B1674354).[3][4] As a molecular transducer of cold stimuli, TRPM8 is a significant target for therapeutic intervention in pain and inflammatory conditions.[3][5] this compound has been shown to block the activation of TRPM8 by both cold and chemical agonists with high potency, exhibiting IC50 values in the low nanomolar range.[2][6][7][8] Crucially, initial reports suggest high selectivity for TRPM8 over other TRP channels.[2][9] This guide outlines the necessary experiments to rigorously confirm this specificity within the complex environment of primary neuronal cultures.
Comparative Analysis of TRPM8 Antagonists
To provide context for this compound's performance, it is essential to compare its activity with other known TRPM8 antagonists. AMTB is another well-documented TRPM8 antagonist and serves as a relevant comparator.[7][10][11]
Table 1: In Vitro Potency of TRPM8 Antagonists
| Compound | Target | Agonist | Assay Type | IC50 (nM) | Source |
| This compound | TRPM8 | Cold | Calcium Influx | 7.8 | [2][6][7] |
| This compound | TRPM8 | Icilin | Calcium Influx | 26.9 | [2][6][7] |
| This compound | TRPM8 | Menthol | Calcium Influx | 64.3 | [6] |
| AMTB | TRPM8 | Icilin | Calcium Influx | 580 | [7][11] |
Table 2: Off-Target Activity Profile
| Compound | Off-Target | Assay Type | Activity (IC50/EC50 in µM) | Source |
| This compound | Other TRP Channels | Not specified | > 20 | [2][9] |
| AMTB | Voltage-gated sodium channels (Nav1.1-1.8) | Electrophysiology | 2 - 14.8 | [7][10] |
Experimental Protocols for Specificity Assessment
To thoroughly assess the specificity of this compound in primary neuronal cultures, a multi-faceted approach is recommended, encompassing on-target validation, off-target screening, and general cytotoxicity assays.
Primary Neuronal Culture Preparation
A foundational requirement for these studies is the establishment of healthy primary neuronal cultures. Dorsal root ganglion (DRG) neurons are a suitable model as they endogenously express TRPM8.[12][13][14]
Protocol:
-
Dissect dorsal root ganglia from neonatal rodents under sterile conditions.
-
Enzymatically digest the tissue to dissociate the neurons.
-
Mechanically triturate the cell suspension to obtain single cells.
-
Plate the neurons onto coated coverslips or multi-well plates.
-
Maintain the cultures in a suitable growth medium, monitoring for neuronal health and network formation.[13][14]
On-Target Specificity: TRPM8 Inhibition
The primary functional assessment of this compound involves measuring its ability to inhibit TRPM8 activation in response to specific agonists. Calcium imaging is a high-throughput method well-suited for this purpose.
Protocol: Calcium Imaging for TRPM8 Activity
-
Culture primary DRG neurons on glass-bottom plates suitable for imaging.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14][15]
-
Establish a baseline fluorescence reading.
-
Pre-incubate the neurons with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with a known TRPM8 agonist, such as menthol (100 µM) or icilin (1 µM).[1][9][15]
-
Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.
-
Quantify the inhibitory effect of this compound by comparing the agonist-induced calcium influx in treated versus control cells.
Off-Target Specificity: Ion Channel Panel Screening
To ensure this compound does not have unintended effects on other critical neuronal ion channels, screening against a panel of relevant targets is crucial. Automated patch-clamp electrophysiology is the gold standard for this type of analysis.[16][17][18]
Protocol: Automated Patch-Clamp Electrophysiology
-
Utilize a panel of cell lines, each stably expressing a specific ion channel of interest (e.g., Nav1.7, Cav2.2, TRPA1, TRPV1).
-
Use an automated patch-clamp system to record ion channel currents in the whole-cell configuration.[16][19]
-
Apply specific voltage protocols to elicit channel activity.
-
Perfuse the cells with a high concentration of this compound (e.g., 10-20 µM) to assess for any inhibitory or activating effects on the various channels.
-
Compare the current characteristics before and after this compound application to determine any off-target modulation.
General Neuronal Health and Viability
It is important to confirm that any observed effects of this compound are not due to general cytotoxicity. Standard cell viability assays can be employed for this purpose.[2][6][20][21][22]
Protocol: MTT Assay for Cell Viability
-
Plate primary neurons in a 96-well plate and treat with a range of this compound concentrations for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondria will reduce the MTT to formazan (B1609692), which can be solubilized.
-
Measure the absorbance of the formazan product to quantify cell viability.[2][6][20]
Visualizing Workflows and Pathways
To clearly illustrate the experimental logic and underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for assessing this compound specificity.
Caption: this compound inhibits TRPM8-mediated signaling.
Conclusion
The provided experimental framework enables a thorough and objective assessment of this compound's specificity in primary neuronal cultures. By combining on-target functional assays with comprehensive off-target screening and viability assessments, researchers can confidently characterize the pharmacological profile of this compound. The comparative data and detailed protocols in this guide are intended to support informed decisions in neuroscience research and drug development programs targeting the TRPM8 channel.
References
- 1. Icilin - Wikipedia [en.wikipedia.org]
- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Visualizing Cold Spots: TRPM8-Expressing Sensory Neurons and Their Projections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. elifesciences.org [elifesciences.org]
- 20. Assessment of Cell Viability in Primary Neuronal Cultures | Scilit [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
M8-B in TRPM8 Research: A Comparative Guide for Selecting Controls
For researchers, scientists, and drug development professionals investigating the transient receptor potential melastatin 8 (TRPM8) channel, the selection of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of M8-B, a potent TRPM8 antagonist, with other experimental controls, supported by quantitative data and detailed experimental protocols.
While sometimes misconstrued as a negative control, this compound is a potent and selective antagonist of the TRPM8 channel.[1][2] Its utility lies in its ability to specifically block channel activation induced by cold temperatures and chemical agonists like menthol (B31143) and icilin (B1674354).[1][2] This makes this compound an excellent positive control for antagonism, but necessitates the use of a true negative control to ensure that observed effects are due to TRPM8 modulation and not off-target interactions.
Performance Comparison of TRPM8 Modulators
The following table summarizes the antagonistic potency of this compound against TRPM8, alongside a suitable negative control. This quantitative data is essential for designing experiments and interpreting results.
| Compound | Target(s) | Species | Activating Stimulus | Assay Type | IC50 | Reference(s) |
| This compound | TRPM8 | Human | Cold | ⁴⁵Ca²⁺ uptake | 2-4 nM | [3][4] |
| Rat | Cold | ⁴⁵Ca²⁺ uptake | 2-4 nM | [3][4] | ||
| Mouse | Cold | ⁴⁵Ca²⁺ uptake | 2-4 nM | [3][4] | ||
| Human | Icilin (1 µM) | ⁴⁵Ca²⁺ uptake | 6-11 nM | [3][4] | ||
| Rat | Icilin (1 µM) | ⁴⁵Ca²⁺ uptake | 6-11 nM | [3][4] | ||
| Mouse | Icilin (1 µM) | ⁴⁵Ca²⁺ uptake | 6-11 nM | [3][4] | ||
| Human | Menthol (100 µM) | ⁴⁵Ca²⁺ uptake | 1-2 nM | [3][4] | ||
| Rat | Menthol (100 µM) | ⁴⁵Ca²⁺ uptake | 1-2 nM | [3][4] | ||
| Mouse | Menthol (100 µM) | ⁴⁵Ca²⁺ uptake | 1-2 nM | [3][4] | ||
| Control IgG | TRPM8 | Human, Rat, Mouse | Cold, Icilin, Menthol | ⁴⁵Ca²⁺ uptake | No effect | [3][4] |
Understanding TRPM8 Signaling
TRPM8 is a non-selective cation channel primarily expressed in sensory neurons.[5] Its activation by stimuli such as cold temperatures or agonists like menthol leads to an influx of cations, predominantly Ca²⁺ and Na⁺.[6][7] This influx depolarizes the cell membrane, which can trigger an action potential and downstream signaling cascades.
TRPM8 Signaling Pathway
Experimental Design and Workflow
A typical workflow for evaluating TRPM8 modulators involves cell-based assays to measure changes in intracellular calcium or ion channel currents.
TRPM8 Modulator Screening Workflow
Detailed Experimental Protocols
Calcium Imaging Assay
This protocol is adapted from established methods for measuring intracellular calcium flux in response to TRPM8 modulation.[4][6][8]
1. Cell Preparation:
-
Seed HEK293 or CHO cells stably expressing TRPM8 in black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 2 µM) and a non-ionic surfactant (e.g., Pluronic F-127 at 0.02%) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
3. Compound Addition and Measurement:
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
For antagonist studies, add varying concentrations of this compound or the negative control (e.g., control IgG) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR).
-
Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 10-20 seconds.
-
Add a TRPM8 agonist (e.g., menthol or icilin at a predetermined EC₈₀ concentration) to all wells.
-
Continue recording the fluorescence signal for 2-5 minutes.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to calculate ΔF/F₀.
-
For antagonist experiments, calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording TRPM8 channel currents.[9][10][11]
1. Cell Preparation:
-
Plate TRPM8-expressing cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
3. Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on a single cell and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
-
Perfuse the cell with the external solution containing the TRPM8 agonist (e.g., menthol or icilin) to record baseline activation currents.
-
To test for antagonism, pre-apply this compound or the negative control to the cell before co-application with the agonist.
4. Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of the antagonist.
-
Generate concentration-response curves to determine the IC₅₀ of the antagonist.
Conclusion
This compound is a powerful tool for investigating TRPM8 function, acting as a potent and selective antagonist. For rigorous experimental design, it should be used as a positive control for antagonism, while a true negative control, such as a non-specific IgG antibody, is essential to validate the specificity of the observed effects. The provided data and protocols offer a solid foundation for researchers to confidently design and execute their TRPM8 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
Head-to-Head Comparison of M8-B from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity and activity of a small molecule inhibitor are critical for reproducible and reliable experimental results. This guide provides a head-to-head comparison framework for the TRPM8 antagonist, M8-B, from various suppliers. The following sections detail the essential quality control parameters and functional assays, along with standardized experimental protocols to empower researchers to make informed decisions when selecting a supplier.
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and various pathological conditions.[1][2] Given its importance in research, ensuring the quality of the this compound compound is paramount. This guide outlines a systematic approach to comparing this compound from different suppliers.
Key Comparative Metrics
A thorough comparison of this compound from different suppliers should focus on two primary aspects: Purity and Identity and Biological Activity . The following tables summarize the key quantitative data points that should be assessed.
Table 1: Purity and Identity Analysis
| Parameter | Method | Specification | Supplier A | Supplier B | Supplier C |
| Purity | HPLC/UPLC | ≥98% | |||
| Identity | ¹H NMR & ¹³C NMR | Conforms to Structure | |||
| Mass Spectrometry (MS) | Conforms to Molecular Weight | ||||
| Residual Solvents | GC-MS | ≤0.5% | |||
| Water Content | Karl Fischer Titration | ≤1.0% |
Table 2: Biological Activity Assessment
| Parameter | Method | Specification | Supplier A | Supplier B | Supplier C |
| IC₅₀ (Icilin-induced) | Calcium Mobilization Assay | Report Value (nM) | |||
| IC₅₀ (Menthol-induced) | Calcium Mobilization Assay | Report Value (nM) | |||
| IC₅₀ (Cold-induced) | Calcium Mobilization Assay | Report Value (nM) | |||
| Electrophysiological Blockade | Patch-Clamp | % Inhibition at a given concentration |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited.
Purity and Identity Verification
1. High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment:
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of this compound from each supplier in a suitable solvent (e.g., DMSO).
-
Inject a standard volume of each sample onto the column.
-
Run the gradient method to separate this compound from any impurities.
-
Calculate the purity based on the area under the peak for this compound relative to the total peak area.
-
2. Nuclear Magnetic Resonance (NMR) for Identity Confirmation:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Dissolve a small amount of this compound from each supplier in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the known chemical structure of this compound to confirm its identity.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification:
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS or direct infusion ESI-MS).
-
Procedure:
-
Introduce a dilute solution of this compound from each supplier into the mass spectrometer.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Confirm that the measured molecular weight matches the expected molecular weight of this compound.
-
Biological Activity Assays
1. In Vitro Calcium Mobilization Assay for Functional Activity:
This assay measures the ability of this compound to inhibit the influx of calcium through TRPM8 channels upon activation by an agonist (e.g., icilin (B1674354) or menthol) or a cold stimulus.[3][4][5]
-
Cell Line: A stable cell line expressing human TRPM8 (e.g., HEK293-hTRPM8).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
TRPM8 agonists: Icilin and (-)-Menthol.
-
This compound from each supplier.
-
-
Procedure:
-
Plate the HEK293-hTRPM8 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound from each supplier.
-
Stimulate the cells with a fixed concentration of a TRPM8 agonist (e.g., 1 µM icilin or 100 µM menthol). For cold stimulation, rapidly replace the buffer with a cold buffer (10-15°C).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each supplier's this compound.
-
2. Electrophysiology (Patch-Clamp) for Direct Channel Blockade:
This technique provides a direct measure of the inhibitory effect of this compound on the ion channel currents.[6]
-
Instrumentation: A patch-clamp amplifier and data acquisition system.
-
Cells: HEK293-hTRPM8 cells.
-
Procedure:
-
Perform whole-cell patch-clamp recordings on single HEK293-hTRPM8 cells.
-
Apply a TRPM8 agonist to elicit an inward current.
-
Perfuse the cells with a solution containing this compound from each supplier at a fixed concentration.
-
Measure the reduction in the agonist-induced current and express it as a percentage of inhibition.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: this compound signaling pathway showing inhibition of the TRPM8 channel.
By following this comprehensive guide, researchers can confidently select a supplier for this compound that meets the stringent quality and activity requirements for their specific research needs, ultimately contributing to more robust and reproducible scientific outcomes.
References
Validating M8-B's Effect on Cold-Induced Nocifensive Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M8-B, a selective TRPM8 antagonist, with other molecules known to modulate cold sensation. The data presented is compiled from preclinical studies to assist researchers in evaluating the potential of this compound in the context of cold-induced nocifensive behavior and related pain pathologies.
In Vitro Potency of TRPM8 Modulators
The following table summarizes the in vitro potency of this compound and alternative compounds against the TRPM8 ion channel, a key mediator of cold sensation.
| Compound | Target(s) | Action | Agonist | IC50 (nM) | Species |
| This compound | TRPM8 | Antagonist | Cold | 7.8 ± 1.1 | Rat |
| Icilin | 26.9 ± 12.1 | Rat | |||
| Menthol | 64.3 ± 3.4 | Rat | |||
| M8-An | TRPM8 | Antagonist | Icilin | 10.9 | Human |
| Capsazepine | TRPM8, TRPV1 | Blocker | Menthol/Cold | Not specified | Rat |
| I-RTX | TRPV1 | Antagonist | Capsaicin | Not specified | Rat |
| DeC-1.2 | TRPM8 | Modulator | Menthol | Not specified (inhibits ligand activation) | Not specified |
In Vivo Efficacy in Models of Cold Nociception
This section presents data from in vivo studies assessing the effects of this compound and comparators on cold-induced nocifensive behaviors in rodent models.
| Compound | Animal Model | Assay | Dose | Route | Effect on Cold Nocifensive Behavior |
| This compound | Mice | Cold-responsive primary sensory neurons | 10 µM | In vitro | Decreased the number of cold-responsive neurons from 19 ± 3% to 4 ± 1%[1] |
| M8-An | Spinal Nerve Ligated Rats | Acetone (B3395972) Test | 30 mg/kg | s.c. | Reversed behavioral response to acetone on the nerve-injured side. |
| Capsazepine | Chronic Constrictive Injury (CCI) Rats | Acetone Test | 10 mg/kg | i.p. | Significantly reduced response frequency from ~90% to 40 ± 10%[2] |
| 30 mg/kg | i.p. | Reduced response frequency to 25 ± 10%[2] | |||
| DeC-1.2 | Oxaliplatin-treated Mice | Not specified | 3.5 µg/20 µL | i.pl. | Abolished cold allodynia for 3 hours[3] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess cold-induced nocifensive behavior are provided below.
Acetone Evaporation Test
This test measures the response to a cooling stimulus produced by the evaporation of acetone on the plantar surface of the paw.
-
Acclimation: Place the animal in a test chamber with a mesh floor for at least 30 minutes to allow for acclimation to the environment.
-
Acetone Application: Using a syringe with a blunt needle or a pipette, apply a drop (typically 50 µL) of acetone to the plantar surface of the hind paw. The applicator should not touch the paw.
-
Observation: Observe the animal for a defined period (e.g., 1 minute) immediately following acetone application.
-
Nocifensive Behaviors: Record the frequency and/or duration of nocifensive behaviors, which include paw licking, shaking, rubbing, or brisk withdrawal.
-
Scoring: A positive response is noted if the animal exhibits any of the defined nocifensive behaviors. Some studies use a scoring system to quantify the intensity of the response.
Cold Plate Test
This assay measures the latency to a nocifensive response when the animal is placed on a surface of a controlled cold temperature.
-
Apparatus: A metal plate that can be cooled to a specific temperature, enclosed by a transparent cylinder to keep the animal on the plate.
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes.
-
Plate Temperature: Set the cold plate to the desired temperature (e.g., 0°C, 5°C, or 10°C).
-
Procedure: Place the animal on the cold plate and immediately start a timer.
-
Endpoint: Record the latency (in seconds) to the first sign of a nocifensive response, such as paw lifting, licking, shaking, or jumping. A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.
-
Inter-trial Interval: Allow sufficient time for the paw to return to baseline temperature before re-testing.
Cold Plantar Assay
This test measures the latency to withdraw a paw from a focused, rapidly cooling stimulus applied to the plantar surface through a glass floor.
-
Apparatus: A glass platform with an angled mirror underneath to allow visualization of the animal's paws. The animal is placed in a transparent enclosure on the glass.
-
Acclimation: Allow the animal to acclimate to the enclosure for at least 30 minutes.
-
Stimulus: A pellet of dry ice is held within a syringe and applied to the underside of the glass, directly beneath the plantar surface of the hind paw.
-
Procedure: When the dry ice pellet touches the glass, start a timer.
-
Endpoint: Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency. A cut-off time is employed to avoid tissue injury.
-
Repetitions: The procedure is typically repeated several times on each paw with a sufficient interval between stimuli.
Signaling Pathways and Experimental Workflows
TRPM8 Downstream Signaling Pathway
Activation of the TRPM8 channel by cold or chemical agonists leads to a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.
TRPM8 signaling cascade upon activation by cold or agonists.
Experimental Workflow for Assessing Cold Allodynia
The following diagram outlines a typical experimental workflow for evaluating the effect of a test compound on cold-induced nocifensive behavior.
Workflow for in vivo evaluation of compounds on cold allodynia.
Logical Relationship of TRPM8 Antagonism
The diagram below illustrates the logical framework for how a TRPM8 antagonist like this compound is expected to affect cold-induced nocifensive behavior.
Mechanism of action for a TRPM8 antagonist in cold nociception.
References
- 1. Pharmacological Blockade of the Cold Receptor TRPM8 Attenuates Autonomic and Behavioral Cold Defenses and Decreases Deep Body Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of a Modality‐Specific Inhibitor of TRPM8 Channel against Oxaliplatin‐Induced Cold Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
does M8-B have any agonist activity at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with other TRPM8 modulators. Experimental data consistently demonstrates that this compound acts as a pure antagonist, exhibiting no agonist activity even at high concentrations.
Executive Summary
This compound is a highly effective inhibitor of the TRPM8 ion channel, a key player in cold sensation and a therapeutic target for conditions such as neuropathic pain and migraine. Extensive in vitro studies have shown that this compound blocks the activation of TRPM8 by cold temperatures and chemical agonists like icilin (B1674354) and menthol (B31143) with high potency. Notably, even at concentrations up to 100 µM, this compound maintains its antagonist profile without any evidence of channel activation.[1] Furthermore, this compound displays excellent selectivity for TRPM8 over other related TRP channels.[2]
Quantitative Comparison of TRPM8 Modulators
The following tables summarize the potency of this compound in comparison to other known TRPM8 modulators.
Table 1: Potency of TRPM8 Antagonist this compound
| Stimulus | Species | IC50 (nM) |
| Cold | Human | 3 ± 1.1 |
| Cold | Rat | 2 ± 1.2 |
| Cold | Mouse | 2 ± 1.2 |
| Icilin | Human | 11 ± 1.2 |
| Icilin | Rat | 11 ± 1.1 |
| Icilin | Mouse | 6 ± 1.1 |
| Menthol | Human | 1 ± 1.4 |
| Menthol | Rat | 2 ± 1.3 |
| Menthol | Mouse | 2 ± 1.2 |
| (Data sourced from multiple studies)[2][3] |
Table 2: Comparative Potency of TRPM8 Agonists
| Compound | Species | EC50 |
| Icilin | Human | 0.36 µM - 1.4 µM |
| Menthol | Human | 101 ± 13 µM |
| Menthol | Mouse | 62.64 ± 1.2 µM |
| (Data sourced from multiple studies)[4][5][6][7] |
Table 3: Selectivity Profile of this compound
| TRP Channel | Activity (at >20 µM) |
| Other TRP Channels | No effect |
| (Data sourced from Axon Medchem)[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the TRPM8 signaling pathway and the experimental setups used to characterize its antagonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Item - IC50 values (nM) of cold, icilin, and menthol induced human, rat, or mouse TRPM8 channel activation by ACC-049. - Public Library of Science - Figshare [plos.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
A Preclinical Comparative Analysis of M8-B: In Vitro and In Vivo Potency of a TRPM8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The document synthesizes available in vitro and in vivo data for this compound and compares it with other known TRPM8 antagonists to provide an objective evaluation of its pharmacological profile.
Comparative Potency of TRPM8 Antagonists
The following table summarizes the in vitro potency of this compound against various TRPM8 activators and compares it with other selective TRPM8 antagonists.
| Compound | Target | Agonist | In Vitro Potency (IC50) | Species | Reference |
| This compound | TRPM8 | Cold | 7.8 nM | Not Specified | [1] |
| Icilin | 26.9 nM | Not Specified | [1] | ||
| Menthol | 64.3 nM | Not Specified | [1] | ||
| AMG9678 | TRPM8 | Menthol and Cold | 31.2 nM | Not Specified | [1] |
| AMG 333 | TRPM8 | Not Specified | 13 nM | Human | [2] |
| KPR-5714 | TRPM8 | Not Specified | 25.3 nM | Human | [3] |
| M8-An | TRPM8 | Icilin | 10.9 nM | Human | [4] |
| PF-05105679 | TRPM8 | WS-12 | 181 nM | Human | [2] |
| Voltage | 103 nM | Human | [2] | ||
| AMTB | TRPM8 | Icilin | pIC50 = 6.23 | Human | [2] |
In Vivo Observations for this compound:
-
Thermoregulation: this compound has been shown to decrease deep body temperature in wild-type rats and mice at a dose of 6 mg/kg (i.v. or i.p.), an effect not observed in TRPM8 knockout mice.[1][5][6]
-
Anticonvulsant Activity: this compound demonstrated protective effects in rat models of febrile and pentylenetetrazol (PTZ)-induced seizures.[1][7]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the preclinical evaluation process, the following diagrams are provided.
Experimental Protocols
In Vitro TRPM8 Inhibition Assay (Calcium Influx Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPM8.[1]
Methodology:
-
Cell Preparation: Seed the TRPM8-expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS).[8]
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a TRPM8 agonist (e.g., cold buffer, icilin, or menthol) to stimulate channel activation.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Thermoregulation Study in Rodents
Objective: To assess the effect of this compound on core body temperature.
Animal Model: Male Wistar rats or mice.[1]
Methodology:
-
Animal Preparation: Implant animals with radiotelemetry probes for continuous monitoring of core body temperature. Allow for a recovery period to establish a stable baseline temperature.
-
Compound Administration: Administer this compound (e.g., 6 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1][5]
-
Temperature Monitoring: Continuously record the core body temperature for a specified duration following administration.
-
Data Analysis: Compare the change in body temperature between the this compound treated group and the vehicle control group.
Preclinical Seizure Models (for this compound)
Objective: To evaluate the anticonvulsant effects of this compound.
Methodology:
-
Febrile Seizure Model:
-
Pre-treat rat pups with this compound or vehicle.
-
Induce hyperthermia by placing the pups in a heated chamber.
-
Measure the latency to the first febrile seizure.[1]
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Pre-treat mice with this compound or vehicle.
-
Administer a convulsant dose of PTZ.
-
Record seizure parameters, such as the latency to different seizure stages and the duration of tonic-clonic seizures.[1]
-
Discussion
The available preclinical data indicate that this compound is a potent antagonist of the TRPM8 channel, with in vitro potency in the nanomolar range against various activators.[1] Notably, its efficacy in blocking cold-induced activation appears to be higher than that of some other tested antagonists. In vivo, this compound demonstrates target engagement by inducing a transient decrease in body temperature, a known physiological response to TRPM8 blockade.[1][5] Furthermore, the anticonvulsant effects observed in preclinical models suggest a potential therapeutic utility for this compound beyond pain and cold hypersensitivity.[1][7]
It is important to note that direct head-to-head comparative studies of this compound with other TRPM8 antagonists under identical experimental conditions are limited in the public domain. Therefore, the IC50 values presented should be interpreted with consideration of the different assay conditions that may have been used. Comprehensive pharmacokinetic and toxicology data for this compound are not widely available, and further studies are required to fully elucidate its therapeutic potential and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Pharmacological Modulation of Non-Thermal TRPM8 Activation: A Comparative Guide to Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chemical compounds that modulate the non-thermal activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is a key sensor for cold temperatures and is also activated by cooling compounds. Its role in sensory signaling pathways has made it a significant target for therapeutic development in areas such as chronic pain, inflammation, and overactive bladder syndrome.
This document details the activity of M8-B, a potent TRPM8 antagonist, and compares its inhibitory effects with other modulators. We present supporting experimental data for both agonists that activate the channel and antagonists that block its function, offering a comprehensive overview for researchers in pharmacology and drug discovery.
Comparative Analysis of TRPM8 Modulators
The non-thermal activation of TRPM8 is primarily initiated by agonist compounds that bind to the channel and induce a conformational change, leading to cation influx and cellular depolarization. Conversely, antagonists block this activation. The efficacy and potency of these modulators are key parameters in their pharmacological characterization.
TRPM8 Agonists: Activators of the Cold and Menthol (B31143) Receptor
Agonists of TRPM8 are crucial for studying the channel's function and for their potential therapeutic applications, such as providing analgesic effects through a cooling sensation.[1]
-
Menthol: The most well-known natural agonist of TRPM8, menthol, is widely used in topical pain relief products.[1]
-
Icilin (B1674354): A synthetic super-agonist, icilin is significantly more potent than menthol in activating TRPM8.[2][3]
-
WS-12: A potent and highly selective synthetic agonist that produces a cooling sensation without the characteristic minty odor of menthol.[1][4]
TRPM8 Antagonists: Inhibitors of Channel Activation
Antagonists of TRPM8 are being investigated for their potential to treat conditions related to cold hypersensitivity and certain types of pain.[3]
-
This compound: A potent and selective TRPM8 antagonist that effectively blocks channel activation induced by cold temperatures and chemical agonists.[5][6] It has demonstrated in vivo activity, including the reduction of deep body temperature in animal models.[5]
-
AMTB: A well-characterized TRPM8 blocker used in research to study the physiological roles of the channel.[7][8]
-
BCTC: A dual antagonist of TRPM8 and TRPV1, another member of the TRP channel family.[9]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists, providing a quantitative comparison of their potencies.
| Compound | Type | Target | Parameter | Value (nM) | Reference(s) |
| This compound | Antagonist | Rat TRPM8 | IC50 (vs. Cold) | 7.8 | [5] |
| Rat TRPM8 | IC50 (vs. Icilin) | 26.9 | [5] | ||
| Rat TRPM8 | IC50 (vs. Menthol) | 64.3 | [5] | ||
| Human TRPM8 | IC50 (vs. Menthol) | 1 - 2 | [10] | ||
| AMTB | Antagonist | Human TRPM8 | pIC50 = 6.23 | ~589 | [7] |
| BCTC | Antagonist | Rat Spinal Cord | IC50 (vs. Capsaicin) | 37.0 (CGRP-LI) | [9] |
| Menthol | Agonist | Human TRPM8 | EC50 | 81,000 ± 17,000 | [11] |
| Mouse TRPM8 | EC50 | 62,640 ± 1,200 | [12] | ||
| Icilin | Agonist | Human TRPM8 | EC50 | 526 ± 24 | [13] |
| Rat TRPM8 | EC50 | 554 ± 12 | [13] | ||
| WS-12 | Agonist | Human TRPM8 | EC50 | 193 | [1][14] |
Note: EC50 and IC50 values can vary depending on the experimental conditions, cell type, and specific assay used.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: in vitro calcium imaging assays and patch-clamp electrophysiology.
In Vitro Calcium Imaging Assay
This high-throughput method is used to measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPM8 modulation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and stably or transiently transfected with a plasmid encoding the human or rat TRPM8 channel. The cells are then plated onto 96-well black-walled, clear-bottom plates.[15][16]
-
Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The dye is prepared in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubated with the cells for 30-60 minutes at 37°C.[15][16]
-
Compound Application and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is established before the automated addition of either the agonist or the antagonist followed by the agonist. The fluorescence intensity is recorded in real-time to measure the influx of extracellular calcium upon channel activation.[11][15]
-
Data Analysis: The change in fluorescence upon compound application is used to generate dose-response curves, from which EC50 or IC50 values are calculated using a sigmoidal dose-response equation.[12][16]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane.
-
Cell Preparation: Transfected cells expressing TRPM8 are prepared on glass coverslips for recording.[16][17]
-
Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell to achieve a whole-cell recording configuration. The membrane potential is clamped at a holding potential (e.g., -60 mV).[17][18]
-
Compound Application and Data Acquisition: The cell is perfused with an extracellular solution containing varying concentrations of the test compound (agonist or antagonist). The resulting inward and outward currents are recorded in response to voltage steps.[16][17]
-
Data Analysis: The current amplitudes are measured to construct current-voltage (I-V) relationships. Dose-response curves are generated by plotting the current response against the compound concentration to determine EC50 or IC50 values.[12]
Visualizations
TRPM8 Signaling Pathway
Caption: Non-thermal activation and inhibition of the TRPM8 channel.
Experimental Workflow for Calcium Imaging
Caption: Workflow for a high-throughput calcium imaging assay.
References
- 1. WS 12 | TRPM Channels | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 13. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pnas.org [pnas.org]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of M8-B and Other TRPM8 Modulators for Pain Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TRPM8-Targeted Pain Modulation Strategies
The transient receptor potential melastatin 8 (TRPM8) channel, a key sensor for cold and cooling agents, has emerged as a promising target for novel analgesics. Modulation of TRPM8 activity offers a potential therapeutic avenue for various pain conditions. This guide provides a comparative analysis of the TRPM8 antagonist M8-B against other notable TRPM8 modulators, summarizing key experimental findings to inform future research and development in pain therapeutics.
Overview of Compared TRPM8 Modulators
This guide focuses on the following molecules, selected for their distinct interactions with the TRPM8 channel and the availability of preclinical data:
-
This compound: A selective and potent antagonist of the TRPM8 channel.
-
M8-An: Another novel TRPM8 antagonist.
-
AMG2850: A well-characterized, potent, and selective TRPM8 antagonist.
-
Menthol (B31143): A naturally occurring TRPM8 agonist, widely used for its analgesic properties.
Quantitative Data Summary
The following tables present a structured summary of the available quantitative data for each modulator, facilitating a direct comparison of their potency and in vivo effects.
Table 1: In Vitro Potency of TRPM8 Modulators
| Compound | Modulator Type | Assay System | Potency (IC50/EC50) | Source |
| This compound | Antagonist | Not Specified | Not Specified | [1][2] |
| M8-An | Antagonist | HEK293 cells (human TRPM8) | 10.9 nM (IC50) | [3] |
| AMG2850 | Antagonist | Rat TRPM8 | ~200 nM | [4] |
| Menthol | Agonist | Not Specified | Not Specified | [5] |
Table 2: In Vivo Efficacy of TRPM8 Modulators in Animal Models of Pain and Thermoregulation
| Compound | Animal Model | Pain Modality | Dosage | Route | Key Findings | Source |
| This compound | Rats & Mice | Thermoregulation | 6 mg/kg | i.v. | Decreased deep body temperature, confirming on-target action. | [1][2] |
| M8-An | Spinal Nerve Ligated Rats | Cold Hypersensitivity | 30 mg/kg | i.p. | Attenuated behavioral responses to cold stimulation. | [3] |
| AMG2850 | CFA-Induced Inflammatory Pain (Rats) | Mechanical Hypersensitivity | Up to 100 mg/kg | p.o. | No significant therapeutic effect. | [4] |
| AMG2850 | Spinal Nerve Ligation (Rats) | Tactile Allodynia | Up to 100 mg/kg | p.o. | No significant reversal of allodynia. | [4] |
| Menthol | Various (Mice) | Acute, Inflammatory, and Neuropathic Pain | Not Specified | Topical | Analgesic effects mediated through TRPM8 activation. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
TRPM8 Signaling Pathway in Pain Modulation
The TRPM8 channel is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons.[1] Its activation by cold temperatures or agonists like menthol leads to an influx of cations (primarily Ca2+ and Na+), causing depolarization of the neuron and the sensation of cold. In pathological pain states, the expression and sensitivity of TRPM8 can be altered, contributing to cold allodynia and hyperalgesia. Antagonists like this compound block this channel, thereby inhibiting the downstream signaling cascade.[1][4]
Experimental Workflow for In Vivo Pain Models
The evaluation of analgesic compounds typically involves standardized animal models of pain. The following workflow illustrates a general procedure for assessing the efficacy of a TRPM8 modulator in a neuropathic pain model.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological blockade of the cold receptor TRPM8 attenuates autonomic and behavioral cold defenses and decreases deep body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-hyperalgesic effects of a novel TRPM8 agonist in neuropathic rats: A comparison with topical menthol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of M8-B: A Guide for Laboratory Professionals
The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of materials designated as "M8-B," a term that can refer to at least two distinct products: a chemical agent detection paper and a transient receptor potential melastatin-8 (TRPM8) antagonist used in research. Given the different properties and associated hazards of these materials, it is essential to correctly identify the substance and follow the appropriate disposal protocol.
Section 1: Disposal of ABC-M8 Chemical Agent Detector Paper
ABC-M8 is a paper used for the detection of chemical warfare agents.[1] According to its Safety Data Sheet (SDS), this product is not classified as a hazardous material.[1] However, proper handling and disposal in accordance with local, regional, and national regulations are still necessary.
1.1 Personal Protective Equipment (PPE)
Before handling used or unused M8 detector paper, personnel should be equipped with the following PPE:
| PPE Category | Specific Recommendations |
| Hand Protection | Protective gloves. |
| Body Protection | Standard laboratory coat. |
| Post-Handling | Wash hands thoroughly after handling.[1] |
1.2 Disposal Procedure
The disposal of ABC-M8 paper is straightforward due to its non-hazardous nature.
Step-by-Step Disposal Protocol for ABC-M8 Paper:
-
Collection: Sweep up the used or unused M8 paper.
-
Containment: Place the collected paper into a designated and suitable waste container.
-
Disposal: Dispose of the container in accordance with all local, regional, national, and international regulations.[1]
In the event of a fire, CO2, dry chemical, or water spray can be used as extinguishing media.[1]
Section 2: General Disposal Procedures for this compound (TRPM8 Antagonist) Research Chemical
2.1 Personal Protective Equipment (PPE) and Safety Measures
Handling of any research chemical requires stringent safety measures.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated fume hood.[5] |
2.2 Experimental Protocol: General Guidance for Neutralization and Disposal
The primary goal for disposing of reactive chemical waste is to render it non-hazardous. The following is a generalized protocol and may need to be adapted based on the specific chemical properties of this compound and any solvents used.
Objective: To neutralize any potential reactivity and prepare the this compound waste for final disposal in compliance with institutional and regulatory standards.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate neutralizing agents (dependent on the chemical nature of this compound)
-
pH indicator strips or a calibrated pH meter
-
Designated hazardous waste container, clearly labeled
-
Stir plate and stir bar (recommended for solutions)
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other incompatible chemical waste streams.
-
Preparation: In a designated fume hood, place the container with the this compound waste.
-
Neutralization (if applicable): If this compound has reactive properties that require neutralization, slowly add the appropriate quenching agent in small increments to control any potential exothermic reactions. Continuous stirring is recommended.
-
pH Check and Adjustment: After allowing for adequate reaction time, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 using a suitable acid or base.
-
Final Disposal: The neutralized and quenched solution should be transferred to a properly labeled hazardous waste container.[6] Follow your institution's EHS guidelines for the final disposal of aqueous chemical waste.
2.3 Data Presentation: Waste Profile Summary
Properly characterizing chemical waste is essential for compliant disposal.
| Parameter | Guideline |
| Waste Classification | Treat as a potentially hazardous chemical waste. |
| Pre-treatment | Neutralization may be required; consult the SDS and EHS guidelines. |
| Final pH | The quenched and neutralized waste should have a pH between 6 and 8.[5] |
| Disposal Route | Dispose of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[6] |
Mandatory Visualization
The logical workflow for the proper disposal of a research chemical like this compound is illustrated below.
Caption: General workflow for the disposal of this compound research chemical.
It is imperative for all laboratory personnel to adhere to the specific guidelines provided by their institution's safety and environmental health departments to ensure the safe and compliant disposal of all chemical waste.
References
Personal protective equipment for handling M8-B
Essential Safety and Handling Guide for M8-B
Topic: Personal Protective Equipment for Handling this compound
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective transient receptor potential melastatin-8 (TRPM8) antagonist. The following procedures are designed to ensure safe handling, storage, and disposal of this research chemical.
Compound Identification and Properties
This compound is a chemical compound used in laboratory research to block TRPM8 channels.[1] It is commonly supplied as a white to off-white solid in the form of a hydrochloride salt.
| Property | Data |
| Chemical Name | N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride |
| CAS Number | 883976-12-3 |
| Molecular Formula | C₂₂H₂₄N₂O₃S • HCl |
| Molecular Weight | 432.96 g/mol |
| Form | Crystalline solid / Powder |
| Solubility | Soluble in DMSO and DMF. Water solubility is 2 mg/mL (warmed). |
| Storage | Store at 2-8°C, desiccated. |
Hazard Identification and Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety practices. Another supplier notes that it is a combustible solid. Due to this conflicting information and the fact that the toxicological properties of this compound are not fully known, caution is advised.
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable nitrile gloves.[1] | Prevents skin contact. For extended handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] |
| Body Protection | A standard laboratory coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating dust or aerosols. | Prevents inhalation of fine particles. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
